molecular formula C9H5BrO2 B2861886 4-(2-Bromoethynyl)benzoic acid CAS No. 1485684-77-2

4-(2-Bromoethynyl)benzoic acid

Cat. No.: B2861886
CAS No.: 1485684-77-2
M. Wt: 225.041
InChI Key: HEUGWSICPAAVGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[Once verified, the description should be updated with factual data. It could follow the structure below.] Introduction: 4-(2-Bromoethynyl)benzoic acid is a versatile benzoic acid derivative intended for research and development purposes. This compound features both a carboxylic acid and a bromoalkyne functional group, making it a valuable building block in organic synthesis. Applications: This compound is for research use only and may be applicable in various scientific fields. Potential research applications could include its use as a synthetic intermediate in pharmaceutical development, material science, and chemical biology. Its structure suggests potential for use in Sonogashira coupling reactions or click chemistry to create more complex molecular architectures. Safety and Handling: Researchers should handle this product with care. Please consult the Safety Data Sheet (SDS) for detailed hazard information, proper handling procedures, and personal protective equipment (PPE) recommendations before use. This product is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-bromoethynyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrO2/c10-6-5-7-1-3-8(4-2-7)9(11)12/h1-4H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEUGWSICPAAVGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#CBr)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 4-(2-Bromoethynyl)benzoic Acid: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Building Block

4-(2-Bromoethynyl)benzoic acid is a bifunctional organic compound of significant interest to researchers in medicinal chemistry, materials science, and synthetic organic chemistry. Its structure, featuring a carboxylic acid group and a bromoalkyne moiety, offers two distinct points for chemical modification. The carboxylic acid provides a handle for amide bond formation or other derivatizations, while the bromoalkyne is a versatile functional group for carbon-carbon bond-forming reactions, most notably as a precursor for terminal alkynes in "click chemistry" applications. This guide provides a comprehensive overview of a robust synthetic route to this compound, its key physicochemical properties, and its potential applications in advanced research and development.

Strategic Synthesis of this compound

Overall Synthetic Scheme

Synthetic_Pathway A 4-Iodobenzoic Acid B Methyl 4-iodobenzoate A->B   Esterification   (MeOH, H₂SO₄) C Methyl 4-((trimethylsilyl)ethynyl)benzoate B->C Sonogashira Coupling (TMS-acetylene, Pd/Cu catalyst) D Methyl 4-ethynylbenzoate C->D   TMS Deprotection   (K₂CO₃, MeOH) E 4-Ethynylbenzoic acid D->E   Hydrolysis   (NaOH, H₂O/MeOH) F This compound E->F   Bromination   (NBS, AgNO₃)

Caption: Proposed multi-step synthesis of this compound.

Step-by-Step Experimental Protocol

Step 1: Esterification of 4-Iodobenzoic Acid

  • Rationale: The initial esterification of the carboxylic acid protects it from interfering with the subsequent organometallic reactions. The methyl ester is chosen for its ease of formation and subsequent hydrolysis.

  • Procedure:

    • To a solution of 4-iodobenzoic acid (1.0 eq) in methanol (5-10 mL per gram of acid), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

    • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 4-iodobenzoate.

Step 2: Sonogashira Coupling with Trimethylsilylacetylene

  • Rationale: The Sonogashira coupling is a highly efficient method for forming a carbon-carbon bond between an aryl halide and a terminal alkyne.[1] The use of trimethylsilylacetylene (TMS-acetylene) introduces a protected alkyne, preventing self-coupling and other side reactions.

  • Procedure:

    • To a solution of methyl 4-iodobenzoate (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or toluene, add trimethylsilylacetylene (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-5 mol%).

    • Add a base, typically an amine such as triethylamine (2.0 eq), and stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature or with gentle heating.

    • Monitor the reaction by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

    • Concentrate the filtrate and purify the crude product by column chromatography on silica gel to obtain methyl 4-((trimethylsilyl)ethynyl)benzoate.

Step 3: Deprotection of the Trimethylsilyl (TMS) Group

  • Rationale: The TMS protecting group is readily removed under mild basic conditions to reveal the terminal alkyne.[2][3] Potassium carbonate in methanol is a standard and effective method for this transformation.[2]

  • Procedure:

    • Dissolve methyl 4-((trimethylsilyl)ethynyl)benzoate (1.0 eq) in methanol.

    • Add a catalytic amount of potassium carbonate (0.1-0.2 eq) and stir the mixture at room temperature.[2]

    • Monitor the deprotection by TLC.

    • Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1M HCl) and extract the product with an organic solvent like ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield methyl 4-ethynylbenzoate.

Step 4: Hydrolysis of the Methyl Ester

  • Rationale: The final step to obtain the carboxylic acid functionality is the hydrolysis of the methyl ester. This is a standard saponification reaction using a base like sodium hydroxide.

  • Procedure:

    • Dissolve methyl 4-ethynylbenzoate (1.0 eq) in a mixture of methanol and water.

    • Add sodium hydroxide (1.1-1.5 eq) and heat the mixture to reflux.

    • Monitor the hydrolysis by TLC.

    • After completion, cool the reaction mixture and remove the methanol under reduced pressure.

    • Acidify the aqueous solution with 1M HCl to precipitate the product.

    • Collect the solid by filtration, wash with cold water, and dry to obtain 4-ethynylbenzoic acid.[4]

Step 5: Bromination of 4-Ethynylbenzoic Acid

  • Rationale: The terminal alkyne is converted to the corresponding bromoalkyne via an electrophilic bromination reaction. A common and effective method involves the use of N-bromosuccinimide (NBS) with a silver catalyst.

  • Procedure:

    • Dissolve 4-ethynylbenzoic acid (1.0 eq) in a suitable solvent such as acetone or acetonitrile.

    • Add N-bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of silver nitrate (AgNO₃) (0.1 eq).

    • Stir the reaction mixture at room temperature, protecting it from light.

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.

    • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by recrystallization or column chromatography to yield this compound.

Physicochemical and Spectroscopic Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference
CAS Number 1485684-77-2[4]
Molecular Formula C₉H₅BrO₂
Molecular Weight 225.04 g/mol
Appearance Predicted to be a solid
Boiling Point Not available
Melting Point Not available
Solubility Predicted to be soluble in organic solvents

Predicted Spectroscopic Data:

  • ¹H NMR (in DMSO-d₆): The spectrum is expected to show signals for the aromatic protons in the range of 7.5-8.0 ppm. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift (>12 ppm).

  • ¹³C NMR (in DMSO-d₆): The spectrum should display signals for the carboxylic acid carbonyl carbon (~167 ppm), the aromatic carbons (120-140 ppm), and the two acetylenic carbons. The carbon attached to the bromine will be at a higher field than the other acetylenic carbon.

  • IR (Infrared Spectroscopy): Key characteristic peaks are expected for the C≡C stretch (around 2200 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), and the O-H stretch of the carboxylic acid (a broad peak from 2500-3300 cm⁻¹).

Applications in Research and Development

The unique bifunctional nature of this compound makes it a valuable tool in several areas of chemical research.

Precursor in "Click Chemistry"

The bromoalkyne functionality can be readily converted to a terminal alkyne, which is a key component in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[5][6] This reaction allows for the efficient and specific formation of triazole linkages, which are valuable in drug discovery, bioconjugation, and materials science.[5][7]

Click_Chemistry A This compound B 4-Ethynylbenzoic acid A->B  Debromination  (e.g., base) D Triazole-linked Conjugate B->D Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) C Organic Azide (R-N₃) C->D

Caption: Role of this compound as a precursor in click chemistry.

Building Block in Medicinal Chemistry

The incorporation of an alkyne group into drug candidates can enhance their metabolic stability and binding affinity to target proteins. This compound can serve as a scaffold to introduce this functionality. The carboxylic acid can be coupled with amines to form a diverse library of amides, while the bromoalkyne can participate in cross-coupling reactions to build molecular complexity.

Synthesis of Functional Materials

The rigid, linear nature of the ethynylbenzoic acid backbone makes it an attractive building block for the synthesis of polymers and other functional materials. The bromoalkyne offers a reactive site for polymerization or for grafting onto surfaces to modify their properties.

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a versatile and valuable building block for a wide range of applications in chemical synthesis. The proposed multi-step synthetic protocol, based on established and reliable reactions, provides a clear pathway for its preparation. Its bifunctional nature allows for orthogonal chemical modifications, making it a powerful tool for the construction of complex molecules in drug discovery and materials science. As research in these fields continues to advance, the demand for such specialized chemical intermediates is expected to grow, highlighting the importance of robust and well-documented synthetic methodologies.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-(2-Bromoethynyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(2-Bromoethynyl)benzoic acid is a specialized organic molecule that holds significant potential for researchers in medicinal chemistry and materials science. Its rigid, linear structure, conferred by the ethynyl linkage, combined with the reactive bromoalkyne and the versatile carboxylic acid functional groups, makes it an attractive building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the physical and chemical properties of this compound, offering insights into its molecular structure, stability, and spectroscopic characteristics. Given the limited availability of direct experimental data for this specific compound, this paper will also draw upon data from its immediate precursor, 4-ethynylbenzoic acid, and established principles of chemical science to provide a thorough and predictive analysis.

Molecular Structure and Core Physicochemical Properties

The foundational step in understanding the behavior of any molecule is a thorough characterization of its basic physical properties. While specific experimental data for this compound is not widely published, we can infer and estimate its properties based on its structure and comparison with related compounds.

Chemical Identity
  • IUPAC Name: this compound

  • CAS Number: 1485684-77-2[1][2]

  • Molecular Formula: C₉H₅BrO₂[1]

  • Molecular Weight: 225.04 g/mol [1]

// Nodes for the atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C", pos="3,0!"]; C8 [label="O", pos="3.5,0.5!"]; O1 [label="OH", pos="3.5,-0.5!"]; C9 [label="C", pos="-3,0!"]; Br [label="Br", pos="-4,0!"];

// Edges for the benzene ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Edges for the substituents C1 -- C7; C7 -- C8; C7 -- O1; C4 -- C9; C9 -- Br [style=bold, label=" C≡C", labelloc=c, labeljust=c, fontcolor="#EA4335"];

// Positioning the atoms in a benzene ring C1 [pos="0,1!"]; C2 [pos="-0.87,0.5!"]; C3 [pos="-0.87,-0.5!"]; C4 [pos="0,-1!"]; C5 [pos="0.87,-0.5!"]; C6 [pos="0.87,0.5!"]; } Caption: Chemical structure of this compound.

Predicted and Comparative Physical Properties
Property4-ethynylbenzoic acidThis compound (Predicted)Causality of Difference
Melting Point ~200 °C> 200 °CIncreased molecular weight and intermolecular forces due to the bromine atom.
Boiling Point 277.2 °C (at 760 mmHg)[3]> 277.2 °CStronger van der Waals forces and dipole-dipole interactions.
Solubility Soluble in many organic solvents.Expected to have similar solubility in polar organic solvents, but potentially lower solubility in nonpolar solvents due to increased polarity.The polar carboxylic acid group will dominate solubility in polar solvents.

Note on Stability: The C-Br bond in bromoalkynes can be thermo-labile, potentially leading to decomposition at elevated temperatures. This is a critical consideration during synthesis, purification, and storage.

Spectroscopic Characterization: A Predictive Analysis

Spectroscopic analysis is indispensable for confirming the identity and purity of a synthesized compound. While specific spectra for this compound are not publicly available, we can predict the key features based on the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be relatively simple. The aromatic protons on the benzene ring will likely appear as two doublets in the range of 7.5-8.5 ppm, characteristic of a para-substituted benzene ring. The carboxylic acid proton will present as a broad singlet at a downfield chemical shift, typically above 10 ppm, and its position can be sensitive to the solvent and concentration.

  • ¹³C NMR: The carbon NMR will show distinct signals for the different carbon environments. The carboxylic acid carbonyl carbon will be the most downfield, typically in the 165-185 ppm range. The aromatic carbons will appear between 120-140 ppm. The two sp-hybridized carbons of the ethynyl group will be in the range of 70-90 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule.

Functional GroupExpected Wavenumber (cm⁻¹)Vibration Type
Carboxylic Acid O-H2500-3300 (broad)Stretching
Aromatic C-H3000-3100Stretching
Alkyne C≡C2100-2260 (weak to medium)Stretching
Carbonyl C=O1680-1710Stretching
Aromatic C=C1450-1600Stretching

The broadness of the O-H stretch is a hallmark of the hydrogen-bonded carboxylic acid dimer. The C≡C stretch for a bromoalkyne might be weaker than that of a terminal alkyne.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a molecule.

  • Molecular Ion Peak (M+): The mass spectrum should show a prominent molecular ion peak. Due to the presence of bromine, there will be a characteristic isotopic pattern with two peaks of nearly equal intensity, one for the ⁷⁹Br isotope and one for the ⁸¹Br isotope.

  • Fragmentation: Common fragmentation pathways would likely involve the loss of the bromine atom, the carboxylic acid group, or cleavage of the ethynyl group.

Experimental Protocols: A Practical Framework

While specific protocols for this compound are not detailed in the literature, standard organic chemistry techniques would be employed for its synthesis and characterization.

Illustrative Synthesis Workflow

A plausible synthetic route would involve the bromination of 4-ethynylbenzoic acid.

G cluster_0 Synthesis of this compound 4-ethynylbenzoic_acid 4-ethynylbenzoic acid Reaction Brominating Agent (e.g., NBS, Ag(I) catalyst) 4-(2-Bromoethynyl)benzoic_acid This compound Purification Recrystallization or Column Chromatography Characterization NMR, IR, MS

Step-by-Step Protocol for Characterization:

  • Sample Preparation: Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) for NMR analysis. Prepare a KBr pellet or a mull for IR analysis. Dissolve a sample in a volatile solvent for MS analysis.

  • NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra. Process the data to determine chemical shifts, coupling constants, and integration.

  • IR Spectroscopy: Record the IR spectrum and identify the characteristic absorption bands for the functional groups.

  • Mass Spectrometry: Obtain a high-resolution mass spectrum to confirm the molecular formula and analyze the fragmentation pattern.

Computational Chemistry in Property Prediction

In the absence of extensive experimental data, computational chemistry serves as a powerful tool for predicting the physicochemical properties of molecules like this compound. Density Functional Theory (DFT) calculations, for example, can be used to predict molecular geometry, vibrational frequencies (correlating with IR spectra), and electronic properties. Such computational studies can provide valuable insights into the molecule's reactivity, stability, and spectroscopic signatures, guiding further experimental work.

Conclusion

This compound is a molecule of significant interest with a rich potential for applications in various fields of chemical research. While direct experimental data on its physical properties is currently limited, a comprehensive understanding can be built through a combination of comparative analysis with its parent compound, predictive spectroscopy, and computational modeling. This guide provides a foundational understanding for researchers and drug development professionals, enabling them to better utilize this versatile chemical building block in their work. Further experimental investigation into the properties of this compound is highly encouraged to validate and expand upon the predictive analysis presented here.

References

An In-depth Technical Guide to the Solubility of 4-(2-Bromoethynyl)benzoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 4-(2-bromoethynyl)benzoic acid in organic solvents. In the absence of direct empirical solubility data for this specific molecule, this document establishes a robust predictive framework grounded in fundamental chemical principles and data from structurally analogous compounds. We will delve into the molecular architecture of this compound, dissecting the physicochemical properties that govern its interactions with various solvent environments. This guide is designed to be a vital resource, offering not only predictive insights but also detailed, field-proven methodologies for the empirical determination of its solubility, a critical parameter in drug discovery and development.

Introduction: The Significance of Solubility in Drug Development

Solubility is a cornerstone of a molecule's developability profile, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) properties. For a compound like this compound, which possesses functionalities of interest in medicinal chemistry, a thorough understanding of its solubility is paramount. Poor solubility can lead to low bioavailability, erratic dosing responses, and significant challenges in formulation development. This guide, therefore, aims to equip researchers with the foundational knowledge and practical tools to navigate the solubility landscape of this and similar novel chemical entities.

Molecular Profile of this compound

To predict the solubility of this compound, we must first understand its structural and electronic features. The molecule can be deconstructed into three key components: a benzoic acid moiety, a rigid ethynyl linker, and a terminal bromine atom.

  • Benzoic Acid Core: The carboxylic acid group is polar and capable of acting as both a hydrogen bond donor and acceptor. This functionality typically imparts some degree of solubility in polar solvents.

  • Aromatic Ring: The phenyl group is nonpolar and hydrophobic, favoring interactions with nonpolar solvents through van der Waals forces.

  • Bromoethynyl Group: The ethynyl linker introduces linearity and rigidity to the molecule. The bromine atom is electronegative and adds to the overall molecular weight and polarizability.

The interplay of these features—the polar, hydrogen-bonding carboxylic acid and the large, nonpolar aromatic system—suggests that the solubility of this compound will be highly dependent on the chosen solvent.

Predicted Solubility Profile

Based on the principle of "like dissolves like," we can forecast the solubility of this compound across a spectrum of organic solvents. Lacking direct experimental data, we will draw parallels with structurally related compounds for which solubility information is available, such as 4-bromobenzoic acid and phenylpropiolic acid.[1][2]

Table 1: Predicted Solubility of this compound in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Ethanol, MethanolHigh The carboxylic acid group can form strong hydrogen bonds with the hydroxyl groups of these solvents.
Polar Aprotic Acetone, Ethyl Acetate, Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)High to Moderate These solvents can act as hydrogen bond acceptors for the carboxylic acid proton. The overall polarity of the solvent will accommodate the polar nature of the solute.
Nonpolar Aromatic Toluene, BenzeneModerate to Low The aromatic ring of the solute will have favorable π-π stacking interactions with these solvents. However, the polar carboxylic acid group will be less well-solvated.
Ethers Diethyl Ether, Tetrahydrofuran (THF)Moderate Ethers can act as hydrogen bond acceptors, but their overall polarity is lower than that of polar aprotic solvents.
Halogenated Dichloromethane, ChloroformModerate to Low These solvents are weakly polar and can solvate the molecule, but are not expected to be as effective as more polar options.
Aliphatic Hydrocarbons Hexane, HeptaneLow to Insoluble The large nonpolar portion of the solute will have some affinity for these solvents, but the highly polar carboxylic acid will be very poorly solvated, limiting overall solubility.

Causality of Solute-Solvent Interactions

The predicted solubility trends are governed by the balance of intermolecular forces between this compound and the solvent molecules.

  • Hydrogen Bonding: This is the dominant interaction in polar protic solvents. The carboxylic acid's hydroxyl group can donate a hydrogen bond, and the carbonyl oxygen can accept one.

  • Dipole-Dipole Interactions: In polar aprotic solvents, the primary interactions will be between the permanent dipoles of the solvent and the solute.

  • Van der Waals Forces: These are present in all systems but are the primary forces of attraction in nonpolar solvents. The large phenyl ring and the polarizable bromine atom contribute significantly to these interactions.

cluster_solute This compound cluster_solvents Solvent Interactions Solute C9H5BrO2 COOH Carboxylic Acid (H-bond donor/acceptor) Solute->COOH Polar Head Aryl Aromatic Ring (Nonpolar) Solute->Aryl Nonpolar Tail BrC2 Bromoethynyl Group (Rigid, Polarizable) Solute->BrC2 PolarProtic Polar Protic (e.g., Ethanol) COOH->PolarProtic Strong H-Bonding (High Solubility) PolarAprotic Polar Aprotic (e.g., DMSO) COOH->PolarAprotic H-Bond Acceptance (Good Solubility) Nonpolar Nonpolar (e.g., Hexane) COOH->Nonpolar Poor Solvation (Low Solubility) Aryl->Nonpolar Van der Waals (Favored)

Caption: Intermolecular forces governing solubility.

Experimental Protocol for Solubility Determination

To empirically validate the predicted solubility, a standardized experimental protocol is essential. The following gravimetric method provides a reliable and reproducible approach.

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Constant temperature shaker bath or magnetic stirrer with hotplate

  • Syringe filters (0.22 µm, solvent-compatible)

  • Syringes

  • Pre-weighed evaporation dishes or vials

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials.

    • To each vial, add a known volume (e.g., 2.0 mL) of a different organic solvent.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath (e.g., 25 °C) for a period sufficient to reach equilibrium (typically 24-48 hours). Continuous agitation ensures thorough mixing.

  • Sample Collection and Filtration:

    • Allow the vials to stand undisturbed at the equilibration temperature for at least 2 hours to allow undissolved solid to settle.

    • Carefully draw a known volume of the supernatant (e.g., 1.0 mL) into a syringe.

    • Attach a syringe filter to the syringe and dispense the clear, filtered solution into a pre-weighed evaporation dish.

  • Solvent Evaporation and Mass Determination:

    • Place the evaporation dishes in a fume hood or under a gentle stream of nitrogen to allow the solvent to evaporate completely.

    • Once the solvent has evaporated, place the dishes in a vacuum oven at a mild temperature (e.g., 40 °C) until a constant weight is achieved.

    • Weigh the evaporation dish containing the dried solute.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved solid by subtracting the initial weight of the empty dish from the final weight.

    • Express the solubility in mg/mL by dividing the mass of the dissolved solid by the volume of the filtered solution.

start Start prep Prepare Supersaturated Mixture start->prep Add excess solute to known solvent volume equilibrate Equilibrate at Constant Temperature (24-48h) prep->equilibrate Agitate settle Allow Solids to Settle equilibrate->settle filter Filter Supernatant settle->filter Withdraw known volume evaporate Evaporate Solvent filter->evaporate weigh Weigh Dried Solute evaporate->weigh calculate Calculate Solubility (mg/mL) weigh->calculate end End calculate->end

Caption: Workflow for gravimetric solubility determination.

Representative Synthesis of a 4-Substituted Benzoic Acid Derivative

While a specific synthesis protocol for this compound is not widely published, a representative synthesis for a structurally similar compound, 4-(bromomethyl)benzoic acid, can be adapted from known procedures.[3] This provides insight into the types of reactions that could be employed.

Reaction Scheme

The synthesis of 4-(bromomethyl)benzoic acid is typically achieved through the radical bromination of 4-methylbenzoic acid (p-toluic acid) using N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as benzoyl peroxide.

General Procedure
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-methylbenzoic acid in a suitable solvent (e.g., chlorobenzene).

  • Addition of Reagents: Add N-bromosuccinimide and a catalytic amount of benzoyl peroxide to the flask.

  • Reflux: Heat the reaction mixture to reflux and maintain for a specified period (e.g., 1 hour), monitoring the reaction progress by TLC.

  • Workup and Purification: After cooling, the product is typically isolated by filtration. The crude product can be purified by recrystallization from a suitable solvent such as ethyl acetate.

Conclusion

This technical guide has provided a detailed predictive and practical framework for understanding the solubility of this compound in organic solvents. By analyzing its molecular structure and drawing parallels with analogous compounds, we have established a strong rationale for its expected solubility behavior. Furthermore, the inclusion of a robust experimental protocol empowers researchers to obtain precise empirical data. This comprehensive approach ensures that the critical parameter of solubility can be thoroughly evaluated, facilitating informed decisions in the advancement of new chemical entities through the drug development pipeline.

References

An In-depth Technical Guide to the Synthesis of 4-(2-Bromoethynyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for obtaining 4-(2-Bromoethynyl)benzoic acid, a key building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, mechanistic insights, and a discussion of the critical parameters for successful synthesis. The guide emphasizes scientifically sound methodologies, ensuring reproducibility and a thorough understanding of the underlying chemical transformations.

Introduction: The Significance of this compound

This compound is a bifunctional molecule of significant interest in organic synthesis. The presence of a carboxylic acid group allows for a variety of coupling reactions, such as amidation and esterification, while the bromoalkyne moiety serves as a versatile handle for carbon-carbon bond formation, most notably in Sonogashira cross-coupling reactions. This unique combination of reactive sites makes it a valuable precursor for the synthesis of complex organic molecules, including pharmaceuticals, functional polymers, and molecular probes.[1][2] The controlled synthesis of this compound is therefore a critical step in the development of novel chemical entities.

Strategic Approaches to Synthesis

The synthesis of this compound is most effectively approached through a two-stage process. The primary strategy involves the initial preparation of a key intermediate, 4-ethynylbenzoic acid, followed by the selective bromination of the terminal alkyne. This guide will detail two robust methods for the synthesis of the 4-ethynylbenzoic acid precursor, followed by a reliable protocol for its subsequent bromination.

Overall Synthetic Workflow:

synthesis_workflow cluster_0 Pathway A: Sonogashira Coupling Route cluster_1 Pathway B: Corey-Fuchs Reaction Route 4-halobenzoate Methyl 4-iodobenzoate sonogashira_product Methyl 4-((trimethylsilyl)ethynyl)benzoate 4-halobenzoate->sonogashira_product Pd/Cu catalyst, base protected_alkyne Trimethylsilylacetylene protected_alkyne->sonogashira_product deprotection Deprotection sonogashira_product->deprotection Base (e.g., K2CO3) 4_ethynylbenzoic_acid_A 4-Ethynylbenzoic acid deprotection->4_ethynylbenzoic_acid_A final_product This compound 4_ethynylbenzoic_acid_A->final_product Bromination aldehyde 4-Formylbenzoic acid dibromoalkene 4-(2,2-Dibromovinyl)benzoic acid aldehyde->dibromoalkene CBr4, PPh3 alkyne_formation Alkyne Formation dibromoalkene->alkyne_formation n-BuLi 4_ethynylbenzoic_acid_B 4-Ethynylbenzoic acid alkyne_formation->4_ethynylbenzoic_acid_B 4_ethynylbenzoic_acid_B->final_product Bromination

Caption: Alternative synthetic routes to this compound.

Synthesis of the Key Intermediate: 4-Ethynylbenzoic acid

Pathway A: Sonogashira Coupling Approach

The Sonogashira coupling is a powerful and widely used method for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms.[3][4] This pathway offers high yields and functional group tolerance, making it an attractive choice for the synthesis of 4-ethynylbenzoic acid. The reaction typically involves a palladium catalyst, a copper(I) co-catalyst, and an amine base.[5][6]

3.1.1. Mechanistic Rationale

The catalytic cycle of the Sonogashira coupling involves two interconnected cycles: a palladium cycle and a copper cycle.[6]

  • Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (e.g., methyl 4-iodobenzoate).

  • Copper Cycle: The terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper acetylide intermediate.[5]

  • Transmetalation: The copper acetylide then transfers the acetylenic group to the palladium complex.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final product and regenerate the Pd(0) catalyst.

3.1.2. Experimental Protocol: Synthesis of 4-Ethynylbenzoic acid via Sonogashira Coupling

Step 1: Sonogashira Coupling of Methyl 4-iodobenzoate and Trimethylsilylacetylene

  • To a dried Schlenk flask under an inert atmosphere (argon or nitrogen), add methyl 4-iodobenzoate (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).

  • Add anhydrous triethylamine (2.0 eq) and anhydrous tetrahydrofuran (THF) as the solvent.

  • To this stirred mixture, add trimethylsilylacetylene (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to 60 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure. The crude product, methyl 4-((trimethylsilyl)ethynyl)benzoate, can be purified by column chromatography on silica gel.

Step 2: Deprotection of the Silyl Group and Hydrolysis of the Ester

  • Dissolve the crude methyl 4-((trimethylsilyl)ethynyl)benzoate in a mixture of methanol and water.

  • Add potassium carbonate (K₂CO₃) (3.0 eq) to the solution.

  • Stir the mixture at room temperature and monitor the deprotection by TLC.

  • Once the deprotection is complete, acidify the reaction mixture with aqueous HCl (1 M) to a pH of approximately 2-3.

  • The resulting precipitate, 4-ethynylbenzoic acid, is collected by filtration, washed with cold water, and dried under vacuum.[1][7]

Reagent Molar Mass ( g/mol ) Equivalents Amount
Methyl 4-iodobenzoate262.041.0As required
Trimethylsilylacetylene98.221.2
Pd(PPh₃)₂Cl₂701.900.02
Copper(I) iodide190.450.04
Triethylamine101.192.0
Potassium Carbonate138.213.0
Product
4-Ethynylbenzoic acid146.14-~85-95% yield over 2 steps

Table 1: Reagents for the Sonogashira synthesis of 4-ethynylbenzoic acid.

Pathway B: Corey-Fuchs Reaction Approach

An alternative and classic method for the synthesis of terminal alkynes from aldehydes is the Corey-Fuchs reaction.[8][9] This two-step process involves the conversion of an aldehyde to a dibromoalkene, followed by treatment with a strong base to generate the terminal alkyne.[10][11]

3.2.1. Mechanistic Rationale

  • Dibromoalkene Formation: Triphenylphosphine reacts with carbon tetrabromide to form a phosphorus ylide. This ylide then reacts with the aldehyde (4-formylbenzoic acid) in a Wittig-like reaction to produce a 1,1-dibromoalkene.[10]

  • Alkyne Formation: The dibromoalkene is treated with two equivalents of a strong base, typically n-butyllithium (n-BuLi). The first equivalent of n-BuLi dehydrohalogenates the dibromoalkene to form a bromoalkyne intermediate. The second equivalent performs a lithium-halogen exchange, creating a lithium acetylide, which upon aqueous workup, yields the terminal alkyne.[8][9]

3.2.2. Experimental Protocol: Synthesis of 4-Ethynylbenzoic acid via Corey-Fuchs Reaction

Step 1: Synthesis of 4-(2,2-Dibromovinyl)benzoic acid

  • In a round-bottom flask, dissolve triphenylphosphine (2.0 eq) in anhydrous dichloromethane (DCM) and cool to 0 °C.

  • Slowly add carbon tetrabromide (1.0 eq) to the solution and stir for 30 minutes.

  • Add a solution of 4-formylbenzoic acid (1.0 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with water and extract the product with DCM.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 4-(2,2-dibromovinyl)benzoic acid.

Step 2: Conversion to 4-Ethynylbenzoic acid

  • Dissolve the 4-(2,2-dibromovinyl)benzoic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flask under an inert atmosphere and cool to -78 °C.

  • Slowly add n-butyllithium (2.1 eq, as a solution in hexanes) to the reaction mixture.

  • Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature.

  • Quench the reaction by carefully adding saturated aqueous ammonium chloride.

  • Acidify the aqueous layer with 1 M HCl and extract the product with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield 4-ethynylbenzoic acid.

Reagent Molar Mass ( g/mol ) Equivalents Amount
4-Formylbenzoic acid150.131.0As required
Carbon Tetrabromide331.631.0
Triphenylphosphine262.292.0
n-Butyllithium64.062.1
Product
4-Ethynylbenzoic acid146.14-~70-85% yield over 2 steps

Table 2: Reagents for the Corey-Fuchs synthesis of 4-ethynylbenzoic acid.

Final Step: Bromination of 4-Ethynylbenzoic acid

The final step in the synthesis is the selective bromination of the terminal alkyne of 4-ethynylbenzoic acid. This transformation can be achieved using an electrophilic bromine source, with N-bromosuccinimide (NBS) in the presence of a silver catalyst being a common and effective method.

Mechanistic Considerations

The silver catalyst, typically silver nitrate (AgNO₃), acts as a Lewis acid, coordinating to the alkyne and increasing its susceptibility to electrophilic attack. NBS then serves as the electrophilic bromine source, delivering a bromine cation to the activated alkyne. The reaction proceeds through a bromonium ion-like intermediate, followed by attack of a nucleophile (in this case, likely the succinimide anion or another bromide ion) to yield the final product. The use of a catalyst is crucial to avoid competing side reactions, such as addition of bromine across the triple bond.[12]

bromination_mechanism start 4-Ethynylbenzoic acid reagents + NBS, AgNO3 start->reagents intermediate [Ag-alkyne complex] reagents->intermediate Activation product This compound intermediate->product Electrophilic Bromination

Caption: Simplified schematic of the bromination of 4-ethynylbenzoic acid.

Experimental Protocol: Synthesis of this compound
  • To a solution of 4-ethynylbenzoic acid (1.0 eq) in acetone, add N-bromosuccinimide (NBS) (1.1 eq).

  • Add a catalytic amount of silver nitrate (AgNO₃) (0.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature and protect it from light.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Once the reaction is complete, pour the mixture into water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the final product as a solid.

Reagent Molar Mass ( g/mol ) Equivalents Amount
4-Ethynylbenzoic acid146.141.0As required
N-Bromosuccinimide (NBS)177.981.1
Silver Nitrate (AgNO₃)169.870.1
Product
This compound225.04-~90-98% yield

Table 3: Reagents for the bromination of 4-ethynylbenzoic acid.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR should show the characteristic aromatic protons, and the absence of the terminal alkyne proton signal (around 3-4 ppm). ¹³C NMR will confirm the presence of the bromoalkyne carbons.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic C≡C and C=O stretching frequencies.

  • Melting Point Analysis: To assess the purity of the final product.

Safety Considerations

  • n-Butyllithium: is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere.

  • Carbon Tetrabromide and N-Bromosuccinimide: are toxic and should be handled in a well-ventilated fume hood.

  • Solvents: Anhydrous solvents are required for the Corey-Fuchs and Sonogashira reactions. Proper drying techniques should be employed.

  • Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, lab coat, and gloves, should be worn at all times.

Conclusion

This guide has outlined two reliable and efficient synthetic pathways for the preparation of this compound. The choice between the Sonogashira coupling and the Corey-Fuchs reaction for the synthesis of the 4-ethynylbenzoic acid intermediate will depend on the availability of starting materials and the specific experimental capabilities of the laboratory. The subsequent bromination step is a high-yielding and straightforward transformation. By following the detailed protocols and understanding the underlying chemical principles presented herein, researchers can confidently synthesize this valuable building block for their research and development endeavors.

References

An In-Depth Technical Guide to the Reaction Mechanism Fundamentals of 4-(2-Bromoethynyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Bifunctional Building Block

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the strategic design of molecular building blocks is paramount. 4-(2-Bromoethynyl)benzoic acid is a prime example of such a scaffold, possessing two distinct and highly valuable reactive centers: a bromoalkyne and a carboxylic acid. This dual functionality allows for orthogonal chemical modifications, making it a coveted intermediate for the construction of complex molecular architectures. The bromoalkyne moiety serves as a versatile handle for a variety of carbon-carbon bond-forming reactions, most notably palladium- and copper-catalyzed cross-coupling reactions, as well as various cycloadditions. Simultaneously, the benzoic acid group provides a site for amide bond formation, esterification, or conversion to other functional groups, enabling conjugation to biomolecules or incorporation into larger polymeric structures.

This guide provides an in-depth exploration of the fundamental reaction mechanisms associated with this compound. It is intended for researchers, scientists, and drug development professionals who seek not only to utilize this reagent but also to understand the underlying principles that govern its reactivity, thereby enabling more rational and efficient synthetic design.

Synthesis of this compound: A Mechanistic Perspective

The most common and efficient synthesis of this compound proceeds via the electrophilic bromination of its precursor, 4-ethynylbenzoic acid. This transformation is typically achieved using an electrophilic bromine source, such as N-bromosuccinimide (NBS), in the presence of a silver(I) salt catalyst.

Mechanism of Silver-Catalyzed Bromination of a Terminal Alkyne

The role of the silver(I) catalyst is crucial for the activation of the terminal alkyne. Silver salts exhibit a strong affinity for the π-system of the alkyne, a property referred to as "alkynophilicity".[1] This interaction polarizes the alkyne, making the terminal carbon more susceptible to nucleophilic attack and the acetylenic proton more acidic.

The reaction is believed to proceed through the formation of a silver acetylide intermediate. The silver(I) ion coordinates to the alkyne, facilitating the deprotonation of the terminal alkyne by a weak base (often the solvent or the succinimide anion). This results in the formation of a silver acetylide species. This intermediate then reacts with the electrophilic bromine source, NBS, to yield the desired bromoalkyne and a silver bromide salt.

dot graph "Silver_Catalyzed_Bromination_Mechanism" { layout=dot; rankdir="LR"; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];

}

Caption: Mechanism of Silver-Catalyzed Bromination.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the bromination of terminal alkynes.[2]

Reagent Molar Equiv. Purpose
4-Ethynylbenzoic Acid1.0Starting Material
N-Bromosuccinimide (NBS)1.1Brominating Agent
Silver Nitrate (AgNO₃)0.1Catalyst
Acetone-Solvent

Step-by-Step Procedure:

  • To a solution of 4-ethynylbenzoic acid in acetone, add N-bromosuccinimide and a catalytic amount of silver nitrate.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is then partitioned between a suitable organic solvent (e.g., ethyl acetate) and water.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford the crude product.

  • Purification by column chromatography on silica gel yields pure this compound.

Key Reactions and Their Core Mechanisms

Sonogashira Coupling: A Palladium- and Copper-Catalyzed Cross-Coupling

The Sonogashira reaction is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3] In the context of this compound, it can be envisioned that the bromoalkyne would react with an aryl or vinyl boronic acid or ester in a "reverse" Sonogashira-type coupling, though the more common variant involves the coupling of a terminal alkyne with an aryl halide. For the purpose of this guide, we will focus on the standard Sonogashira coupling where this compound would first be coupled with a terminal alkyne via a Cadiot-Chodkiewicz reaction (discussed next) to form a diyne, which could then undergo a Sonogashira reaction if it were further functionalized with a halide. A more direct application involves the coupling of an aryl halide with 4-ethynylbenzoic acid, the precursor to our topic compound. The fundamental mechanism, however, provides critical insight into the reactivity of related systems.

The reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[4]

Catalytic Cycles of the Sonogashira Coupling:

The mechanism is understood to proceed through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[5]

  • Palladium Cycle:

    • Oxidative Addition: A palladium(0) species undergoes oxidative addition to the aryl or vinyl halide (R-X) to form a palladium(II) intermediate.

    • Transmetalation: The palladium(II) intermediate reacts with a copper acetylide (formed in the copper cycle) in a transmetalation step, where the acetylide group is transferred from copper to palladium.

    • Reductive Elimination: The resulting palladium(II) acetylide complex undergoes reductive elimination to yield the coupled product (R-alkyne) and regenerate the palladium(0) catalyst.[6]

  • Copper Cycle:

    • Copper Acetylide Formation: The terminal alkyne reacts with a copper(I) salt in the presence of the amine base to form a copper acetylide intermediate. This is the key species that participates in the transmetalation step of the palladium cycle.

dot graph "Sonogashira_Coupling_Mechanism" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontcolor="#202124", fillcolor="#FFFFFF"]; edge [color="#5F6368"];

}

Caption: Catalytic Cycles of the Sonogashira Coupling.

Cadiot-Chodkiewicz Coupling: Synthesis of Unsymmetrical Diynes

The Cadiot-Chodkiewicz coupling is a highly effective method for the synthesis of unsymmetrical 1,3-diynes by reacting a terminal alkyne with a 1-haloalkyne, such as this compound.[2] This reaction is catalyzed by a copper(I) salt in the presence of an amine base.[7][8]

Mechanism of the Cadiot-Chodkiewicz Coupling:

The mechanism involves the following key steps:[9]

  • Formation of Copper Acetylide: The terminal alkyne is deprotonated by the amine base, and the resulting acetylide anion reacts with the copper(I) salt to form a copper(I) acetylide.

  • Oxidative Addition/Reductive Elimination: The copper(I) acetylide then reacts with the bromoalkyne. The exact mechanism of this step is still a subject of some debate, but it is generally depicted as a process involving oxidative addition of the bromoalkyne to the copper acetylide, followed by reductive elimination to form the new carbon-carbon bond of the diyne product and regenerate the copper(I) catalyst.[10]

dot graph "Cadiot_Chodkiewicz_Mechanism" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontcolor="#202124", fillcolor="#FFFFFF"]; edge [color="#5F6368"];

}

Caption: Mechanism of the Cadiot-Chodkiewicz Coupling.

Cycloaddition Reactions: Building Rings with Bromoalkynes

The electron-deficient nature of the alkyne in this compound, due to the presence of the electron-withdrawing bromine atom and benzoic acid group, makes it an excellent dienophile or dipolarophile in various cycloaddition reactions.

The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne to form a 1,2,3-triazole is a cornerstone of "click chemistry".[11] While the thermal reaction often requires harsh conditions and can lead to a mixture of regioisomers, the copper(I)-catalyzed version (CuAAC) is highly efficient, regioselective (yielding the 1,4-isomer), and proceeds under mild conditions.[12][13]

Mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

The mechanism of the CuAAC reaction is distinct from the concerted thermal process and involves copper acetylide intermediates.

  • Formation of Copper Acetylide: The terminal alkyne reacts with the copper(I) catalyst to form a copper acetylide.

  • Coordination of the Azide: The azide coordinates to the copper center of the copper acetylide complex.

  • Cyclization: A stepwise cyclization occurs, leading to a six-membered copper-containing intermediate.

  • Protonolysis/Rearomatization: This intermediate then undergoes protonolysis and rearomatization to yield the 1,4-disubstituted triazole product and regenerate the copper(I) catalyst.

In the Diels-Alder reaction, a conjugated diene reacts with a dienophile (in this case, the bromoalkyne) to form a six-membered ring.[8] The regioselectivity of the Diels-Alder reaction is governed by the electronic properties of the substituents on both the diene and the dienophile.[2][14] Generally, the most electron-rich carbon of the diene reacts with the most electron-poor carbon of the dienophile.[6][10] The bromine and benzoic acid groups on this compound make the alkyne electron-deficient, influencing the regiochemical outcome of the cycloaddition.

The [2+2] cycloaddition of an alkyne with an alkene to form a cyclobutene is a synthetically useful transformation.[15] These reactions are often photochemically induced or catalyzed by transition metals.[4][7] The stereochemistry of the reaction is dependent on the reaction conditions (thermal vs. photochemical) and the nature of the catalyst. For instance, thermal [2+2] cycloadditions often proceed through an antarafacial pathway, which can be geometrically constrained, while photochemical reactions can proceed via a suprafacial pathway.

Conclusion

This compound stands out as a highly versatile and valuable building block in synthetic chemistry. Its utility stems from the presence of two orthogonal reactive sites that allow for a wide range of chemical transformations. A thorough understanding of the fundamental reaction mechanisms governing its synthesis and subsequent reactions, such as Sonogashira and Cadiot-Chodkiewicz couplings, as well as various cycloadditions, is essential for its effective application in the design and synthesis of novel pharmaceuticals and advanced materials. The mechanistic insights and experimental protocols provided in this guide are intended to empower researchers to harness the full synthetic potential of this remarkable molecule.

References

The Terminal Alkyne: A Linchpin of Modern Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The terminal alkyne, a functional group characterized by a carbon-carbon triple bond at the end of a molecular chain, has transitioned from a chemical curiosity to an indispensable tool in modern organic synthesis, materials science, and drug discovery.[1] Its unique electronic structure and linear geometry bestow upon it a rich and versatile reactivity, enabling a vast array of chemical transformations. This guide provides a comprehensive exploration of the discovery, fundamental principles, and profound significance of terminal alkyne reagents. We will delve into the key reactions that have defined their utility, including the foundational Glaser, Hay, and Sonogashira couplings, and the revolutionary azide-alkyne "click" chemistry. Through detailed mechanistic discussions, field-proven experimental protocols, and illustrative diagrams, this document aims to equip researchers with the technical understanding and practical insights necessary to harness the full potential of terminal alkyne chemistry in their scientific endeavors.

Chapter 1: The Genesis of Alkyne Chemistry: A Historical Perspective

The story of terminal alkynes begins with the discovery of its simplest member, acetylene (C₂H₂). In 1836, Edmund Davy, while attempting to produce potassium metal, serendipitously generated a new flammable gas.[2][3][4] This "new carburet of hydrogen," as he called it, was later rediscovered in 1860 by the French chemist Marcellin Berthelot, who systematically studied its properties and coined the term "acétylène".[3][5][6] Berthelot's work laid the groundwork for understanding the fundamental nature of the carbon-carbon triple bond.

A pivotal moment in the history of acetylene arrived in 1862 when Friedrich Wöhler discovered that reacting calcium carbide with water produced acetylene, a method that would dominate industrial production for decades.[3][6] This development made acetylene readily accessible and spurred its use in various applications, from illumination in miners' lamps to early automobile headlights.[2][4][5]

The true potential of terminal alkynes in organic synthesis began to be unlocked with the discovery of their unique reactivity. In 1869, Carl Glaser reported the copper-catalyzed oxidative homocoupling of terminal alkynes, a reaction that now bears his name and stands as one of the earliest examples of a transition-metal-catalyzed carbon-carbon bond-forming reaction.[7][8] This seminal discovery opened the door to the construction of conjugated diyne systems, which are important structural motifs in natural products and materials.[8]

The 20th century witnessed a rapid expansion of the synthetic repertoire of terminal alkynes. Key milestones include the development of the Hay coupling in 1962, a more practical modification of the Glaser coupling using a catalytic copper(I)-TMEDA complex, and the groundbreaking Sonogashira coupling in 1975.[8][9][10] The Sonogashira reaction, a palladium- and copper-catalyzed cross-coupling of terminal alkynes with aryl or vinyl halides, revolutionized the synthesis of complex molecules by providing a mild and highly efficient method for forming carbon-carbon bonds.[9][11][12]

The dawn of the 21st century brought another paradigm shift with the advent of "click chemistry," a concept introduced by K. Barry Sharpless.[13][14] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) became the flagship example of a click reaction, offering a highly efficient, selective, and biocompatible method for joining molecules.[14][15] This has had a profound impact on drug discovery, bioconjugation, and materials science, firmly cementing the terminal alkyne as a cornerstone of modern chemistry.[13][14][16]

Chapter 2: The Heart of the Matter: Synthesis and Reactivity of Terminal Alkynes

The utility of terminal alkynes stems from their distinct electronic and structural features. The sp-hybridization of the carbon atoms in the triple bond results in a linear geometry and a higher s-character in the C-H bond compared to alkanes and alkenes.[13] This increased s-character makes the terminal proton significantly more acidic (pKa ≈ 25) than the protons in alkanes (pKa ≈ 50) and alkenes (pKa ≈ 44).[13][17][18][19]

Synthesis of Terminal Alkynes

The preparation of terminal alkynes can be broadly achieved through two primary strategies: elimination reactions and the alkylation of acetylene.

2.1.1 Synthesis via Elimination Reactions

A common and effective method for synthesizing terminal alkynes involves the double dehydrohalogenation of either geminal or vicinal dihalides.[20][21][22] This reaction typically requires a very strong base, with sodium amide (NaNH₂) in liquid ammonia being the most frequently employed.[20][21] The use of a strong base is crucial for the second elimination step.[20]

G reagents 2 NaNH₂ product R-C≡CH sub R-CHX-CH₂X (Vicinal Dihalide) or R-CH₂-CHX₂ (Geminal Dihalide) sub->product Double Dehydrohalogenation

Caption: General scheme for terminal alkyne synthesis via double dehydrohalogenation.

Experimental Protocol: Synthesis of a Terminal Alkyne via Double Dehydrohalogenation

  • Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, place the vicinal or geminal dihalide (1.0 eq) in a suitable anhydrous solvent (e.g., THF or diethyl ether).

  • Base Addition: Prepare a suspension of sodium amide (NaNH₂) (2.2 eq) in the same anhydrous solvent in a separate flask. Cool the dihalide solution to 0 °C in an ice bath.

  • Reaction: Slowly add the sodium amide suspension to the dihalide solution via the dropping funnel over 30 minutes. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Workup: Carefully quench the reaction by the slow addition of water. Separate the organic layer, and extract the aqueous layer with the same organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by distillation or column chromatography on silica gel to afford the terminal alkyne.

2.1.2 Synthesis via Alkylation of Acetylide Anions

The acidity of the terminal proton allows for its ready deprotonation by a strong base to form a highly nucleophilic acetylide anion.[17][23] This acetylide anion can then participate in SN2 reactions with primary alkyl halides to generate a new carbon-carbon bond, effectively elongating the carbon chain.[17][23]

G start R-C≡CH acetylide R-C≡C⁻ Na⁺ start->acetylide Deprotonation product R-C≡C-R' acetylide->product SN2 Reaction

Caption: Synthesis of internal alkynes via alkylation of terminal alkynes.

Fundamental Reactivity of Terminal Alkynes

The rich reactivity of terminal alkynes can be broadly categorized into three main types: reactions involving the acidic terminal proton, electrophilic additions to the triple bond, and metal-catalyzed cross-coupling reactions.

2.2.1 Acidity and Nucleophilicity of the Acetylide Anion

As previously mentioned, the ability to form a stable acetylide anion is a cornerstone of terminal alkyne chemistry.[17] This anion is not only a strong base but also an excellent nucleophile, readily participating in reactions with a variety of electrophiles, including alkyl halides, epoxides, and carbonyl compounds.[17]

2.2.2 Electrophilic Addition Reactions

Similar to alkenes, the electron-rich π-bonds of alkynes make them susceptible to electrophilic addition reactions.[24][25] However, the reactivity of alkynes towards electrophiles is generally lower than that of alkenes.[19][24] Common electrophilic addition reactions include hydrohalogenation and hydration.

  • Hydrohalogenation: The addition of hydrogen halides (HX) to alkynes follows Markovnikov's rule.[19] The reaction can proceed in a stepwise manner, with the addition of one equivalent of HX yielding a vinyl halide, and a second equivalent producing a geminal dihalide.[19]

  • Hydration: The addition of water to a terminal alkyne, typically catalyzed by a mercuric salt (Hg²⁺), also follows Markovnikov's rule and initially forms an enol intermediate.[19][24] This enol rapidly tautomerizes to the more stable keto form, resulting in a methyl ketone.[24][25]

2.2.3 Metal-Catalyzed Cross-Coupling Reactions

The development of metal-catalyzed cross-coupling reactions has revolutionized the use of terminal alkynes in organic synthesis. These reactions provide powerful and versatile methods for the construction of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The most significant of these are the Glaser, Hay, and Sonogashira couplings, which will be discussed in detail in the following chapter.

Chapter 3: The Workhorses of Synthesis: Key Coupling Reactions of Terminal Alkynes

The ability of terminal alkynes to participate in a variety of powerful coupling reactions is central to their importance in modern chemistry. These reactions have enabled the synthesis of a vast array of complex molecules, from natural products and pharmaceuticals to advanced materials.

The Glaser and Hay Couplings: Forging Symmetric Diynes

The Glaser coupling, discovered in 1869, is the oxidative homocoupling of two terminal alkynes to form a symmetric 1,3-diyne.[7][8] The reaction is typically catalyzed by a copper(I) salt in the presence of a base and an oxidant, such as molecular oxygen.[8]

The Hay coupling, a significant improvement on the Glaser reaction, utilizes a soluble Cu(I)-TMEDA (tetramethylethylenediamine) complex as the catalyst.[7][8][10] This modification allows for milder reaction conditions and broader solvent compatibility.[26]

Mechanism of the Glaser-Hay Coupling:

The mechanism is thought to proceed through the following key steps:[7][27]

  • Formation of a Copper Acetylide: The terminal alkyne is deprotonated by a base, and the resulting acetylide anion coordinates to the copper(I) catalyst to form a copper acetylide complex.[7]

  • Oxidative Coupling: Two copper acetylide species undergo an oxidative coupling to form the 1,3-diyne and reduced copper species.

  • Reoxidation of Copper: The active copper(I) catalyst is regenerated by the oxidation of the reduced copper species by an external oxidant, typically oxygen from the air.[7]

G cluster_0 Glaser-Hay Coupling Mechanism A 2 R-C≡CH B 2 R-C≡C⁻ A->B Base C 2 R-C≡C-Cu(I) B->C Cu(I) D R-C≡C-C≡C-R C->D Oxidative Coupling E 2 Cu(0) F 2 Cu(I) E->F Oxidant (O₂)

Caption: Simplified mechanism of the Glaser-Hay coupling.

The Sonogashira Coupling: A Revolution in Cross-Coupling Chemistry

The Sonogashira coupling, reported in 1975 by Kenkichi Sonogashira, is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[9][28] This reaction has become one of the most important and widely used methods for the synthesis of arylalkynes and conjugated enynes due to its mild reaction conditions, high functional group tolerance, and broad substrate scope.[9][11][12][29]

Mechanism of the Sonogashira Coupling:

The catalytic cycle of the Sonogashira coupling involves two interconnected cycles: a palladium cycle and a copper cycle.[11][12]

Palladium Cycle:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl or vinyl halide (R-X) to form a Pd(II) complex.[11]

  • Transmetalation: The Pd(II) complex reacts with a copper acetylide species (formed in the copper cycle) in a transmetalation step, transferring the acetylide group to the palladium center.[11]

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final cross-coupled product (R-C≡C-R') and regenerate the Pd(0) catalyst.[11]

Copper Cycle:

  • Formation of Copper Acetylide: The terminal alkyne is deprotonated by a base, and the resulting acetylide reacts with a Cu(I) salt to form a copper acetylide intermediate.[11] This species then participates in the transmetalation step of the palladium cycle.

G cluster_0 Palladium Cycle cluster_1 Copper Cycle Pd0 Pd(0)L₂ PdII_X R-Pd(II)L₂-X Pd0->PdII_X Oxidative Addition (R-X) PdII_alkyne R-Pd(II)L₂-C≡C-R' PdII_X->PdII_alkyne Transmetalation (from Cu cycle) PdII_alkyne->Pd0 Reductive Elimination (R-C≡C-R') CuI Cu(I)X Cu_alkyne Cu(I)-C≡C-R' Cu_alkyne->PdII_X Transfers Acetylide Alkyne R'-C≡CH Alkyne->Cu_alkyne Cu(I)X, Base Base Base

Caption: The catalytic cycles of the Sonogashira cross-coupling reaction.

Experimental Protocol: Sonogashira Cross-Coupling Reaction

  • Setup: To a solution of the aryl or vinyl halide (1.0 eq) in a suitable solvent (e.g., THF, DMF, or an amine base like triethylamine) in a Schlenk flask, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 1-5 mol%).[11][28]

  • Reagent Addition: Add the amine base (if not used as the solvent, 2-3 eq) followed by the terminal alkyne (1.1-1.5 eq).

  • Reaction: Stir the reaction mixture at room temperature or elevated temperature (typically 40-80 °C) under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed (monitored by TLC or GC-MS).

  • Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate or diethyl ether) and filter through a pad of celite to remove the metal catalysts. Wash the filtrate with saturated aqueous ammonium chloride and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by flash column chromatography on silica gel to obtain the desired cross-coupled product.

ParameterGlaser/Hay CouplingSonogashira Coupling
Reactants Two terminal alkynesTerminal alkyne and aryl/vinyl halide
Product Symmetric 1,3-diyneArylalkyne or conjugated enyne
Catalyst Copper(I) saltPalladium and Copper(I) co-catalyst
Key Feature HomocouplingCross-coupling

Table 1: Comparison of Glaser/Hay and Sonogashira Coupling Reactions.

Chapter 4: Click Chemistry and Bioconjugation: The Modern Frontier

The concept of "click chemistry," introduced by K. Barry Sharpless in 2001, describes a class of reactions that are high-yielding, wide in scope, create no byproducts (or byproducts that are easily removed), are stereospecific, and can be conducted under mild, often benign, conditions.[13][14] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) has emerged as the quintessential click reaction, providing an exceptionally efficient and reliable method for forming a stable 1,2,3-triazole linkage between two molecules.[14][15]

The CuAAC reaction involves the [3+2] cycloaddition between a terminal alkyne and an azide to selectively form the 1,4-disubstituted triazole isomer.[15][30] The reaction is catalyzed by a copper(I) species, which can be generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate.[15]

The remarkable biocompatibility of the CuAAC reaction has led to its widespread adoption in chemical biology for applications such as bioconjugation, where it is used to label and track biomolecules in living systems.[16][31][32][33] The terminal alkyne and azide functional groups are largely absent in biological systems, making them bioorthogonal handles that react specifically with each other without interfering with native biochemical processes.[16][34]

G reagents R¹-C≡CH + R²-N₃ product 1,4-disubstituted 1,2,3-triazole reagents->product [3+2] Cycloaddition catalyst Cu(I)

Caption: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Setup: In a vial, dissolve the terminal alkyne (1.0 eq) and the azide (1.0 eq) in a suitable solvent system, often a mixture of water and a miscible organic solvent like t-butanol or DMSO.

  • Catalyst Preparation: In a separate vial, prepare a fresh solution of the copper(I) catalyst. This is typically done by mixing a copper(II) salt (e.g., CuSO₄·5H₂O, 1-10 mol%) with a reducing agent (e.g., sodium ascorbate, 5-20 mol%) in water.

  • Reaction: Add the catalyst solution to the solution of the alkyne and azide. Stir the reaction mixture at room temperature. The reaction is often complete within a few hours, and in many cases, the product may precipitate out of the solution.

  • Workup: If the product precipitates, it can be isolated by filtration and washed with water and a cold organic solvent. If the product is soluble, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The organic extracts are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography or recrystallization if necessary.

Chapter 5: Conclusion: The Enduring Significance of Terminal Alkynes

From their initial discovery as a simple gas to their current status as a linchpin of modern synthetic chemistry, terminal alkyne reagents have undergone a remarkable journey. Their unique reactivity, particularly the acidity of the terminal proton and the versatility of the resulting acetylide anion, has provided chemists with a powerful toolkit for the construction of complex molecular architectures.

The development of seminal reactions like the Glaser, Hay, and Sonogashira couplings has had a transformative impact on organic synthesis, enabling the efficient formation of carbon-carbon bonds under increasingly mild conditions. The advent of click chemistry, with the CuAAC reaction at its forefront, has further expanded the horizons of terminal alkyne chemistry, particularly in the realm of bioconjugation and materials science.

For researchers, scientists, and drug development professionals, a deep understanding of the discovery and significance of terminal alkyne reagents is not merely an academic exercise but a practical necessity. The ability to strategically incorporate and manipulate this versatile functional group is crucial for the design and synthesis of novel therapeutics, advanced materials, and sophisticated molecular probes. As the quest for ever more efficient and selective chemical transformations continues, the humble terminal alkyne is certain to remain a central and indispensable player in the ongoing evolution of chemical science.

References

Methodological & Application

The Versatility of 4-(2-Bromoethynyl)benzoic Acid in Click Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Bifunctional Reagent for Modern Bioconjugation

In the ever-evolving landscape of chemical biology and drug development, the demand for versatile and efficient molecular building blocks is paramount. 4-(2-Bromoethynyl)benzoic acid emerges as a significant player in this arena, offering a unique combination of functionalities that make it a powerful tool for researchers. This guide provides an in-depth exploration of its applications in click chemistry, complete with detailed protocols and the scientific rationale behind its use.

At its core, this compound is a bifunctional linker. It possesses a bromoalkyne moiety, a reactive partner in various cycloaddition reactions, and a benzoic acid group, which serves as a robust handle for conjugation to a wide array of biomolecules and surfaces. This dual nature allows for the strategic assembly of complex molecular architectures, from antibody-drug conjugates (ADCs) to targeted imaging agents.

Application Notes: Strategic Utility in Molecular Construction

The unique structure of this compound lends itself to several key applications in the realm of click chemistry and bioconjugation. Understanding the chemical principles behind these applications is crucial for its effective implementation in research and development.

Direct Pathway to 5-Bromo-Substituted Triazoles

The bromoalkyne functionality can directly participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.[1] This reaction variant leads to the formation of a 1,4-disubstituted-1,2,3-triazole ring with a bromine atom at the 5-position.[1] This "interrupted" click reaction is significant because the resulting bromotriazole can serve as a versatile intermediate for further chemical modifications, such as cross-coupling reactions, allowing for the introduction of additional molecular complexity.

A Precursor to Terminal Alkynes for Classic Click Chemistry

While the direct use of the bromoalkyne is a valuable strategy, it can also be efficiently converted into a terminal alkyne. This transformation unlocks the door to the classic, highly reliable, and widely utilized CuAAC reaction to form a stable, unsubstituted triazole linkage.[2] This two-step approach involves the initial conjugation of the benzoic acid moiety to a target molecule, followed by the conversion of the bromoalkyne to a terminal alkyne, which is then ready for "clicking" with an azide-modified partner.

The Benzoic Acid Handle: A Gateway for Bioconjugation

The carboxylic acid group of this compound is a key feature for its use as a linker. It can be readily activated to form a stable amide bond with primary amines, such as the lysine residues on the surface of proteins or antibodies.[3][4] This well-established conjugation chemistry provides a reliable method for attaching the alkyne functionality to biomolecules, paving the way for their subsequent modification using click chemistry. This is a foundational technique in the construction of antibody-drug conjugates and other targeted therapeutics.[5]

A Platform for Radiotracer Development in PET Imaging

The structure of this compound makes it an excellent precursor for the development of Positron Emission Tomography (PET) imaging agents.[6][7] A common strategy involves first conjugating the molecule to a targeting vector (e.g., a peptide or small molecule that binds to a specific biological target). The alkyne group can then be "clicked" with a radiolabeled azide (e.g., containing Fluorine-18), or the bromoalkyne itself can be a site for the introduction of a radionuclide.[8] This modular approach allows for the efficient synthesis of targeted PET tracers for in vivo imaging of disease states.[9]

Experimental Protocols and Methodologies

The following protocols provide detailed, step-by-step instructions for the key applications of this compound.

Protocol 1: Amide Bond Conjugation to a Protein

This protocol describes the conjugation of this compound to a protein containing accessible primary amine groups (e.g., lysine residues) using EDC/NHS chemistry.[10][11]

Materials:

  • Protein solution (e.g., Bovine Serum Albumin, BSA) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS) or N-Hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching solution (e.g., hydroxylamine or Tris buffer)

  • Desalting column for purification

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in anhydrous DMF or DMSO.

    • Prepare fresh stock solutions of EDC and NHS (or Sulfo-NHS) in an appropriate buffer or water immediately before use.

  • Activation of Carboxylic Acid:

    • In a microcentrifuge tube, mix this compound with a molar excess of EDC and NHS (or Sulfo-NHS) in an activation buffer (e.g., MES buffer, pH 6.0).

    • Incubate the reaction mixture for 15-30 minutes at room temperature to form the amine-reactive NHS ester.

  • Conjugation to Protein:

    • Add the activated this compound solution to the protein solution. The molar ratio of the linker to the protein should be optimized for the desired degree of labeling.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching and Purification:

    • Quench the reaction by adding a quenching solution to consume any unreacted NHS esters.

    • Purify the protein conjugate using a desalting column to remove excess reagents and byproducts.

Workflow Diagram:

cluster_activation Activation cluster_conjugation Conjugation cluster_purification Purification reagent This compound activated NHS-ester intermediate reagent->activated Activation (15-30 min, RT) edc_nhs EDC / NHS edc_nhs->activated conjugate Protein-Linker Conjugate activated->conjugate protein Protein (-NH2) protein->conjugate Amide Bond Formation (1-2h, RT or 4°C) quench Quenching conjugate->quench purify Desalting Column quench->purify final_product Purified Conjugate purify->final_product

Caption: Workflow for protein conjugation.

Protocol 2: Conversion of Bromoalkyne to Terminal Alkyne

This protocol outlines a method for the conversion of the bromoalkyne moiety on the conjugated molecule to a terminal alkyne, making it ready for a standard CuAAC reaction. This can be achieved through a Sonogashira coupling reaction with a silylacetylene followed by deprotection.[12][13]

Materials:

  • Protein-linker conjugate from Protocol 1

  • Trimethylsilylacetylene (TMSA)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Base (e.g., triethylamine or diisopropylethylamine)

  • Anhydrous, deoxygenated solvent (e.g., THF or DMF)

  • Deprotection agent (e.g., Tetrabutylammonium fluoride, TBAF)

Procedure:

  • Sonogashira Coupling:

    • In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the protein-linker conjugate in the anhydrous, deoxygenated solvent.

    • Add the palladium catalyst, CuI, and the base to the reaction mixture.

    • Add an excess of trimethylsilylacetylene.

    • Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitor by an appropriate analytical technique if possible).

  • Purification of Silyl-Protected Alkyne:

    • Purify the silyl-protected conjugate to remove the catalyst and other reagents, typically by size-exclusion chromatography or dialysis.

  • Deprotection to Terminal Alkyne:

    • Dissolve the purified silyl-protected conjugate in a suitable solvent.

    • Add the deprotection agent (e.g., TBAF) and stir at room temperature.

    • Monitor the reaction for the removal of the TMS group.

  • Final Purification:

    • Purify the final terminal alkyne-functionalized protein conjugate using a desalting column or dialysis.

Reaction Scheme:

start R-C≡C-Br intermediate R-C≡C-Si(CH₃)₃ start->intermediate Pd(PPh₃)₄, CuI, Base tmsa HC≡C-Si(CH₃)₃ tmsa->intermediate final R-C≡C-H intermediate->final TBAF

Caption: Conversion to a terminal alkyne.

Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the standard click reaction between the terminal alkyne-functionalized molecule (from Protocol 2) and an azide-containing molecule.[14][15]

Materials:

  • Terminal alkyne-functionalized molecule

  • Azide-containing molecule

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Copper-stabilizing ligand (e.g., THPTA or TBTA)

  • Reaction buffer (e.g., PBS, pH 7.4)

Reaction Conditions:

ComponentConcentration
Alkyne-Molecule1-100 µM
Azide-Molecule1.5-5 molar excess
CuSO₄50-250 µM
Sodium Ascorbate1-5 mM
Ligand (e.g., THPTA)5-fold molar excess to Cu

Procedure:

  • Prepare Stock Solutions:

    • Prepare stock solutions of CuSO₄, sodium ascorbate, and the ligand in water or a suitable buffer.

  • Reaction Setup:

    • In a reaction tube, combine the alkyne-functionalized molecule and the azide-containing molecule in the reaction buffer.

    • Add the copper-stabilizing ligand, followed by the CuSO₄ solution.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours, or as needed for the reaction to go to completion. The reaction can be monitored by an appropriate analytical method (e.g., SDS-PAGE for proteins).

  • Purification:

    • Purify the resulting triazole-linked conjugate using a method appropriate for the molecules involved (e.g., size-exclusion chromatography, dialysis).

CuAAC Mechanism:

CuII Cu(II) CuI Cu(I) CuII->CuI Reduction Ascorbate Sodium Ascorbate Ascorbate->CuI Cu_Alkyne Copper Acetylide CuI->Cu_Alkyne Alkyne R₁-C≡CH Alkyne->Cu_Alkyne Metallocycle Six-membered Copper Intermediate Cu_Alkyne->Metallocycle Azide R₂-N₃ Azide->Metallocycle Triazole_Cu Triazolide Intermediate Metallocycle->Triazole_Cu Triazole 1,4-Triazole Triazole_Cu->Triazole Protonation Triazole->CuI

Caption: Catalytic cycle of CuAAC.

Safety and Handling

As with all laboratory chemicals, this compound and the reagents used in these protocols should be handled with appropriate care. Always consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

Conclusion

This compound stands out as a highly versatile and valuable reagent for researchers in click chemistry, bioconjugation, and drug development. Its bifunctional nature provides a strategic advantage for the modular construction of complex molecular systems. By understanding the underlying chemical principles and following well-defined protocols, scientists can effectively harness the power of this molecule to advance their research and development efforts.

References

Application Notes and Protocols for Bioconjugation using 4-(2-Bromoethynyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: A Versatile Linker for Advanced Bioconjugation Strategies

In the evolving landscape of bioconjugation, the demand for versatile and efficient chemical tools is paramount for the development of sophisticated biotherapeutics, diagnostics, and research probes.[1] 4-(2-Bromoethynyl)benzoic acid emerges as a promising heterobifunctional linker, poised to facilitate a dual-step conjugation strategy. This molecule uniquely combines a carboxylic acid handle for initial attachment to biomolecules and a bromoethynyl group, a precursor for subsequent palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling.[2]

The strategic design of this compound allows for a modular and controlled approach to bioconjugation. The benzoic acid moiety can be readily activated to form an N-hydroxysuccinimide (NHS) ester, which efficiently reacts with primary amines (e.g., lysine residues) on proteins and other biomolecules to form stable amide bonds.[3] This initial conjugation step introduces a bromoethynyl-functionalized tag onto the biomolecule of interest. The true versatility of this linker is then realized in the second step, where the bromoethynyl group serves as a reactive handle for Sonogashira coupling. This powerful palladium-catalyzed reaction enables the formation of a carbon-carbon bond with a terminal alkyne, allowing for the attachment of a wide array of payloads, including fluorophores, cytotoxic drugs, or other signaling molecules.[2][4] This two-step approach offers researchers significant flexibility and control over the final bioconjugate structure.

Chemical Properties and Handling

PropertyValueSource
CAS Number 1485684-77-2[2][5][6]
Molecular Formula C₉H₅BrO₂[2]
Molecular Weight 225.04 g/mol [7]
Appearance Solid
Purity Typically >95%
Solubility Data not readily available. Likely soluble in organic solvents like DMF and DMSO.
Storage Data not readily available. Recommended to store in a cool, dry, and dark place under an inert atmosphere.

Safety and Handling: While specific toxicity data for this compound is not widely available, it should be handled with care as a potentially hazardous chemical. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For related bromo-compounds, hazards include skin and eye irritation.[8]

Principle of the Two-Step Bioconjugation Strategy

The bioconjugation strategy employing this compound is a sequential two-step process, offering a high degree of control and modularity.

Step 1: Amine Coupling via NHS Ester Activation

The carboxylic acid of this compound is first activated to an N-hydroxysuccinimide (NHS) ester. This is typically achieved using a carbodiimide coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS). The resulting NHS ester is a reactive intermediate that readily undergoes nucleophilic attack by primary amines on the biomolecule, forming a stable amide bond.

cluster_0 Step 1: NHS Ester Activation & Amine Coupling 4_BEBA This compound NHS_Ester This compound NHS Ester 4_BEBA->NHS_Ester Activation EDC_NHS EDC, NHS Conjugate_1 Protein-NHCO-(C₆H₄)-C≡C-Br NHS_Ester->Conjugate_1 Amine Coupling Protein_NH2 Protein-NH₂

Workflow for the initial bioconjugation step.

Step 2: Sonogashira Cross-Coupling

The bromoethynyl-functionalized biomolecule produced in the first step is then subjected to a Sonogashira cross-coupling reaction. This palladium-catalyzed reaction couples the bromoalkyne with a terminal alkyne-containing molecule of interest (e.g., a fluorescent probe, a drug molecule). The reaction is typically carried out in an aqueous buffer system under mild conditions, making it suitable for biological macromolecules.[4]

cluster_1 Step 2: Sonogashira Coupling Conjugate_1 Protein-NHCO-(C₆H₄)-C≡C-Br Final_Conjugate Protein-NHCO-(C₆H₄)-C≡C-Payload Conjugate_1->Final_Conjugate Coupling Payload_Alkyne Payload-C≡CH Pd_catalyst Pd Catalyst, Cu(I) co-catalyst, Base

Workflow for the secondary payload attachment.

Experimental Protocols

Protocol 1: Synthesis of this compound NHS Ester

This protocol describes the synthesis of the activated NHS ester of this compound.

Materials:

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Anhydrous Dimethylformamide (DMF) (optional, for solubility)

  • Argon or Nitrogen gas

  • Magnetic stirrer and stir bar

  • Glassware (round-bottom flask, dropping funnel)

  • Filtration apparatus

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve this compound (1.0 eq) in anhydrous DCM or THF. If solubility is an issue, a minimal amount of anhydrous DMF can be added.

  • Add N-Hydroxysuccinimide (NHS) (1.1 eq) to the solution and stir until it is fully dissolved.

  • In a separate flask, dissolve N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) in a minimal amount of anhydrous DCM or THF.

  • Slowly add the DCC solution to the solution of this compound and NHS dropwise over 15-20 minutes at 0°C (ice bath).

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The formation of a white precipitate (dicyclohexylurea, DCU) indicates the reaction is proceeding.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter off the DCU precipitate and wash it with a small amount of cold, anhydrous DCM or THF.

  • The filtrate containing the this compound NHS ester can be used directly in the next step or the solvent can be removed under reduced pressure to yield the crude product. The crude NHS ester should be used immediately or stored under anhydrous conditions at -20°C.

Protocol 2: Bioconjugation of an Amine-Containing Biomolecule

This protocol provides a general procedure for labeling a protein with the synthesized this compound NHS ester.

Materials:

  • Biomolecule (e.g., protein, antibody) in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0)

  • This compound NHS ester stock solution in anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Prepare the Biomolecule Solution: Ensure the biomolecule is at a suitable concentration (e.g., 1-10 mg/mL) in an appropriate amine-free buffer.

  • Prepare the NHS Ester Solution: Immediately before use, prepare a stock solution of the this compound NHS ester in anhydrous DMSO or DMF.

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the NHS ester stock solution to the biomolecule solution. The final concentration of the organic solvent should be kept low (ideally <10%) to maintain the integrity of the biomolecule.

  • Incubation: Gently mix the reaction and incubate for 1-4 hours at room temperature or overnight at 4°C. The optimal reaction time and temperature may need to be determined empirically.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 30 minutes at room temperature.

  • Purification: Remove excess, unreacted linker and byproducts by size-exclusion chromatography (desalting column) or dialysis against an appropriate buffer (e.g., PBS).

Protocol 3: Sonogashira Coupling of the Bromoethynyl-Functionalized Biomolecule

This protocol outlines a general procedure for the Sonogashira coupling of the modified biomolecule with a terminal alkyne-containing payload.

Materials:

  • Bromoethynyl-functionalized biomolecule (from Protocol 2)

  • Terminal alkyne-containing payload (e.g., fluorescent dye, drug)

  • Palladium catalyst (e.g., a water-soluble palladium complex)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., a water-soluble, non-coordinating base)

  • Reaction buffer (e.g., phosphate buffer, pH 7.5-8.0)

  • Degassing equipment (e.g., argon or nitrogen line)

  • Purification equipment (e.g., size-exclusion chromatography, HPLC)

Procedure:

  • Reaction Setup: In a reaction vessel, dissolve the bromoethynyl-functionalized biomolecule in the reaction buffer.

  • Degassing: Thoroughly degas the solution by bubbling with argon or nitrogen for at least 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Reagent Addition: Under an inert atmosphere, add the terminal alkyne-containing payload (typically 1.5-5 equivalents relative to the biomolecule).

  • Catalyst Addition: In a separate tube, prepare a solution of the palladium catalyst and CuI in degassed buffer. Add this catalyst solution to the reaction mixture. Finally, add the amine base.

  • Incubation: Incubate the reaction mixture at room temperature or with gentle heating (e.g., 37°C) with continuous gentle mixing. Protect the reaction from light if using a light-sensitive payload.

  • Monitoring: Monitor the progress of the reaction by an appropriate analytical technique, such as LC-MS, to observe the formation of the desired conjugate.

  • Purification: Once the reaction is complete, purify the final bioconjugate using size-exclusion chromatography, affinity chromatography, or HPLC to remove the catalyst, excess payload, and other small molecule reagents.

Characterization of the Bioconjugate

Thorough characterization of the final bioconjugate is essential to confirm successful conjugation and to determine the degree of labeling.

TechniquePurpose
SDS-PAGE To visualize the increase in molecular weight of the protein after conjugation.
Mass Spectrometry (e.g., MALDI-TOF, ESI-MS) To determine the precise molecular weight of the conjugate and calculate the number of attached payload molecules per biomolecule.
UV-Vis Spectroscopy To quantify the protein concentration and, if the payload has a distinct absorbance, to determine the degree of labeling.
Fluorescence Spectroscopy If a fluorescent payload is used, this technique can be used to confirm conjugation and assess the functional properties of the fluorophore.
Functional Assays To ensure that the biological activity of the biomolecule is retained after conjugation.

Troubleshooting

IssuePossible CauseSuggested Solution
Low NHS ester synthesis yield Presence of moisture.Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere.
Incomplete reaction.Increase reaction time or temperature. Ensure proper stoichiometry of reagents.
Low bioconjugation efficiency (amine coupling) Hydrolysis of the NHS ester.Use freshly prepared NHS ester. Control the pH of the reaction buffer (pH 7.2-8.0).
Inaccessible amine groups on the biomolecule.Consider using a longer spacer arm in the linker. Denature and refold the protein if possible.
Low Sonogashira coupling yield Deactivation of the palladium catalyst.Ensure the reaction is thoroughly degassed. Use a water-soluble ligand to stabilize the catalyst.
Poor solubility of the alkyne payload.Add a small amount of a water-miscible organic co-solvent (e.g., DMSO, DMF).
Precipitation of the biomolecule High concentration of organic solvent.Keep the final concentration of organic solvent below 10%.
Denaturation of the protein.Perform the reaction at a lower temperature. Ensure the pH of the buffer is appropriate for the protein's stability.

Conclusion

This compound offers a powerful and flexible platform for the construction of well-defined bioconjugates. Its dual functionality enables a controlled, two-step process of initial biomolecule modification followed by the attachment of a desired payload via the robust and versatile Sonogashira coupling reaction. While the lack of extensive physical and chemical data for this specific reagent necessitates careful experimental optimization, the general principles and protocols outlined in this guide provide a solid foundation for researchers to successfully employ this promising linker in their bioconjugation endeavors.

References

4-(2-Bromoethynyl)benzoic Acid: A Bifunctional Linker for Advanced Chemical Biology and Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Bridging Molecules with Precision

In the intricate world of molecular engineering, the ability to selectively connect different chemical entities is paramount. Bifunctional linkers are the molecular architects of this process, providing a bridge between two molecules to create novel conjugates with tailored properties.[1][2] 4-(2-Bromoethynyl)benzoic acid emerges as a particularly versatile scaffold in this domain. This heterobifunctional linker uniquely combines a reactive bromoalkyne moiety with a carboxylic acid, offering orthogonal reactivity for sequential or one-pot conjugation strategies.[3][4]

The bromoalkyne functionality serves as a precursor for carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions like the Sonogashira coupling.[5][6][7] This allows for the introduction of diverse molecular fragments. The terminal alkyne, once unmasked, is a key player in bioorthogonal "click chemistry," enabling highly efficient and specific ligation to azide-modified biomolecules or materials.[8][9][10] Simultaneously, the carboxylic acid group provides a classical handle for conjugation to primary amines via amide bond formation, a cornerstone of bioconjugation.[11][12][13]

This guide provides a comprehensive overview of this compound, from its synthesis and chemical properties to detailed protocols for its application in bioconjugation, drug delivery, and materials science.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use.

PropertyValueSource
Molecular Formula C₉H₅BrO₂[14]
CAS Number 1485684-77-2[14]
Appearance Off-white to pale yellow solid (predicted)General knowledge
Solubility Soluble in organic solvents such as DMF, DMSO, and THF. Limited solubility in aqueous solutions at neutral pH; solubility increases at basic pH due to salt formation.General knowledge
Stability Stable under standard laboratory conditions. Avoid strong bases, oxidizing agents, and exposure to light for prolonged periods. Bromoalkynes can be sensitive to heat and light.General knowledge

Synthesis of this compound

The synthesis of this compound can be approached through several synthetic routes. A plausible and adaptable method involves the palladium-catalyzed alkynylation of a benzoic acid derivative. The following protocol is a generalized procedure adapted from literature on the synthesis of arylalkynes from benzoic acids and bromoalkynes.[3]

General Protocol: Palladium-Catalyzed C-H Alkynylation

This protocol describes a general method for the ortho-alkynylation of benzoic acids. While this specific reaction for 4-carboxy-phenylacetylene is not explicitly detailed for this substrate, the principles are applicable.

Workflow for the Synthesis of an Arylalkyne from Benzoic Acid

cluster_reactants Reactants & Catalysts cluster_reaction Reaction cluster_workup Work-up & Purification Benzoic Acid Benzoic Acid Reaction Mixture Reaction Mixture Benzoic Acid->Reaction Mixture Bromoalkyne Bromoalkyne Bromoalkyne->Reaction Mixture Pd(OAc)2 Pd(OAc)2 Pd(OAc)2->Reaction Mixture Ligand (e.g., N-Ac-Phe-OH) Ligand (e.g., N-Ac-Phe-OH) Ligand (e.g., N-Ac-Phe-OH)->Reaction Mixture Base (e.g., Ag2O, Na3PO4) Base (e.g., Ag2O, Na3PO4) Base (e.g., Ag2O, Na3PO4)->Reaction Mixture Solvent (e.g., tert-amyl alcohol) Solvent (e.g., tert-amyl alcohol) Solvent (e.g., tert-amyl alcohol)->Reaction Mixture Heating (80 °C, 12h) Heating (80 °C, 12h) Reaction Mixture->Heating (80 °C, 12h) Acidification (HCl) Acidification (HCl) Heating (80 °C, 12h)->Acidification (HCl) Extraction (Ethyl Acetate) Extraction (Ethyl Acetate) Acidification (HCl)->Extraction (Ethyl Acetate) Purification (Column Chromatography) Purification (Column Chromatography) Extraction (Ethyl Acetate)->Purification (Column Chromatography) Product Alkynylated Benzoic Acid Purification (Column Chromatography)->Product

Caption: General workflow for the synthesis of alkynylated benzoic acids.

Materials:

  • 4-Iodo or 4-bromobenzoic acid

  • (Bromoethynyl)trimethylsilane (as a stable bromoalkyne source)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Copper(I) iodide (CuI) (for Sonogashira-type coupling)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • A suitable base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA))

  • Anhydrous solvent (e.g., tetrahydrofuran (THF) or dimethylformamide (DMF))

  • Tetrabutylammonium fluoride (TBAF) for desilylation

  • Standard laboratory glassware for inert atmosphere reactions

Protocol:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve 4-iodobenzoic acid (1 equivalent), Pd(OAc)₂ (e.g., 2 mol%), CuI (e.g., 4 mol%), and PPh₃ (e.g., 8 mol%) in anhydrous THF.

  • Addition of Reagents: To the stirred solution, add triethylamine (3 equivalents) followed by the dropwise addition of (bromoethynyl)trimethylsilane (1.2 equivalents).

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Desilylation: Dissolve the crude product in THF and treat with TBAF (1.1 equivalents) at 0 °C. Stir for 1-2 hours until the desilylation is complete (monitored by TLC).

  • Purification: After work-up as described above, purify the crude this compound by column chromatography on silica gel.

Note: This is an adaptable protocol and optimization of catalysts, ligands, base, and solvent may be necessary for optimal yield.

Applications and Protocols

The dual reactivity of this compound allows for a variety of conjugation strategies.

Application 1: Bioconjugation via Amide Bond Formation and Click Chemistry

This strategy involves first conjugating the carboxylic acid moiety to a biomolecule containing a primary amine, followed by a click chemistry reaction with an azide-modified molecule.

Workflow for Sequential Bioconjugation

cluster_step1 Step 1: Amide Coupling cluster_step2 Step 2: Click Chemistry Linker This compound EDC_NHS EDC/NHS Activation Linker->EDC_NHS Biomolecule-NH2 Biomolecule with Amine Conjugate1 Biomolecule-Linker Biomolecule-NH2->Conjugate1 EDC_NHS->Biomolecule-NH2 Reacts with Cu(I) Catalyst Cu(I) Catalyst Conjugate1->Cu(I) Catalyst Molecule-N3 Azide-modified Molecule Molecule-N3->Cu(I) Catalyst Reacts with Final_Conjugate Biomolecule-Linker-Molecule Cu(I) Catalyst->Final_Conjugate

Caption: Sequential conjugation using this compound.

Protocol 1A: Activation of Carboxylic Acid and Amide Coupling [11][15]

  • Activation of Carboxylic Acid:

    • Dissolve this compound (1 equivalent) in anhydrous DMF.

    • Add N-hydroxysuccinimide (NHS) (1.2 equivalents) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents).

    • Stir the reaction mixture at room temperature for 1-2 hours to form the NHS ester.

  • Amine Coupling:

    • In a separate vial, dissolve the amine-containing biomolecule (e.g., protein, peptide) in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).

    • Add the activated NHS ester solution dropwise to the biomolecule solution.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

  • Purification:

    • Purify the resulting conjugate by size-exclusion chromatography or dialysis to remove unreacted linker and byproducts.

Protocol 1B: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) [9][16]

  • Reaction Setup:

    • Dissolve the alkyne-modified biomolecule from Protocol 1A in a suitable buffer.

    • Add the azide-modified molecule of interest (1.5-2 equivalents).

    • Prepare a fresh solution of a copper(I) source, such as copper(II) sulfate with a reducing agent like sodium ascorbate, or a copper(I) salt like CuBr.

    • Add the copper catalyst to the reaction mixture. A copper-chelating ligand like TBTA can be used to improve efficiency and reduce cytotoxicity.

  • Reaction:

    • Incubate the reaction at room temperature for 1-4 hours.

  • Purification:

    • Purify the final conjugate using appropriate chromatographic techniques.

Application 2: Surface Functionalization for Biomaterial Engineering

The linker can be used to immobilize biomolecules onto surfaces for applications in biosensors, and biocompatible coatings.

Protocol 2: Two-Step Surface Functionalization

  • Surface Activation:

    • Activate a surface (e.g., silica, gold with a self-assembled monolayer) to present primary amine groups.

    • React the amine-functionalized surface with the NHS-activated this compound as described in Protocol 1A.

  • Biomolecule Immobilization:

    • Perform a Sonogashira coupling reaction between the bromoalkyne-functionalized surface and a terminal alkyne-modified biomolecule. Alternatively, the bromoalkyne can be converted to a terminal alkyne for subsequent click chemistry.

Characterization

The successful synthesis and conjugation of this compound and its derivatives should be confirmed by appropriate analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the linker and its conjugates.

  • Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS can be used to determine the molecular weight of the linker and to confirm the successful conjugation to biomolecules by observing the mass shift.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to identify the characteristic vibrational frequencies of the alkyne and carboxylic acid functional groups.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate safety precautions.[1][17][18][19]

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a cool, dry place away from light and incompatible materials such as strong oxidizing agents and bases.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound represents a powerful and versatile tool for chemical biologists, medicinal chemists, and materials scientists. Its orthogonal reactive groups provide a flexible platform for the construction of complex molecular architectures and functional materials. The protocols outlined in this guide, combined with the foundational principles of amide coupling and alkyne chemistry, will enable researchers to harness the full potential of this valuable bifunctional linker in their research endeavors.

References

Application Note: A Robust Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 4-(2-Bromoethynyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Scope

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as the cornerstone of "click chemistry," offering a highly efficient, regioselective, and reliable method for forging 1,4-disubstituted 1,2,3-triazole linkages.[1][2][3] This application note provides a comprehensive, field-tested protocol for the CuAAC reaction utilizing 4-(2-bromoethynyl)benzoic acid, a versatile building block that incorporates three distinct functionalities: a reactive bromoalkyne, a carboxylic acid for solubility modulation or further conjugation, and an aromatic core. This guide is designed for researchers in drug discovery, materials science, and chemical biology, offering in-depth mechanistic insights, a step-by-step experimental procedure, and critical troubleshooting strategies to ensure reproducible success.

The CuAAC Catalytic Cycle: A Mechanistic Overview

The remarkable efficiency of the CuAAC reaction stems from a copper(I)-mediated catalytic cycle that dramatically accelerates the rate of what would otherwise be a slow thermal cycloaddition.[1] While initial proposals suggested a mononuclear copper pathway, substantial evidence now supports a more complex mechanism, often involving dinuclear copper species that enhance catalytic activity.[4][5]

The generally accepted catalytic cycle proceeds as follows:

  • Generation of the Active Catalyst: The active Cu(I) catalyst is typically generated in situ from a stable and inexpensive Cu(II) salt (e.g., CuSO₄·5H₂O) using a mild reducing agent, most commonly sodium ascorbate.[1][3] This step is crucial as Cu(I) is prone to disproportionation and oxidation to the inactive Cu(II) state.[2]

  • Copper Acetylide Formation: The terminal alkyne, this compound, coordinates to the Cu(I) center and is deprotonated, forming a key copper acetylide intermediate.[]

  • Azide Coordination & Cyclization: The azide reactant coordinates to a copper center, bringing it into proximity with the activated alkyne. This facilitates a cyclization event, leading to a six-membered copper-containing metallacycle.[1][]

  • Ring Contraction & Protonolysis: The metallacycle undergoes rearrangement and subsequent protonolysis to release the stable 1,4-disubstituted 1,2,3-triazole product and regenerate the active Cu(I) catalyst, which re-enters the catalytic cycle.[]

CuAAC_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Inputs cluster_products Output cluster_redox Catalyst Generation CuI Cu(I) Cu_Acetylide π,σ-Bis(copper) Acetylide CuI->Cu_Acetylide + Alkyne (R-C≡CH) Metallacycle Six-Membered Cu-Metallacycle Cu_Acetylide->Metallacycle + Azide (R'-N₃) Triazolide Copper Triazolide Metallacycle->Triazolide Rearrangement Triazolide->CuI + H⁺ (Protonolysis) Triazole 1,4-Disubstituted Triazole Triazolide->Triazole Product Release Alkyne This compound Alkyne->Cu_Acetylide Azide Organic Azide Azide->Metallacycle CuII Cu(II)SO₄ CuII->CuI Reduction Ascorbate Sodium Ascorbate Ascorbate->CuII CuAAC_Workflow cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_purification Phase 3: Isolation A 1. Dissolve Alkyne & Azide in t-BuOH/H₂O B 2. Prepare Fresh Ascorbate & CuSO₄ Solutions A->B C 3. Deoxygenate Mixture (N₂ or Ar Purge) B->C D 4. Add Ascorbate, then CuSO₄ C->D E 5. Stir at RT under Inert Atmosphere D->E F 6. Monitor by TLC or LC-MS E->F G 7. Dilute & Extract (Ethyl Acetate) F->G H 8. Wash with EDTA (aq) to Remove Copper G->H I 9. Dry & Concentrate Crude Product H->I J 10. Purify by Chromatography or Recrystallization I->J

References

The Strategic Application of 4-(2-Bromoethynyl)benzoic Acid in Modern Drug Discovery: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of novel therapeutics demands a sophisticated chemical toolbox. Small molecules that can form stable, covalent bonds with their biological targets have re-emerged as a powerful strategy to achieve enhanced potency, prolonged duration of action, and to tackle previously "undruggable" targets.[1][2] Within this paradigm, 4-(2-Bromoethynyl)benzoic acid emerges as a molecule of significant strategic importance. Its unique trifunctional architecture—a carboxylic acid for versatile derivatization, a rigid phenyl ring for structural scaffolding, and a reactive bromoalkyne "warhead"—positions it as a powerful building block in covalent inhibitor design, a versatile anchor for chemical proteomics, and a valuable fragment in screening campaigns.

This guide provides an in-depth exploration of the role of this compound in drug discovery. We will delve into its synthesis, its application as a covalent modifier and a bioorthogonal linker, and provide detailed protocols for its use in a representative drug discovery workflow.

I. Synthesis of this compound: A Practical Protocol

The synthesis of this compound can be efficiently achieved from commercially available 4-formylbenzoic acid via the Corey-Fuchs reaction.[3][4] This two-step, one-pot procedure first converts the aldehyde to a dibromoalkene, which is then transformed into the desired bromoalkyne.

Protocol 1: Synthesis via Corey-Fuchs Reaction

Materials:

  • 4-Formylbenzoic acid

  • Triphenylphosphine (PPh₃)

  • Carbon tetrabromide (CBr₄)

  • Anhydrous Dichloromethane (DCM)

  • n-Butyllithium (n-BuLi, 2.5 M in hexanes)

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dibromoalkene Formation:

    • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add triphenylphosphine (2.2 eq) and anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add carbon tetrabromide (1.1 eq) portion-wise, ensuring the temperature remains below 10 °C. The solution will turn from colorless to a yellow-orange ylide suspension.

    • After stirring for 30 minutes at 0 °C, add a solution of 4-formylbenzoic acid (1.0 eq) in anhydrous DCM dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Bromoalkyne Formation:

    • Cool the reaction mixture to -78 °C (dry ice/acetone bath).

    • Slowly add n-butyllithium (2.1 eq) dropwise via syringe. A color change to deep red or brown is typically observed.

    • Stir the reaction at -78 °C for 1 hour.

    • Quench the reaction by the slow addition of 1 M HCl at -78 °C.

    • Allow the mixture to warm to room temperature.

  • Work-up and Purification:

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

    • Wash the combined organic layers with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield this compound as a solid.

II. Application Showcase: Development of a Covalent Kinase Inhibitor

To illustrate the utility of this compound, we present a hypothetical case study focused on the development of a targeted covalent inhibitor for "Kinase X," a protein implicated in a specific cancer type. Kinase X possesses a non-catalytic cysteine residue in a druggable pocket, making it an ideal candidate for covalent targeting.

Conceptual Framework:

The bromoalkyne moiety of our lead compound will serve as an electrophilic "warhead" that can react with the nucleophilic thiol group of the cysteine residue in Kinase X, forming a stable covalent bond. The benzoic acid group provides a convenient handle for creating a small library of derivatives to optimize binding affinity and selectivity.

Diagram 1: Synthesis of this compound

G cluster_0 Step 1: Dibromoalkene Formation cluster_1 Step 2: Bromoalkyne Formation 4-Formylbenzoic_Acid 4-Formylbenzoic Acid Reagents_1 CBr4, PPh3 in DCM, 0°C to RT 4-Formylbenzoic_Acid->Reagents_1 Dibromoalkene 4-(2,2-Dibromovinyl)benzoic Acid Reagents_1->Dibromoalkene Dibromoalkene_2 4-(2,2-Dibromovinyl)benzoic Acid Reagents_2 n-BuLi in THF, -78°C Dibromoalkene_2->Reagents_2 Bromoalkyne This compound Reagents_2->Bromoalkyne

A schematic of the two-step synthesis of this compound.

Application Protocol 2: Covalent Labeling of Kinase X for Target Engagement

This protocol describes a chemoproteomics workflow to confirm the covalent binding of a probe derived from this compound to Kinase X in a cellular lysate.

Materials:

  • Probe-1: An amide derivative of this compound.

  • Cell lysate containing overexpressed Kinase X.

  • Dithiothreitol (DTT) and Iodoacetamide (IAA).

  • Trypsin (mass spectrometry grade).

  • Streptavidin beads (if the probe is biotinylated for enrichment).

  • LC-MS/MS instrumentation.

Workflow:

  • Probe Incubation:

    • Treat the cell lysate with varying concentrations of Probe-1 (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (DMSO).

    • Incubate for 1 hour at 37 °C to allow for covalent bond formation.

  • Protein Denaturation and Reduction/Alkylation:

    • Denature the proteins in the lysate using urea.

    • Reduce disulfide bonds with DTT.

    • Alkylate free cysteine residues with IAA to prevent disulfide bond reformation.

  • Proteolytic Digestion:

    • Digest the proteins into peptides overnight with trypsin.

  • (Optional) Enrichment of Labeled Peptides:

    • If using a biotinylated probe, enrich the labeled peptides using streptavidin beads.

  • LC-MS/MS Analysis:

    • Analyze the peptide mixtures by LC-MS/MS to identify the specific peptide from Kinase X that has been modified by Probe-1.

    • The mass of the modified peptide will be increased by the mass of the probe, confirming covalent attachment.

Diagram 2: Chemoproteomics Workflow for Target Engagement

G Cell_Lysate Cell Lysate (with Kinase X) Probe_Incubation Incubate with Probe-1 Cell_Lysate->Probe_Incubation Denaturation Denature, Reduce, Alkylate Probe_Incubation->Denaturation Digestion Tryptic Digestion Denaturation->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS Data_Analysis Identify Covalently Modified Peptide LCMS->Data_Analysis

Workflow for identifying covalent protein modification by a bromoalkyne probe.

Expected Results and Data Interpretation

The LC-MS/MS data would be searched for a specific mass shift on peptides derived from Kinase X. The expected mass shift would correspond to the molecular weight of the bound portion of Probe-1.

ParameterExpected Observation
Target Peptide A specific peptide from Kinase X containing the target cysteine.
Mass Shift + [Molecular Weight of Probe-1 minus HBr]
Dose-Dependence Increased abundance of the modified peptide with increasing Probe-1 concentration.

This data would provide strong evidence of direct, covalent engagement of Kinase X by the probe.

III. The Bromoalkyne Warhead: Mechanism of Action

The reactivity of the bromoalkyne is central to its function as a covalent warhead. It is thought to react with nucleophilic amino acid residues, such as cysteine, through a Michael addition-type mechanism.

G Reactants Kinase X-Cys-SH + Br-C≡C-R Transition_State [Transition State] Reactants->Transition_State Nucleophilic Attack Product Kinase X-Cys-S-C(Br)=CH-R Transition_State->Product Tautomer Kinase X-Cys-S-C=C(Br)H-R Product->Tautomer Tautomerization (possible)

References

The Alkyne Linker: A Versatile Tool in Solid-Phase Peptide Synthesis for Advanced Drug Development and Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Traditional Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS) has been the cornerstone of peptide chemistry for decades, enabling the routine assembly of linear peptide chains. The choice of the linker, the molecular bridge connecting the growing peptide to the insoluble resin, is a critical determinant of the overall success and versatility of the synthesis.[1][2] Traditional linkers, such as the Wang or Rink amide linkers, are designed for efficient peptide assembly and release under standard acidic conditions, typically using trifluoroacetic acid (TFA).[3][4] However, the increasing complexity of peptide-based therapeutics and research tools, including antibody-drug conjugates (ADCs), PROTACs, and peptide macrocycles, demands more sophisticated linker strategies.[5][6]

This application note provides a detailed guide to the use of alkyne linkers in SPPS. The alkyne group, with its unique chemical reactivity, serves as a powerful and versatile handle. It opens up a vast landscape of possibilities for on-resin modification, cyclization, and the synthesis of complex peptide conjugates through highly efficient and orthogonal "click chemistry" reactions.[7] We will delve into the causality behind experimental choices, provide detailed protocols for key applications, and present a forward-looking perspective on this enabling technology.

The Power of the Alkyne: A Gateway to Molecular Diversity

The terminal alkyne functionality is relatively inert to the standard conditions of Fmoc-based SPPS, making it an ideal orthogonal handle for post-synthetic modifications.[8] Its true power is unlocked in the presence of an azide group through the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction is highly efficient, specific, and can be performed under mild, aqueous conditions, making it suitable for complex and sensitive biomolecules.[9]

The strategic incorporation of an alkyne group into a peptide, either at the C-terminus via a linker, at the N-terminus, or on an amino acid side chain, transforms the peptide into a versatile platform for a wide array of modifications.[7]

Conceptual Workflow: SPPS with an Alkyne Handle

The overall workflow for SPPS utilizing an alkyne handle for subsequent modification is a modular and powerful approach to creating complex peptide constructs.

SPPS_Alkyne_Workflow Resin Solid Support (e.g., Polystyrene, PEG) AlkyneLinker Alkyne Linker Attachment Resin->AlkyneLinker Functionalization FmocAA First Fmoc-AA Coupling AlkyneLinker->FmocAA Esterification/Amidation SPPS Peptide Chain Elongation (SPPS Cycles) FmocAA->SPPS Deprotection & Coupling OnResinMod On-Resin Modification (e.g., Click Chemistry) SPPS->OnResinMod Azide Partner Cleavage Cleavage & Deprotection OnResinMod->Cleavage TFA Cocktail FinalPeptide Modified Peptide Cleavage->FinalPeptide Purification On_Resin_Cyclization Start Linear Peptide on Resin (with Alkyne and Azide) Click On-Resin CuAAC 'Click' Reaction Start->Click Cu(I), Base Cyclized Cyclized Peptide on Resin Click->Cyclized Cleave Cleavage & Deprotection Cyclized->Cleave TFA Cocktail Final Purified Cyclic Peptide Cleave->Final Palladium_Cleavage Start Resin-Linker-O-CO-Peptide (Propargyl Ester) Pd_Add Oxidative Addition of Pd(0) Start->Pd_Add Pd(0)L_n Intermediate Palladium-Alkynyl Intermediate Pd_Add->Intermediate Nuc_Attack Nucleophilic Attack Intermediate->Nuc_Attack Nu-H Cleaved Peptide-COOH + Resin-Linker-Nu Nuc_Attack->Cleaved Pd_Regen Reductive Elimination Cleaved->Pd_Regen Catalyst Pd(0) Pd_Regen->Catalyst

References

fluorescent labeling of proteins with 4-(2-Bromoethynyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Precision Fluorescent Labeling of Proteins Using 4-(2-Bromoethynyl)benzoic Acid as a Bioorthogonal Handle

Abstract

This guide provides a comprehensive framework for the fluorescent labeling of proteins utilizing a two-step bioorthogonal strategy. The protocol centers on the initial modification of proteins with an alkyne functional group via an activated ester of 4-(2-ethynyl)benzoic acid (derived from this compound), followed by the highly specific and efficient Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" reaction to conjugate an azide-functionalized fluorophore. This methodology is designed for researchers, scientists, and drug development professionals who require precise control over protein labeling for applications ranging from cellular imaging to quantitative proteomics. We will detail the underlying chemical principles, provide step-by-step experimental protocols, and outline robust methods for the characterization of the final labeled protein, ensuring scientific integrity and reproducibility.

Introduction: The Power of Bioorthogonal Chemistry in Protein Science

The ability to selectively attach probes to proteins in complex biological systems is fundamental to understanding their function, localization, and dynamics.[1] Traditional labeling methods often target highly abundant functional groups like primary amines (lysine residues) or thiols (cysteine residues), which can lead to heterogeneous products and potential disruption of protein function.[2] Bioorthogonal chemistry offers a powerful solution by employing pairs of reactive groups that are mutually reactive but remain inert to the vast array of functional groups present in biological systems.[3][4][5]

The quintessential bioorthogonal reaction, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), stands out for its exceptional specificity, high yield, and compatibility with aqueous environments.[6][7][8] This "click chemistry" reaction forms a stable triazole linkage between a terminal alkyne and an azide, two functional groups that are virtually absent in native biological systems.[6][9] This guide harnesses the power of CuAAC by first introducing a terminal alkyne "handle" onto the protein of interest using an amine-reactive derivative of benzoic acid.

The Two-Step Labeling Strategy:

Our approach involves two core stages:

  • Protein Modification: The protein is first reacted with an activated form (e.g., N-hydroxysuccinimide [NHS] ester) of 4-(2-ethynyl)benzoic acid. This reagent covalently attaches the small, non-perturbing ethynyl (alkyne) group to primary amines on the protein surface (N-terminus and lysine side chains).

  • Fluorophore Conjugation: The alkyne-modified protein is then subjected to the CuAAC reaction with an azide-containing fluorescent dye. The copper(I) catalyst ensures the rapid and specific formation of a stable covalent bond, yielding the fluorescently labeled protein.[10]

This modular strategy provides immense flexibility, allowing researchers to conjugate a wide variety of azide-bearing probes (fluorophores, biotin tags, drug molecules) to their alkyne-modified protein of interest.[11]

Experimental Workflow Overview

The entire process, from initial protein preparation to final characterization, is a multi-step workflow that demands careful execution and validation at each stage. The following diagram provides a high-level overview of the complete experimental pipeline.

G cluster_0 Part A: Protein Modification cluster_1 Part B: Fluorescent Labeling (CuAAC) cluster_2 Part C: Characterization Prot 1. Unlabeled Protein (Purified) React 2. Reaction with Activated Alkyne Reagent Prot->React Purify1 3. Purification (Desalting/SEC) React->Purify1 Prot_Alkyne 4. Alkyne-Modified Protein Purify1->Prot_Alkyne Click 5. CuAAC 'Click' Reaction (Azide-Fluorophore, Cu(I)) Prot_Alkyne->Click Purify2 6. Purification (Desalting/SEC) Click->Purify2 Prot_Fluor 7. Final Labeled Protein Purify2->Prot_Fluor DOL 8. Determine Degree of Labeling (UV-Vis Spectroscopy) Prot_Fluor->DOL MS 9. Confirm Conjugation (Mass Spectrometry) DOL->MS Func 10. Validate Activity (Functional Assay) MS->Func

Caption: High-level experimental workflow for fluorescent protein labeling.

Detailed Protocols

Part A: Protein Modification with an Alkyne Handle

This protocol describes the covalent attachment of the alkyne group to the protein of interest using an amine-reactive N-hydroxysuccinimide (NHS) ester of 4-(2-ethynyl)benzoic acid.

Causality Behind Experimental Choices:

  • Buffer: A bicarbonate or phosphate buffer at pH 8.0-8.5 is used because the deprotonated form of the primary amine is the nucleophile that attacks the NHS ester. This pH is a compromise between maximizing amine reactivity and maintaining protein stability.

  • Molar Excess: A 5- to 20-fold molar excess of the alkyne-NHS ester is recommended as a starting point. This drives the reaction to completion without causing excessive modification, which could lead to protein precipitation or loss of function.[10]

  • Purification: Size-exclusion chromatography (SEC) or a desalting column is critical for removing unreacted alkyne reagent, which would otherwise interfere with downstream quantification and the subsequent click reaction.

Materials:

  • Protein of interest (in an amine-free buffer, e.g., PBS)

  • 4-(2-Ethynyl)benzoic acid NHS ester (or similar alkyne-NHS ester)

  • Reaction Buffer: 100 mM sodium bicarbonate, pH 8.3

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Desalting column (e.g., Zeba™ Spin Desalting Columns) or SEC column

Step-by-Step Protocol:

  • Protein Preparation:

    • Prepare the protein solution at a concentration of 1-10 mg/mL in cold PBS or a similar amine-free buffer.

    • If the protein's storage buffer contains primary amines (e.g., Tris), exchange it into PBS using a desalting column or dialysis.

  • Reagent Preparation:

    • Immediately before use, prepare a 10 mM stock solution of the alkyne-NHS ester in anhydrous DMSO.

  • Labeling Reaction:

    • Adjust the protein solution pH by adding 1/10th volume of the Reaction Buffer (100 mM sodium bicarbonate, pH 8.3).

    • While gently vortexing the protein solution, add the calculated volume of the 10 mM alkyne-NHS ester stock solution to achieve a 10-fold molar excess.

    • Example Calculation: For 1 nmol of protein, add 1 µL of the 10 mM stock solution.

    • Incubate the reaction for 1 hour at room temperature or 2 hours at 4°C, protected from light.

  • Purification of Alkyne-Modified Protein:

    • Remove the unreacted alkyne-NHS ester and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS.

    • Collect the protein-containing fractions. The alkyne-modified protein is now ready for the CuAAC reaction or can be stored at -80°C.

Part B: Fluorescent Labeling via CuAAC

This protocol uses the alkyne-modified protein from Part A and an azide-functionalized fluorescent dye in a copper(I)-catalyzed click reaction.

Causality Behind Experimental Choices:

  • Catalyst System: The active catalyst is Cu(I). Since Cu(I) is unstable in aqueous solution, it is generated in situ from a Cu(II) source (CuSO₄) using a reducing agent (sodium ascorbate).[12]

  • Ligand (THPTA/TBTA): A water-soluble copper-chelating ligand like THPTA is crucial. It serves multiple purposes: it stabilizes the Cu(I) oxidation state, increases the reaction rate, and protects the protein from damage by reactive oxygen species (ROS) that can be generated by the copper/ascorbate system.[12][13][14]

  • Reagent Order: The copper and ligand are pre-mixed before adding to the protein/azide mixture. The reducing agent (ascorbate) is added last to initiate the reaction. This sequence ensures the catalytic complex is properly formed and minimizes protein exposure to free copper ions.[15]

Materials:

  • Alkyne-modified protein (from Part A)

  • Azide-functionalized fluorescent dye (e.g., AFDye 488 Azide)

  • Copper(II) Sulfate (CuSO₄): 20 mM stock in water

  • THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine): 100 mM stock in water

  • Sodium Ascorbate: 50 mM stock in water (must be prepared fresh)

  • PBS, pH 7.4

Step-by-Step Protocol:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne-modified protein (final concentration 1-10 µM) and the azide-fluorophore (final concentration 100 µM, a 10- to 100-fold excess over the protein).[10][16]

    • Add PBS to adjust the volume.

  • Catalyst Premix Preparation:

    • In a separate tube, prepare the catalyst premix. Add 10 µL of 100 mM THPTA solution, then add 10 µL of 20 mM CuSO₄ solution. Vortex briefly.[16] This creates a 5:1 ligand-to-copper ratio, which is optimal for protecting the protein.

  • Initiate the Click Reaction:

    • Add the catalyst premix to the protein/azide mixture.

    • Add the freshly prepared 50 mM sodium ascorbate solution to a final concentration of 1 mM to initiate the reaction.

    • Vortex gently to mix.

  • Incubation:

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification of Labeled Protein:

    • Remove excess reagents (fluorophore, copper, etc.) using a desalting column or dialysis against PBS.

    • The purified, fluorescently labeled protein is now ready for characterization and downstream applications. Store at 4°C (short-term) or -20°C (long-term), protected from light.

Chemical Reaction and Principles

The following diagram illustrates the two-stage chemical transformation occurring on a lysine residue of the target protein.

Note: The DOT script above is a template. A visual representation of the chemical structures would be manually inserted in a final document.

Caption: Two-step reaction scheme for protein labeling.

Characterization and Validation

Proper characterization is a self-validating step that ensures the success of the labeling protocol and the integrity of the protein.

Determination of the Degree of Labeling (DOL)

The DOL is the average number of fluorophore molecules conjugated to each protein molecule. It is a critical parameter for ensuring experimental consistency.[17] An ideal DOL for antibodies is typically between 2 and 10.[18] Over-labeling can lead to fluorescence quenching and protein aggregation, while under-labeling results in a weak signal.[18][19] The DOL is most commonly determined using UV-Vis spectrophotometry.[20]

Protocol:

  • Measure the absorbance of the purified labeled protein solution at 280 nm (A₂₈₀) and at the absorbance maximum of the dye (Aₘₐₓ).

  • Calculate the protein concentration, correcting for the dye's absorbance at 280 nm.

  • Calculate the dye concentration.

  • Determine the molar ratio of dye to protein.

Calculation Formula:

  • Protein Concentration (M) = [A₂₈₀ - (Aₘₐₓ × CF)] / ε_protein

    • CF = Correction Factor (A₂₈₀ of the free dye / Aₘₐₓ of the free dye)

    • ε_protein = Molar extinction coefficient of the protein at 280 nm (M⁻¹cm⁻¹)

  • Degree of Labeling (DOL) = Aₘₐₓ / (ε_dye × Protein Concentration (M))

    • ε_dye = Molar extinction coefficient of the dye at its λₘₐₓ (M⁻¹cm⁻¹)

ParameterDescription
A₂₈₀ Absorbance of the conjugate at 280 nm.
Aₘₐₓ Absorbance of the conjugate at the dye's λₘₐₓ.
ε_protein Molar extinction coefficient of the protein.
ε_dye Molar extinction coefficient of the fluorescent dye.
CF Correction factor to account for dye absorbance at 280 nm.

Table 1: Parameters for DOL Calculation.[21]

Mass Spectrometry

Mass spectrometry (MS) provides direct confirmation of covalent modification and can reveal the distribution of labeled species.[22]

  • Electrospray Ionization (ESI-MS): Ideal for analyzing intact proteins. The mass shift observed between the unlabeled and labeled protein corresponds to the mass of the attached alkyne handle and fluorophore, confirming successful conjugation.[2][23]

  • Peptide Mass Fingerprinting (MALDI-TOF or LC-MS/MS): After proteolytic digestion (e.g., with trypsin), the sample is analyzed by MS. Identifying peptides that show a mass increase corresponding to the modification allows for the precise localization of the label on specific lysine residues.[24][25]

Functional Assays

The final and most critical validation step is to confirm that the labeled protein retains its biological activity.[26] The specific assay will depend on the protein's function (e.g., enzyme kinetics assay, surface plasmon resonance for binding interactions, or cell-based functional assays). A comparison between the labeled and unlabeled protein is essential to quantify any potential impact of the modification.

TechniquePrincipleInformation GainedAdvantagesLimitations
UV-Vis Spectroscopy Measures light absorbance to determine concentrations based on the Beer-Lambert law.Average Degree of Labeling (DOL).Rapid, accessible, quantitative.Provides an average value, not distribution; requires pure sample.
Mass Spectrometry (ESI, MALDI) Measures the mass-to-charge ratio of ionized molecules.Confirms covalent modification; determines mass of labeled species; identifies labeling sites (with MS/MS).Highly accurate and specific; provides heterogeneity information.Requires specialized equipment; can be complex to interpret.[22][23]
Functional Assays Measures the biological activity of the protein (e.g., binding, catalysis).Confirms that the protein's function is preserved post-labeling.The most biologically relevant validation.Assay-dependent; may not detect subtle structural changes.

Table 2: Comparison of Analytical Techniques for Characterization.

Conclusion

The two-step labeling strategy presented here, utilizing an alkyne-functionalized benzoic acid derivative and the CuAAC reaction, is a robust and versatile method for the precise fluorescent labeling of proteins. By following the detailed protocols and performing rigorous characterization, researchers can generate high-quality, functionally active labeled proteins suitable for a wide array of applications in biological research and drug discovery. The modularity of the click chemistry step ensures that this workflow can be readily adapted for the conjugation of various molecular probes beyond fluorophores, making it a valuable tool for the modern protein scientist.

References

4-(2-Bromoethynyl)benzoic acid reaction with organic azides

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Azide-Alkyne Cycloaddition of 4-(2-Bromoethynyl)benzoic Acid

Abstract

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview and detailed protocols for the reaction of this compound with organic azides. This reaction, primarily proceeding via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), is a cornerstone of "click chemistry," enabling the efficient synthesis of highly functionalized 1,4-disubstituted 1,2,3-triazoles. We will delve into the underlying reaction mechanisms, provide step-by-step experimental protocols for both small molecule synthesis and bioconjugation, discuss the strategic importance of the resulting bromo-triazole products, and emphasize critical safety procedures for handling the requisite reagents.

Introduction: The Strategic Value of this compound

This compound is a powerful and versatile bifunctional building block. Its structure uniquely combines three key features:

  • A Terminal Alkyne: This group is primed for participation in the highly reliable and efficient azide-alkyne cycloaddition reaction.

  • A Bromo-Substituent on the Alkyne: The bromine atom is an excellent synthetic handle, offering a reactive site for subsequent post-cycloaddition modifications, such as palladium-catalyzed cross-coupling reactions.

  • A Benzoic Acid Moiety: This functional group provides a convenient point of attachment for conjugation to amines, alcohols, or other functionalities, making it invaluable for anchoring the molecule to biomolecules, polymers, or surfaces.

The reaction of this molecule with organic azides yields stable, 1,4-disubstituted 1,2,3-triazole rings. The triazole core is not merely a linker; it is a highly sought-after scaffold in medicinal chemistry. It acts as a bioisostere for amide bonds, enhancing metabolic stability and solubility while participating in favorable dipole-dipole and hydrogen bonding interactions with biological targets.[1][2] This combination of efficient synthesis and desirable physicochemical properties makes the products of this reaction valuable in drug discovery, bioconjugation, and advanced materials science.[3][4][5]

Reaction Mechanisms: A Tale of Two Pathways

The cycloaddition of an azide to a terminal alkyne like this compound can theoretically proceed via two main pathways. The choice of pathway is critical as it dictates the reaction's efficiency, regioselectivity, and biocompatibility.

The Premier Route: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC is the "cream of the crop" of click reactions, transforming a terminal alkyne and an azide into a 1,4-disubstituted 1,2,3-triazole with near-perfect fidelity.[6] Unlike its uncatalyzed counterpart, the CuAAC proceeds rapidly at room temperature, is tolerant of a wide range of functional groups, and works in various solvents, including water.[7] This makes it exceptionally suitable for complex molecule synthesis and biological applications.

The Causality behind the Mechanism: The magic of the CuAAC lies in the copper(I) catalyst, which dramatically alters the reaction course from a concerted cycloaddition to a stepwise process.[8] This catalytic cycle ensures that only the 1,4-regioisomer is formed.

  • Copper-Acetylide Formation: The Cu(I) catalyst readily coordinates with the terminal alkyne, lowering the pKa of the acetylenic proton and forming a copper-acetylide intermediate.

  • Azide Coordination & Cyclization: The organic azide then coordinates to the copper center, bringing it into proximity with the activated alkyne. This facilitates a stepwise ring-closing process, forming a six-membered copper-containing intermediate.

  • Rearomatization & Product Release: This intermediate rapidly rearranges and, upon protonolysis, releases the stable 1,4-disubstituted triazole product, regenerating the Cu(I) catalyst for the next cycle.

CuAAC_Mechanism cluster_cycle Catalytic Cycle R_Alkyne R1-C≡CH Cu_Acetylide L_nCu(I)-C≡C-R1 R_Alkyne->Cu_Acetylide + Cu(I) R_Azide R2-N3 Cu_Complex [Cu]-Triazole Intermediate R_Azide->Cu_Complex Cu_I Cu(I)L_n Cu_Acetylide->Cu_Complex + R2-N3 Product 1,4-Triazole Product Cu_Complex->Product Protonolysis Product->Cu_I Catalyst Regeneration end Product->end start start->R_Alkyne start->R_Azide

Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

The Uncatalyzed Path: Thermal Huisgen Cycloaddition

The original Huisgen 1,3-dipolar cycloaddition occurs without a metal catalyst but requires elevated temperatures and prolonged reaction times.[6] Its primary drawback is a lack of regioselectivity; when using a terminal alkyne, it produces a mixture of both 1,4- and 1,5-disubstituted triazoles, complicating purification and reducing the yield of the desired product.[8] For the precise construction demanded in drug development and bioconjugation, the CuAAC is vastly superior.

Reagent Preparation and Handling

This compound

This reagent is commercially available from multiple chemical suppliers (CAS 1485684-77-2).[9][10][11] For custom synthesis, a potential route involves the Sonogashira coupling of a protected 4-halobenzoic acid with trimethylsilylacetylene, followed by deprotection and electrophilic bromination. However, direct purchase is recommended for consistency and safety.

Organic Azides

Organic azides are commonly prepared by the nucleophilic substitution of an alkyl or benzyl halide with sodium azide (NaN₃).

CRITICAL SAFETY NOTICE: Organic azides are energetic compounds and must be handled with extreme caution.[12] Low-molecular-weight azides, in particular, can be shock-sensitive and explosive.[13][14]

  • ALWAYS work behind a blast shield in a chemical fume hood.[14][15]

  • NEVER use metal spatulas or magnetic stir bars with ground-glass joints, as friction can initiate detonation.[14][16] Use Teflon-coated stir bars and plastic or ceramic spatulas.

  • AVOID heat, shock, and friction. Do not concentrate azide solutions to dryness via rotary evaporation.[14]

  • DO NOT mix azides with chlorinated solvents (e.g., dichloromethane, chloroform), which can form highly explosive diazidomethane or triazidomethane.[12][13]

  • Store azides in a cool, dark location, away from acids and heavy metals.[12][14]

Experimental Protocols

These protocols are designed to be self-validating, providing a robust starting point for synthesis and conjugation.

Protocol 1: General Synthesis of a 1,4-Disubstituted 5-Bromo-1,2,3-Triazole

This protocol describes a typical small-scale CuAAC reaction.

Protocol_1_Workflow A 1. Dissolve Reagents This compound (1 eq) Organic Azide (1.1 eq) in t-BuOH/H₂O (1:1) B 2. Add Catalyst Precursors CuSO₄·5H₂O (5 mol%) Sodium Ascorbate (10 mol%) A->B C 3. Reaction Stir vigorously at room temperature Monitor by TLC (2-4 hours) B->C D 4. Work-up Dilute with water Extract with Ethyl Acetate C->D E 5. Purification Wash organic layer (brine) Dry (Na₂SO₄), filter, concentrate D->E F 6. Final Product Purify via column chromatography or recrystallization E->F

Caption: Workflow for the general synthesis of a 5-bromo-1,2,3-triazole via CuAAC.

Step-by-Step Methodology:

  • Reagent Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) and the desired organic azide (e.g., benzyl azide, 1.1 eq) in a 1:1 mixture of tert-butanol and water (approx. 0.1 M concentration).

  • Catalyst Addition: To the stirring solution, add copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.05 eq). The solution will likely turn a pale blue.

  • Initiation: Add a freshly prepared aqueous solution of sodium ascorbate (0.10 eq). The reaction mixture should turn from blue to a yellowish or heterogeneous suspension, indicating the reduction of Cu(II) to the active Cu(I) species.[17]

  • Reaction Monitoring: Allow the reaction to stir vigorously at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting alkyne is fully consumed (typically 2-4 hours).

  • Aqueous Work-up: Upon completion, dilute the reaction mixture with water and transfer it to a separatory funnel. Extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Final Isolation: Purify the crude product by flash column chromatography on silica gel or recrystallization to yield the pure 1-(benzyl)-4-(4-carboxyphenyl)-5-bromo-1H-1,2,3-triazole.

ParameterConditionRationale
Solvent t-BuOH / H₂O (1:1)Solubilizes both organic and inorganic reagents.[18]
Catalyst CuSO₄ (5 mol%)Precursor to the active Cu(I) catalyst.
Reductant Sodium Ascorbate (10 mol%)Reduces Cu(II) to Cu(I) in situ and scavenges oxygen.[17][19]
Temperature Room TemperatureCuAAC is highly efficient under mild conditions.
Stoichiometry ~1.1 eq AzideA slight excess of one reagent ensures full conversion of the other.
Protocol 2: Bioconjugation of an Azide-Modified Protein

This protocol outlines the conjugation of this compound to a protein that has been functionalized with an azide group. The benzoic acid must first be activated, for example, as an N-hydroxysuccinimide (NHS) ester, to react with amine groups on a linker or protein. For this protocol, we assume the use of a pre-activated NHS ester of our title compound.

Step-by-Step Methodology:

  • Protein Preparation: Prepare a solution of the azide-functionalized protein (e.g., 1-5 mg/mL) in a suitable conjugation buffer (e.g., phosphate-buffered saline (PBS), pH 7.4).

  • Reagent Stock Solutions:

    • Prepare a 10 mM stock solution of the NHS ester of this compound in a water-miscible organic solvent like DMSO.

    • Prepare a catalyst/ligand premix: Combine CuSO₄ and a water-soluble Cu(I)-stabilizing ligand like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) in water at a 1:5 molar ratio.[17] This premix is critical to prevent protein denaturation by free copper ions.

    • Prepare a fresh 100 mM stock solution of sodium ascorbate in water.

  • Conjugation Reaction:

    • To the protein solution, add the catalyst/ligand premix to a final concentration of ~250 µM CuSO₄.

    • Add the activated this compound NHS ester stock solution (typically 10-20 fold molar excess over the protein).

    • Initiate the reaction by adding the sodium ascorbate solution to a final concentration of ~2.5 mM.

  • Incubation: Gently rock or rotate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight. Protect the reaction from light.

  • Purification: Remove excess reagents and purify the resulting protein conjugate using an appropriate method such as dialysis, spin filtration, or size-exclusion chromatography (SEC).

  • Characterization: Confirm successful conjugation using techniques like SDS-PAGE, mass spectrometry (MALDI-TOF or ESI-MS), or UV-Vis spectroscopy.

Applications and Post-Reaction Functionalization

The primary product of this reaction is a triazole with both a carboxylic acid and a bromine atom. This dual functionality is a synthetic chemist's playground.

  • Drug Discovery: The 1,4-disubstituted triazole core is a privileged scaffold.[20] The bromo-substituent can be further elaborated using a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig) to build molecular complexity and explore structure-activity relationships (SAR) for novel therapeutics, such as anti-cancer agents.[3]

  • Bioconjugation Linkers: The benzoic acid can be used to attach the molecule to a biomolecule, while the bromo-alkyne end is reacted with an azide partner. The resulting bromo-triazole can then be used for a second, orthogonal coupling reaction, creating sophisticated dual-labeled probes or drug-delivery systems.

  • Materials Science: These building blocks can be incorporated into polymers or attached to surfaces to create functional materials with tailored properties for applications in diagnostics and nanotechnology.

References

Application Notes and Protocols for 4-(2-Bromoethynyl)benzoic Acid: A Versatile Bifunctional Linker for Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Bifunctional Linkers in Bioconjugation

In the landscape of modern drug development and molecular biology, the precise assembly of complex molecular architectures is paramount. Bifunctional linkers are critical tools in this endeavor, enabling the covalent linkage of two distinct molecular entities. 4-(2-Bromoethynyl)benzoic acid is a novel heterobifunctional linker poised to offer significant advantages in the field of bioconjugation. Its unique structure, featuring a carboxylic acid and a bromoalkyne moiety, allows for orthogonal conjugation strategies. The carboxylic acid can be readily activated to form stable amide bonds with primary amines, commonly found in proteins and peptides. Simultaneously, the bromoalkyne functionality serves as a versatile handle for "click chemistry," specifically the highly efficient Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form stable triazole linkages with azide-modified molecules.[1][2] This dual reactivity opens avenues for the streamlined synthesis of antibody-drug conjugates (ADCs), targeted drug delivery systems, and sophisticated molecular probes for diagnostics and proteomics.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application. While extensive experimental data for this specific molecule is not widely available, its properties can be reliably predicted based on its structural motifs.

PropertyPredicted Value/Information
Molecular Formula C₉H₅BrO₂
Molecular Weight 225.04 g/mol
Appearance Expected to be a white to off-white solid.
Solubility Likely soluble in organic solvents such as DMF and DMSO.
Purity Commercially available sources should be consulted for purity specifications.
CAS Number 1485684-77-2

Proposed Synthesis of this compound

The synthesis of this compound can be achieved in a two-step process starting from commercially available 4-iodobenzoic acid. The first step involves a Sonogashira cross-coupling reaction to introduce the ethynyl group, followed by a bromination of the terminal alkyne.

Diagram of the Synthetic Pathway

Synthesis_Pathway start 4-Iodobenzoic Acid intermediate 4-Ethynylbenzoic Acid start->intermediate Sonogashira Coupling (TMS-acetylene, Pd(PPh₃)₂Cl₂, CuI, Et₃N) then deprotection product This compound intermediate->product Bromination (NBS, AgNO₃, Acetone)

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 4-Ethynylbenzoic Acid via Sonogashira Coupling

The Sonogashira coupling is a robust method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[3][4] In this protocol, 4-iodobenzoic acid is coupled with trimethylsilylacetylene, followed by in-situ deprotection of the silyl group to yield 4-ethynylbenzoic acid.[5]

Materials:

  • 4-Iodobenzoic acid

  • Trimethylsilylacetylene (TMSA)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Protocol:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 4-iodobenzoic acid (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

  • Add anhydrous THF and anhydrous triethylamine.

  • Add trimethylsilylacetylene (1.2 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, add the TBAF solution to deprotect the silyl group. Stir for 1 hour.

  • Quench the reaction with 1 M HCl and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 4-ethynylbenzoic acid.[6][7]

Step 2: Synthesis of this compound

The terminal alkyne of 4-ethynylbenzoic acid can be brominated using N-bromosuccinimide (NBS) in the presence of a silver catalyst.[8]

Materials:

  • 4-Ethynylbenzoic acid

  • N-Bromosuccinimide (NBS)

  • Silver nitrate (AgNO₃)

  • Acetone

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Protocol:

  • Dissolve 4-ethynylbenzoic acid (1.0 eq) in acetone in a round-bottom flask.

  • Add N-bromosuccinimide (1.1 eq) and a catalytic amount of silver nitrate (0.1 eq).

  • Stir the reaction mixture at room temperature, protected from light, and monitor by TLC.

  • Once the reaction is complete, quench with water and extract with dichloromethane.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield this compound.

Application Protocol: Bioconjugation of a Protein using this compound

This protocol describes the two-step conjugation of a protein with a fluorescent azide probe using this compound as the linker.

Diagram of the Bioconjugation Workflow

Bioconjugation_Workflow cluster_0 Step 1: Amide Coupling cluster_1 Step 2: CuAAC Click Chemistry Protein Protein (-NH₂) Protein_Linker Protein-Linker Conjugate Protein->Protein_Linker ActivatedLinker Linker This compound ActivatedLinker Activated Ester of Linker Linker->ActivatedLinker EDC, NHS FinalProduct Protein-Linker-Probe Conjugate Protein_Linker->FinalProduct AzideProbe, Cu(I) catalyst AzideProbe Azide-Probe (-N₃)

Caption: Two-step bioconjugation workflow using this compound.

Step 1: Activation of the Carboxylic Acid and Conjugation to the Protein

The carboxylic acid of this compound is activated to an N-hydroxysuccinimide (NHS) ester for efficient reaction with primary amines on the protein.

Materials:

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Protein solution in a suitable buffer (e.g., PBS, pH 7.4)

  • Size-exclusion chromatography column

Protocol:

  • Activation of the Linker:

    • Dissolve this compound (1.5 eq relative to protein), EDC (1.5 eq), and NHS (1.5 eq) in anhydrous DMF.

    • Stir the reaction mixture at room temperature for 1 hour to form the NHS ester.

  • Conjugation to Protein:

    • Add the activated linker solution dropwise to the protein solution while gently stirring.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.

  • Purification:

    • Remove the excess linker and byproducts by size-exclusion chromatography.

    • The resulting protein-alkyne conjugate is ready for the next step.

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The bromoalkyne-functionalized protein is then reacted with an azide-containing molecule (e.g., a fluorescent probe) via CuAAC.[9][10]

Materials:

  • Protein-alkyne conjugate from Step 1

  • Azide-functionalized fluorescent probe

  • Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (e.g., 100 mM in water)

  • Sodium ascorbate solution (freshly prepared, e.g., 100 mM in water)

  • Reaction buffer (e.g., PBS, pH 7.4)

Protocol:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the protein-alkyne conjugate solution with the azide-functionalized probe (typically a 5- to 20-fold molar excess over the protein).[2]

    • Add the THPTA solution to the reaction mixture to a final concentration of 5-10 mM.

    • Add the CuSO₄ solution to a final concentration of 1-2 mM and gently mix.[1]

  • Initiation of the Reaction:

    • Add the freshly prepared sodium ascorbate solution to a final concentration of 10-20 mM to initiate the click reaction.[2]

    • If the protein is sensitive to oxidation, it is recommended to degas the solution before adding the sodium ascorbate and to perform the reaction under an inert atmosphere.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 1-4 hours with gentle agitation.

  • Purification and Analysis:

    • Purify the labeled protein from unreacted reagents using size-exclusion chromatography.

    • Analyze the final conjugate by SDS-PAGE and UV-Vis spectroscopy to confirm successful labeling.

Data Analysis and Characterization

Predicted Spectroscopic Data for this compound
  • ¹H NMR (in DMSO-d₆): The spectrum is expected to show signals for the aromatic protons in the range of δ 7.5-8.0 ppm. The carboxylic acid proton will likely appear as a broad singlet downfield (>12 ppm).

  • ¹³C NMR (in DMSO-d₆): Expected signals include those for the aromatic carbons, the carboxylic acid carbonyl carbon (~167 ppm), and the two sp-hybridized carbons of the bromoalkyne.

  • FT-IR (KBr pellet): Key vibrational bands are anticipated for the carboxylic acid O-H stretch (broad, ~2500-3300 cm⁻¹), the C=O stretch (~1700 cm⁻¹), the C≡C stretch (~2200 cm⁻¹), and aromatic C-H and C=C stretches.[11][12][13][14]

Safety and Handling

Personal Protective Equipment (PPE):

  • Wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile) when handling this compound and its precursors.[15]

Handling Precautions:

  • Work in a well-ventilated fume hood, especially when handling volatile reagents like triethylamine and solvents.

  • Avoid inhalation of dust and vapors.[16]

  • Take precautions against static discharge.

  • Brominating agents like NBS are corrosive and should be handled with care.[17]

Storage:

  • Store this compound in a tightly sealed container in a cool, dry place, protected from light.

Disposal:

  • Dispose of all chemical waste in accordance with local, state, and federal regulations.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low yield in Sonogashira coupling Inactive catalyst, presence of oxygen.Ensure all reagents and solvents are anhydrous and degassed. Use fresh catalyst.
Incomplete bromination of alkyne Insufficient brominating agent or catalyst.Increase the equivalents of NBS and/or AgNO₃. Monitor the reaction carefully by TLC to avoid over-bromination.
Low protein conjugation efficiency Inactive NHS ester, suboptimal pH.Prepare the NHS ester fresh before use. Ensure the pH of the protein solution is in the optimal range for amine reactivity (pH 7.2-8.5).
Protein precipitation during CuAAC High concentration of copper, protein instability.Use a copper-chelating ligand like THPTA to minimize free copper. Optimize the reaction conditions (lower temperature, shorter reaction time). Ensure the protein is stable under the reaction conditions.

Conclusion

This compound is a promising bifunctional linker with significant potential in bioconjugation and drug development. Its orthogonal reactive groups allow for the sequential and controlled assembly of complex biomolecular constructs. The protocols outlined in this guide provide a framework for the synthesis and application of this versatile molecule. By understanding the underlying chemical principles and adhering to best laboratory practices, researchers can effectively utilize this compound to advance their scientific objectives.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Copper-Catalyzed Click Reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the cornerstone of "click chemistry." This guide is designed to provide in-depth, field-proven insights to help you navigate and troubleshoot the complexities of your experiments. As scientists, we understand that a reaction's success lies not just in following a protocol, but in understanding the causality behind each step. This document is structured to empower you with that understanding, moving from common questions to deep-dive troubleshooting and validated protocols.

The Core of CuAAC: A Brief Mechanistic Overview

The CuAAC reaction is a powerful tool for forming a stable 1,4-disubstituted 1,2,3-triazole linkage from an azide and a terminal alkyne.[1][2] This reaction's success hinges on the catalytic activity of the Copper(I) oxidation state. While the uncatalyzed Huisgen cycloaddition requires high temperatures and yields a mixture of regioisomers, the copper-catalyzed variant is highly specific, proceeds rapidly at room temperature, and is tolerant of a wide range of functional groups and solvents, including water.[1][2][3] Substantial evidence now indicates that the reaction proceeds through a dinuclear copper-mediated pathway, which accounts for its remarkable rate enhancement over the uncatalyzed version.[1][4]

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries we receive.

Q1: What is the active copper species in the CuAAC reaction, and how is it generated? The active catalyst is the Copper(I) or Cu(I) ion.[5][6] Because Cu(I) is unstable and readily oxidizes to the inactive Cu(II) state in the presence of oxygen, it is typically generated in situ.[6][7][8] The most common method is to use a Cu(II) salt, such as copper(II) sulfate (CuSO₄), in combination with a reducing agent. Sodium ascorbate is by far the most popular and effective choice for this purpose.[2][9][10] Alternatively, Cu(I) salts like CuI or CuBr can be used directly, but require careful handling to prevent air exposure.[5][11]

Q2: Why is a ligand necessary, especially for bioconjugation? While not strictly required for all CuAAC reactions, a ligand serves several critical functions:

  • Stabilization: It stabilizes the active Cu(I) catalyst, preventing its oxidation to Cu(II) and disproportionation.[12]

  • Acceleration: The right ligand can dramatically accelerate the reaction rate, in some cases by several orders of magnitude over the ligand-free process.[13]

  • Protection: In bioconjugation, the catalytic system can generate reactive oxygen species (ROS) that damage sensitive biomolecules like proteins and nucleic acids.[7][14] Ligands, particularly water-soluble ones like THPTA, chelate the copper and can act as sacrificial reductants, protecting the biomolecule from oxidative damage.[9][10]

Q3: My reaction is performed in an aqueous buffer. Are there any compatibility issues I should be aware of? Yes, buffer choice is important.

  • Tris Buffer: Tris can bind to copper and may slow down the reaction.[9]

  • Phosphate Buffer: Copper-phosphate complexes are often insoluble. However, this can be circumvented by pre-mixing the copper source with the ligand before adding it to the phosphate-buffered solution.[9]

  • Chloride: High concentrations of chloride can be inhibitory.[13] Potassium phosphate buffers are often a good choice as they cover a wide pH range and are free of interfering components.[13]

Q4: How can I confirm if my click reaction was successful? The method of confirmation depends on your specific product. For bioconjugates, a common method is polyacrylamide gel electrophoresis (PAGE), where the conjugated product will show a mobility shift compared to the starting material.[15] If a fluorescent tag was used, the product can be visualized directly in the gel. For small molecules, Thin Layer Chromatography (TLC) is often used to monitor the disappearance of starting materials and the appearance of the product spot.[1] Further characterization is typically done using mass spectrometry and NMR.

Core Troubleshooting Guide

When a reaction fails, a systematic approach is key. This guide is structured by the type of problem observed.

Problem: Low or No Product Yield

This is the most common issue and can almost always be traced back to one of the core components of the catalytic system.

Logical Troubleshooting Workflow

TroubleshootingWorkflow start Low / No Yield catalyst 1. Check Catalyst System start->catalyst reagents 2. Verify Reagents start->reagents conditions 3. Review Conditions start->conditions substrate 4. Assess Substrate start->substrate inactive_cu Inactive Cu(I)? (Oxidized to Cu(II)) catalyst->inactive_cu ligand_issue Ligand Problem? catalyst->ligand_issue quality Reagent Quality? reagents->quality stoich Stoichiometry? reagents->stoich solvent Solubility Issue? conditions->solvent inhibitors Inhibitors Present? conditions->inhibitors sterics Steric Hindrance? substrate->sterics secondary_struct Oligo Secondary Structure? substrate->secondary_struct solution_cu Add fresh reducing agent (e.g., Sodium Ascorbate). Degas solvents / use inert atm. inactive_cu->solution_cu solution_ligand Check Ligand:Cu ratio (1:1 to 5:1). Use appropriate ligand for solvent (e.g., THPTA for aqueous). ligand_issue->solution_ligand solution_quality Use pure, fresh reagents. Check for degradation of azides/ alkynes. quality->solution_quality solution_stoich Confirm molar ratios. Consider using slight excess of one reagent. stoich->solution_stoich solution_solvent Reactants fully dissolved? Add co-solvent (DMSO, t-BuOH). solvent->solution_solvent solution_inhibitors Avoid Tris buffer. Thiols (e.g., from Cys) can poison catalyst. inhibitors->solution_inhibitors solution_sterics Increase reaction time or apply gentle heat. sterics->solution_sterics solution_secondary_struct Denature oligo before reaction. secondary_struct->solution_secondary_struct

Caption: A logical workflow for troubleshooting low-yield CuAAC reactions.

1. Inactive or Insufficient Catalyst
  • Cause: The active Cu(I) catalyst is highly susceptible to oxidation by dissolved oxygen, rendering it inactive.[8][14][15] If you are generating Cu(I) from a Cu(II) source, an insufficient amount or degradation of the reducing agent (sodium ascorbate) will result in a low concentration of the active catalyst.[14]

  • Solution & Causality:

    • Use a Fresh Reducing Agent: Sodium ascorbate solutions are prone to oxidation and should be prepared fresh immediately before use.[16] This ensures a sufficient supply to both generate Cu(I) and scavenge any dissolved oxygen.[17]

    • Protect from Oxygen: While many protocols are robust, failure to take basic precautions can doom a sensitive reaction.[9] At a minimum, keep reaction tubes capped.[9][12] For particularly difficult or low-concentration reactions, degassing solvents by bubbling with an inert gas (argon or nitrogen) prior to use is highly recommended.[12][16] This physically removes the oxygen that would otherwise deactivate the catalyst.

    • Check Copper Source: If using a Cu(I) salt directly (e.g., CuI), ensure it has been stored properly under an inert atmosphere and has not visibly changed color, which can indicate oxidation. Using Cu(II) with a reducing agent is often more reliable.[5][6]

2. Ligand Issues
  • Cause: Using the wrong ligand for your solvent system or an incorrect ligand-to-copper ratio can inhibit the reaction.[12][15] Some ligands that perform well in organic solvents can inhibit the reaction in water when used in excess.[13]

  • Solution & Causality:

    • Match Ligand to Solvent: For aqueous bioconjugations, use a water-soluble, accelerating ligand like THPTA.[6][12] THPTA not only accelerates the reaction but also protects biomolecules from ROS.[10] For organic solvents, TBTA is a common choice.[6]

    • Optimize Ligand:Copper Ratio: The optimal ratio depends on the ligand and system. For THPTA in bioconjugations, a ratio of 5:1 (ligand:copper) is recommended to provide a protective effect.[1][9][10] For other systems, a 1:1 or 2:1 ratio may be optimal.[9][13] It is crucial to pre-mix the copper salt and the ligand before adding them to the reaction mixture; this allows the complex to form properly.[1][18][19]

3. Presence of Inhibitors
  • Cause: Certain functional groups or buffer components can chelate or react with the copper catalyst, effectively poisoning it.

  • Solution & Causality:

    • Thiols: Free thiols, such as those in cysteine residues or dithiothreitol (DTT), are potent inhibitors due to the formation of strong Cu-thiolate bonds.[9] If your protein requires a reducing environment, consider using TCEP as a reducing agent, but be aware that it too can interfere, albeit to a lesser extent than thiols.[9] Alternatively, using excess copper or adding sacrificial metals like Zn(II) or Ni(II) can occupy the thiols, leaving some Cu(I) free for the click reaction.[9]

    • Other Coordinating Groups: As mentioned in the FAQ, buffers like Tris can slow reactions.[9] Other potential inhibitors include compounds with strong chelating moieties like EDTA. Ensure your reagents and buffers are free from such contaminants.

4. Substrate or Solubility Issues
  • Cause: The CuAAC reaction is fast, but it can't overcome the physical limitation of reactants not being in the same phase. Poor solubility of either the azide or alkyne is a common cause of failure.[5] Additionally, steric hindrance near the reactive groups can slow the reaction.[5]

  • Solution & Causality:

    • Improve Solubility: If reactants are not fully dissolved, the reaction rate will be severely limited. The use of a co-solvent is the standard solution. DMSO, DMF, or t-BuOH are commonly used with water to aid solubility.[5]

    • Address Steric Hindrance: If bulky groups are positioned near the azide or alkyne, the reaction may require more forcing conditions. Prolonging the reaction time or gentle heating (if your substrates are stable) can help overcome the steric barrier.[5]

Problem: Side Reactions and Unexpected Impurities

Even when the main reaction works, side reactions can consume starting materials and complicate purification.

1. Alkyne Homocoupling (Glaser Coupling)
  • Cause: In the presence of oxygen, the Cu(I)/Cu(II) system can catalyze the oxidative homocoupling of your terminal alkyne to form a diyne byproduct.[9][14] This consumes your alkyne and adds a significant impurity.

  • Solution & Causality: This side reaction has the same root cause as catalyst deactivation: oxygen. Therefore, the solutions are the same. Maintaining a sufficient concentration of a reducing agent (sodium ascorbate) and minimizing oxygen exposure by capping tubes or using degassed solvents will suppress Glaser coupling.[9][17]

2. Damage to Biomolecules
  • Cause: The combination of copper, a reducing agent (ascorbate), and oxygen can generate reactive oxygen species (ROS) like peroxide.[14][19] These species can cause oxidative damage to sensitive amino acid residues like histidine, methionine, and cysteine.[7][14] Furthermore, byproducts of ascorbate oxidation can react with arginine and lysine residues.[18][19]

  • Solution & Causality:

    • Use a Protective Ligand: A chelating ligand like THPTA is essential. It sequesters the copper ion, modulating its redox activity and reducing the generation of ROS. A 5-fold excess of ligand to copper is recommended for this protective effect.[9][10][18]

    • Add a Scavenger: For particularly sensitive proteins, the addition of aminoguanidine can be beneficial. It acts as a scavenger for reactive carbonyl byproducts of ascorbate oxidation, preventing them from modifying protein side chains, without significantly inhibiting the click reaction itself.[9][18]

Validated Experimental Protocols

These protocols provide a robust starting point for your experiments. Always perform a small-scale test reaction before committing precious reagents.

Protocol 1: General CuAAC for Small Molecules

This protocol is adapted for a standard reaction in an organic co-solvent system.[1]

  • Preparation: In a suitable flask, dissolve the azide (1.0 eq) and the terminal alkyne (1.0-1.2 eq) in a 1:1 mixture of t-butanol and water.

  • Catalyst Preparation:

    • In a separate vial, prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in water).

    • In another vial, prepare a stock solution of copper(II) sulfate pentahydrate (e.g., 0.5 M in water).

  • Reaction Initiation: To the stirred solution of azide and alkyne, add the sodium ascorbate solution to a final concentration of 10 mol%.

  • Catalyst Addition: Add the copper(II) sulfate solution to a final concentration of 1-5 mol%. A color change may be observed.

  • Reaction: Stir the reaction vigorously at room temperature. Monitor progress by TLC. Reactions are often complete within 1-12 hours.

  • Workup: If the product precipitates, it can be collected by filtration. Otherwise, dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]

Protocol 2: CuAAC for Protein Bioconjugation

This protocol is optimized for sensitive biomolecules in an aqueous environment.[9][10][18]

  • Reagent Preparation:

    • Prepare a stock solution of your alkyne-modified protein in a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.5).

    • Prepare a stock solution of your azide-containing cargo molecule (e.g., a fluorescent dye) in DMSO.

    • Prepare a 50 mM stock solution of THPTA ligand in water.

    • Prepare a 20 mM stock solution of CuSO₄ in water.

    • Prepare a fresh 100 mM stock solution of sodium ascorbate in water immediately before use.

  • Catalyst Premix: In a microcentrifuge tube, prepare the catalyst complex. For a 500 µL final reaction volume, combine 5.0 µL of 50 mM THPTA and 2.5 µL of 20 mM CuSO₄. Let this mixture stand for 1-2 minutes. This creates a 5:1 ligand-to-copper ratio.[1]

  • Reaction Assembly (Order is Critical):

    • In a new tube, combine the protein-alkyne and buffer to the desired volume (e.g., 437.5 µL for a 500 µL final volume).

    • Add the cargo-azide (e.g., 10 µL of a 5 mM stock).

    • Add the premixed CuSO₄/THPTA solution (7.5 µL from the previous step).

    • (Optional) If your protein is sensitive, add an aminoguanidine solution to a final concentration of 1-5 mM.[9]

  • Initiation: Add the freshly prepared sodium ascorbate solution to initiate the reaction (e.g., 25 µL of 100 mM stock for a final concentration of 5 mM).[9]

  • Incubation: Gently mix by inverting the tube. Protect from light if using a fluorescent tag. Allow the reaction to proceed at room temperature for 1-2 hours.

  • Purification: The purification method will depend on the application. Common methods include spin filtration/desalting columns to remove excess reagents or affinity chromatography if a tag is present.

Protocol 3: Model Reaction for System Validation

Before using an expensive biomolecule, it's wise to validate your catalytic system. This can be done using a small molecule alkyne and a fluorogenic azide, which becomes fluorescent only after the click reaction.[18][19]

  • Setup: Follow the general steps of Protocol 2, but replace the biomolecule-alkyne with a simple alkyne like propargyl alcohol (final concentration ~500 µM) and the cargo-azide with a fluorogenic azide like 3-azido-7-hydroxycoumarin (final concentration ~100 µM).[9][10]

  • Execution: Run the reaction under the exact same conditions (buffer, catalyst, ligand, ascorbate concentrations) that you plan to use for your actual experiment.

  • Analysis: After 1 hour, measure the fluorescence of the mixture at the appropriate wavelength (e.g., excitation ~400 nm, emission ~475-480 nm for coumarin triazole).[9] A strong fluorescent signal indicates that your catalytic system is active and the conditions are suitable. If the signal is weak, it points to a problem with one of the core components, which should be troubleshot before proceeding with the actual bioconjugation.

Data & Reagent Reference Tables

Table 1: Typical Reagent Concentrations
ComponentSmall Molecule SynthesisBioconjugation (Aqueous)Rationale
Azide/Alkyne 0.1 - 1 M10 µM - 5 mMBioconjugations are often performed at lower concentrations due to the nature of the samples.
Copper(II) Source 1 - 5 mol%50 - 250 µMHigher concentrations are used in bioconjugation to overcome potential chelation by the biomolecule.[5][18]
Reducing Agent 10 - 20 mol%1 - 5 mMA stoichiometric excess is used in bioconjugation to protect against oxygen and ROS.
Ligand (e.g., THPTA) 1 - 10 mol%250 µM - 1.25 mM (5x Cu)A 5-fold excess relative to copper is crucial for protecting biomolecules.[18]
Table 2: Common Solvents & Co-Solvents
SolventUse CaseConsiderations
Water / Buffer Bioconjugations, "green chemistry"Excellent solvent for many CuAAC reactions. Buffer choice is critical (see FAQ).[5]
DMSO Co-solvent with waterExcellent for dissolving hydrophobic substrates. Can affect reaction rates.[5][13]
t-Butanol (t-BuOH) Co-solvent with waterCommon for small molecule synthesis. Helps solubilize organic reactants.[5]
DMF Co-solvent with waterSimilar to DMSO, good solubilizing power.[5]
Glycerol / DES Green SolventsEmerging sustainable alternatives to traditional organic solvents.[20][21]

References

identifying side reactions of 4-(2-Bromoethynyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(2-Bromoethynyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions encountered during its use in chemical synthesis. My aim is to provide you with not just troubleshooting steps, but a deeper understanding of the underlying chemical principles to empower your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound?

This compound is a versatile bifunctional building block. Its primary utility lies in metal-catalyzed cross-coupling reactions, most notably the Sonogashira coupling.[1][2] The bromoalkyne moiety serves as an excellent electrophilic partner for coupling with terminal alkynes, while the carboxylic acid group offers a handle for further functionalization, such as amide bond formation or esterification. This makes it a valuable reagent in the synthesis of complex organic molecules, including pharmaceuticals, functional materials, and natural products.[3]

Q2: What are the most common side reactions observed when using this compound in Sonogashira couplings?

The most frequently encountered side reactions are:

  • Homocoupling (Glaser-Hay Coupling): Dimerization of the terminal alkyne coupling partner.[4][5]

  • Dehalogenation: Loss of the bromine atom from the bromoalkyne, leading to the formation of 4-ethynylbenzoic acid.[6]

  • Decarboxylation: Loss of the carboxyl group, particularly at elevated temperatures.[7][8]

  • Hydrolysis: Reaction with water to potentially form a ketone or other oxygenated species.

This guide will delve into the specifics of each of these side reactions in the troubleshooting section.

Troubleshooting Guide: Identifying and Mitigating Side Reactions

This section provides a detailed analysis of the common side reactions, their mechanisms, and strategies to minimize their occurrence.

Issue 1: Formation of a Dimeric Byproduct of the Terminal Alkyne (Glaser-Hay Homocoupling)

Symptoms:

  • Observation of a significant amount of a byproduct with a mass corresponding to the dimer of your terminal alkyne coupling partner.

  • Reduced yield of the desired Sonogashira product.

Root Cause Analysis: Glaser-Hay coupling is the oxidative homocoupling of terminal alkynes, catalyzed by copper(I) salts in the presence of an oxidant, typically oxygen from the air.[4][9] This is a very common side reaction in Sonogashira couplings because copper(I) is a co-catalyst in the Sonogashira reaction.[1] The presence of oxygen in the reaction mixture can promote this undesired homocoupling pathway.

Mechanism of Glaser-Hay Homocoupling: The reaction proceeds through the formation of a copper acetylide, which then undergoes oxidation and dimerization.

Glaser_Hay R_alkyne R-C≡C-H Cu_acetylide R-C≡C-Cu R_alkyne->Cu_acetylide + Cu(I), Base Dimer R-C≡C-C≡C-R Cu_acetylide->Dimer + O₂ O2 O₂ (Oxidant) O2->Cu_acetylide CuI Cu(I) Base Base Dehalogenation Start Ar-C≡C-Br OxAdd L₂Pd(II)(Br)(C≡C-Ar) Start->OxAdd + Pd(0) Pd0 Pd(0)L₂ Pd0->OxAdd Dehalogenated Ar-C≡C-H OxAdd->Dehalogenated + H-Source, Reductive Elimination H_source H-Source (e.g., Amine, Solvent) H_source->OxAdd

References

Technical Support Center: Optimizing Catalyst Loading for 4-(2-Bromoethynyl)benzoic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for reactions involving 4-(2-bromoethynyl)benzoic acid. This molecule is a valuable building block in medicinal chemistry and materials science, frequently employed in Sonogashira cross-coupling reactions to form complex conjugated systems.[1][2] Achieving high yields and purity hinges on the precise control of reaction parameters, with catalyst loading being one of the most critical and frequently misunderstood variables.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple step-by-step protocols to provide a deeper understanding of the causality behind experimental choices. Our goal is to empower you to troubleshoot effectively and optimize your reactions based on sound scientific principles. The primary reaction of focus is the Sonogashira coupling, a palladium-catalyzed reaction that forms a carbon-carbon bond between the terminal alkyne of one molecule and an aryl or vinyl halide of another, typically with a copper(I) co-catalyst.[1][3]

Core Principles of Catalyst Optimization

Optimizing catalyst loading is a balancing act. Too little catalyst results in a sluggish or incomplete reaction. Too much is wasteful, increases costs, complicates product purification by introducing metallic residues, and can sometimes lead to an increase in side reactions. The "optimal" loading depends on a multifactorial system including substrate reactivity, solvent, base, temperature, and the specific ligand used.

The active catalyst in a Sonogashira reaction is a Pd(0) species, which is often generated in situ from a more stable Pd(II) precatalyst like PdCl₂(PPh₃)₂.[4][5] The efficiency of this reduction and the stability of the resulting Pd(0) complex are paramount for catalytic turnover.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during reactions with this compound in a question-and-answer format.

Q1: My reaction is stalled or showing low conversion. Should I just add more palladium catalyst?

Answer: Not necessarily. Before increasing the palladium loading, it's crucial to diagnose the root cause of the low reactivity. Blindly adding more catalyst can be ineffective and lead to new problems.

Troubleshooting Workflow:

  • Assess Catalyst Health: The most common issue is catalyst deactivation. Has your reaction mixture turned black? This indicates the formation of palladium black, an inactive, aggregated form of the catalyst.[6] This can be caused by impurities, inappropriate solvent choice (some anecdotal evidence points to THF), or excessively high temperatures.[6][7]

    • Action: Ensure your reagents and solvents are pure and properly degassed. Oxygen can promote unwanted side reactions like Glaser homocoupling and contribute to catalyst degradation.[6][8] Running the reaction under a strictly inert atmosphere (argon or nitrogen) is critical.[6]

  • Check the Ligand: The phosphine ligands (like PPh₃) that stabilize the palladium center are themselves prone to oxidation or degradation, which in turn leads to catalyst deactivation.[9]

    • Action: Use fresh, high-quality ligands. If you suspect ligand degradation, consider adding a slight excess of the ligand relative to the palladium source. The choice of ligand is also critical; electron-rich and sterically bulky ligands can increase the rate of the reaction.[4][10]

  • Evaluate the Copper Co-catalyst: The copper(I) iodide (CuI) co-catalyst is essential for activating the terminal alkyne.[3][11]

    • Action: CuI can degrade over time. Use a fresh bottle or a recently purchased batch. Ensure it has been stored under inert conditions.[6]

  • Examine the Base: An amine base (e.g., triethylamine, diisopropylamine) is required to neutralize the HBr byproduct and deprotonate the alkyne.[4][6]

    • Action: Ensure the base is dry and used in sufficient excess (typically 2-5 equivalents).

Only after verifying these critical components should you consider adjusting the catalyst loading. It is often more effective to solve the underlying chemical issue than to compensate with more catalyst.

Q2: I'm observing a significant amount of a side product that I believe is the homocoupled dimer of my alkyne (Glaser coupling). What's causing this and how can I fix it?

Answer: The formation of alkyne dimers is a classic side reaction in Sonogashira couplings, and it is almost always linked to the copper co-catalyst and the presence of oxygen.[6][8]

Mechanism of Side Reaction: Oxygen facilitates the oxidation of Cu(I) to Cu(II), which promotes the dimerization of the copper acetylide intermediate.

Solutions:

  • Rigorous Degassing: This is the most critical preventative measure. Ensure your solvent, base, and reaction vessel are thoroughly degassed before adding the catalyst and reactants. Use techniques like freeze-pump-thaw cycles or sparging with argon or nitrogen for at least 30 minutes.[6]

  • Optimize the Pd/Cu Ratio: While both are catalytic, their relative amounts matter. A typical starting point is a 1:2 ratio of Pd to Cu. If homocoupling persists, you can try decreasing the relative amount of CuI.

  • Consider "Copper-Free" Sonogashira: If homocoupling remains a persistent issue, especially with sensitive substrates, a copper-free protocol may be the best solution.[3][12] These reactions often require different ligands, bases (like cesium carbonate), and sometimes higher temperatures, but they completely eliminate the primary pathway for Glaser coupling.[3][12]

Q3: What is a reasonable starting catalyst loading for a reaction with this compound, and when should I adjust it?

Answer: The reactivity of the aryl halide is a key determinant. The general trend for the oxidative addition step, often the rate-limiting step, is I > OTf > Br >> Cl.[4] Since this compound contains an aryl bromide, it is moderately reactive.

Recommended Starting Points & Optimization Strategy:

ParameterInitial ScreeningOptimization RangeRationale
Pd Catalyst (mol%) 1 - 2 mol%0.1 - 5 mol%Start with a standard loading. If the reaction is clean but slow, you can increase it. If it's fast and clean, try reducing it to as low as 0.1-0.5% to save cost and simplify purification.[13][14]
CuI Co-catalyst (mol%) 2 - 4 mol%0.2 - 10 mol%Typically used in slight excess to the Pd catalyst. Adjust based on homocoupling side products.
Ligand:Pd Ratio 2:1 to 4:11:1 to 10:1For a precatalyst like PdCl₂(PPh₃)₂, a 2:1 ratio is built-in. For catalysts like Pd(OAc)₂, you add the ligand separately. An excess of phosphine ligand can help stabilize the active Pd(0) species but too much can inhibit the reaction.
Base (Equivalents) 3 eq.2 - 5 eq.Must be in stoichiometric excess to neutralize the acid byproduct. Using the amine base as the solvent is also a common practice.[2][3]
Temperature (°C) Room Temp to 50°CRoom Temp to 100°CAryl bromides may require gentle heating to facilitate oxidative addition.[6][15] Start mild and increase if reactivity is low.

When to Adjust:

  • Decrease Loading: If your reaction goes to completion cleanly and quickly (>95% conversion in < 2 hours) at 1-2 mol%, you have an excellent opportunity to reduce catalyst loading on subsequent runs. This is highly desirable for process efficiency and cost-effectiveness.

  • Increase Loading: If after 12-24 hours, you have significant starting material remaining, and you have ruled out the issues from Q1, a modest increase in catalyst loading (e.g., from 1% to 3%) may be warranted.

Visualizing the Troubleshooting Process

The following flowchart provides a logical decision-making process for troubleshooting a low-yielding Sonogashira reaction.

TroubleshootingWorkflow Start Low Yield / Stalled Reaction Check_Catalyst Check Catalyst Appearance (e.g., Palladium Black?) Start->Check_Catalyst Check_Inertness Verify Inert Atmosphere (Degassed Solvents?) Check_Catalyst->Check_Inertness If No, address inertness. If Yes, likely catalyst death. Optimize_Ligand Optimize Ligand Type/Ratio Check_Catalyst->Optimize_Ligand If black precipitate forms, a new ligand may help stability. Check_Reagents Assess Reagent Quality (Fresh CuI, Dry Base?) Check_Inertness->Check_Reagents If conditions are inert... Check_Temp Evaluate Reaction Temperature (Is it sufficient for Ar-Br?) Check_Reagents->Check_Temp If reagents are good... Adjust_Loading Consider Increasing Catalyst Loading Check_Temp->Adjust_Loading If temp is appropriate... Success Reaction Optimized Adjust_Loading->Success Optimize_Ligand->Success

Caption: A decision tree for troubleshooting Sonogashira coupling reactions.

Experimental Protocols

Protocol 1: General Procedure for Sonogashira Coupling

This protocol is a starting point and should be optimized based on the principles discussed above.

Materials:

  • This compound

  • Aryl or Vinyl Halide coupling partner

  • PdCl₂(PPh₃)₂ (Palladium catalyst)

  • CuI (Copper(I) iodide)

  • Triethylamine (Et₃N), degassed

  • Anhydrous, degassed solvent (e.g., THF or DMF)

  • Schlenk flask or similar reaction vessel suitable for inert atmosphere techniques

Procedure:

  • Vessel Preparation: To a dry Schlenk flask under an argon or nitrogen atmosphere, add this compound (1.0 eq.), the coupling partner (1.1 eq.), PdCl₂(PPh₃)₂ (0.01-0.02 eq., 1-2 mol%), and CuI (0.02-0.04 eq., 2-4 mol%).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., THF) via syringe to dissolve the solids. The volume should be sufficient to create a stirrable slurry/solution (typically aiming for a 0.1 M concentration of the limiting reagent).

  • Base Addition: Add degassed triethylamine (3.0 eq.) via syringe.

  • Reaction: Stir the mixture at room temperature. If no significant conversion is observed after 2-4 hours (monitored by TLC or LC-MS), gently heat the reaction to 40-60°C. Continue to monitor the reaction until the limiting starting material is consumed.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove catalyst residues. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization as appropriate.

Protocol 2: Reaction Monitoring and Quenching

For accurate kinetic analysis, proper quenching of reaction aliquots is essential. Simply filtering through silica may not be sufficient, as trace amounts of active palladium can continue to catalyze the reaction in the sample vial.

  • Sampling: Using a syringe, withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture under an inert atmosphere.

  • Quenching: Immediately discharge the aliquot into a vial containing a quenching solution. A recommended quencher is a solution of a strong chelating ligand like 1,2-bis(diphenylphosphino)ethane (dppe) in a suitable solvent for analysis (e.g., CH₂Cl₂ or the mobile phase for LC-MS). The dppe will bind tightly to the palladium, effectively stopping the catalytic cycle.

  • Analysis: Analyze the quenched sample by GC, LC-MS, or NMR to determine the extent of conversion.

References

4-(2-Bromoethynyl)benzoic acid stability and degradation pathways

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 4-(2-Bromoethynyl)benzoic acid. This guide is intended for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and degradation of this compound. This document synthesizes established chemical principles with practical, field-proven insights to ensure the integrity of your experiments.

Introduction

This compound is a bifunctional molecule of significant interest in medicinal chemistry and materials science. Its structure incorporates a terminal bromoalkyne, a versatile synthetic handle, and a benzoic acid moiety, which can be used for further derivatization or to impart desirable physicochemical properties. However, the inherent reactivity of the bromoalkyne group presents unique stability challenges.[1] Understanding the potential degradation pathways is crucial for proper handling, storage, and interpretation of experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: The degradation of this compound is primarily influenced by exposure to nucleophiles, heat, light, and potentially strong acidic or basic conditions. The bromoalkyne functionality is an electrophilic group susceptible to nucleophilic attack.[1][2] Additionally, terminal alkynes can be sensitive to heat, which may induce polymerization or decomposition.[3][4] The aromatic carboxylic acid portion of the molecule can undergo decarboxylation under harsh thermal conditions.[5]

Q2: How should I properly store this compound to ensure its long-term stability?

A2: To ensure long-term stability, this compound should be stored in a cool, dark, and dry environment, preferably under an inert atmosphere (e.g., argon or nitrogen).[6][7] The container should be tightly sealed to prevent exposure to moisture and atmospheric oxygen.[8] For extended storage, refrigeration is recommended.

Q3: I am observing unexpected peaks in my HPLC analysis after dissolving the compound in a protic solvent like methanol. What could be the cause?

A3: The appearance of new peaks in your HPLC chromatogram when using a protic solvent like methanol could indicate a reaction between the solvent and the bromoalkyne. Methanol can act as a nucleophile, potentially leading to the formation of a methoxy-substituted alkyne or other addition products. It is advisable to use aprotic solvents such as acetonitrile or tetrahydrofuran for analysis to minimize this risk.[9]

Q4: Can this compound undergo decarboxylation? Under what conditions?

A4: Yes, the benzoic acid moiety can undergo decarboxylation, although this typically requires elevated temperatures. Studies on benzoic acid and its derivatives have shown that decarboxylation can occur in subcritical water at temperatures above 200°C.[5] While solid-state decarboxylation would require higher temperatures, this is a potential thermal degradation pathway to consider.

Q5: Is this compound sensitive to light?

Troubleshooting Guide

This section addresses common issues encountered during the handling and use of this compound.

Observed Issue Potential Cause(s) Recommended Solution(s)
Discoloration of solid material (e.g., turning yellow or brown) 1. Oxidative degradation.2. Slow polymerization of the alkyne moiety.3. Exposure to light.1. Store under an inert atmosphere (argon or nitrogen).2. Ensure the storage container is tightly sealed and opaque or amber-colored.3. Store at reduced temperatures (refrigerate).
Appearance of new, less polar spots on TLC analysis 1. Dimerization or oligomerization of the alkyne.2. Reaction with trace impurities in solvents.1. Use freshly distilled, high-purity solvents.2. Prepare solutions immediately before use.3. Consider purification by flash chromatography if the impurity level is significant.
Loss of bromine signal in mass spectrometry analysis 1. Hydrodebromination (replacement of Br with H).2. Nucleophilic substitution of the bromide.1. Avoid exposure to reducing agents or sources of hydride.2. Use aprotic, non-nucleophilic solvents and reagents.3. Analyze reaction kinetics to identify the step where bromine is lost.
Poor solubility in desired solvent 1. The compound is a carboxylic acid and may have limited solubility in non-polar organic solvents.1. Try more polar aprotic solvents like DMF or DMSO.2. For use in aqueous media, consider converting the carboxylic acid to a more soluble salt by careful addition of a base like sodium bicarbonate. Be aware that this may affect the stability of the bromoalkyne.

Potential Degradation Pathways

The following diagram illustrates the hypothesized primary degradation pathways for this compound based on the known reactivity of its functional groups.

A This compound B Nucleophilic Substitution Product (e.g., with R-OH, R-NH2, R-SH) A->B Nucleophile C Polymerization/Oligomerization A->C Heat/Light D Hydrodebromination Product (4-Ethynylbenzoic acid) A->D Reducing Agent/H+ E Decarboxylation Product (1-Bromo-4-ethynylbenzene) A->E High Heat

Caption: Potential degradation pathways of this compound.

Experimental Protocol: Forced Degradation Study

This protocol outlines a forced degradation study to assess the stability of this compound under various stress conditions. Such studies are essential for identifying potential degradants and establishing appropriate storage and handling procedures.

Objective: To evaluate the stability of this compound under hydrolytic (acidic, basic, neutral), oxidative, photolytic, and thermal stress conditions.

Materials:

  • This compound

  • HPLC grade acetonitrile, water, methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Class A volumetric flasks, pipettes

  • HPLC system with a UV detector

  • pH meter

  • Photostability chamber

  • Oven

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in acetonitrile.

  • Acid Hydrolysis:

    • To a volumetric flask, add an aliquot of the stock solution and 0.1 M HCl to achieve a final concentration of approximately 100 µg/mL.

    • Keep the solution at 60°C for 24 hours.

    • Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To a volumetric flask, add an aliquot of the stock solution and 0.1 M NaOH to achieve a final concentration of approximately 100 µg/mL.

    • Keep the solution at room temperature.

    • Withdraw samples at predetermined time points (e.g., 0, 1, 2, 4, 8 hours), neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Neutral Hydrolysis:

    • To a volumetric flask, add an aliquot of the stock solution and water to achieve a final concentration of approximately 100 µg/mL.

    • Keep the solution at 60°C for 24 hours.

    • Withdraw samples at predetermined time points and dilute for HPLC analysis.

  • Oxidative Degradation:

    • To a volumetric flask, add an aliquot of the stock solution and 3% H₂O₂ to achieve a final concentration of approximately 100 µg/mL.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Withdraw samples at predetermined time points and dilute for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound (100 µg/mL in acetonitrile/water) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

    • A control sample should be kept in the dark under the same conditions.

    • Analyze the samples after exposure.

  • Thermal Degradation (Solid State):

    • Place a known amount of solid this compound in an oven at a high temperature (e.g., 105°C) for a specified period.[10]

    • At various time points, dissolve a portion of the solid in a suitable solvent and analyze by HPLC.

  • HPLC Analysis:

    • Analyze all samples using a validated stability-indicating HPLC method.[9]

    • The method should be capable of separating the parent compound from all potential degradation products.

    • A photodiode array (PDA) detector is recommended to check for peak purity.

The following diagram outlines the workflow for the forced degradation study.

A Prepare Stock Solution (1 mg/mL in ACN) B Acid Hydrolysis (0.1 M HCl, 60°C) A->B C Base Hydrolysis (0.1 M NaOH, RT) A->C D Neutral Hydrolysis (Water, 60°C) A->D E Oxidative Stress (3% H2O2, RT) A->E F Photolytic Stress (Light Exposure) A->F G Thermal Stress (Solid, 105°C) A->G H Sample at Time Points B->H C->H D->H E->H F->H G->H I Neutralize (if needed) & Dilute H->I J HPLC-PDA Analysis I->J K Quantify Degradation & Identify Degradants J->K

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Navigating the Challenges of Terminal Alkynes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with terminal alkynes. This guide is designed to provide practical, in-depth solutions to the common challenges encountered in the laboratory. As a Senior Application Scientist, my goal is to not only offer protocols but to also explain the underlying chemical principles to empower you to troubleshoot effectively and ensure the integrity of your experimental outcomes.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and concerns regarding the handling and reactivity of terminal alkynes.

Q1: What are the primary safety hazards associated with terminal alkynes?

A1: Terminal alkynes present two main safety hazards: flammability and the potential for explosive acetylide formation.[1] Many low-molecular-weight terminal alkynes are volatile and flammable, requiring careful handling in a well-ventilated fume hood away from ignition sources.[1] More critically, the acidic proton of a terminal alkyne can be displaced by heavy metal ions, particularly silver (Ag⁺) and copper(I) (Cu⁺), to form shock-sensitive metal acetylides that can detonate when dry.[1] It is imperative to avoid contact between terminal alkynes and these metals or their salts, especially under basic or neutral conditions.[1] Acetylene gas itself has a very wide explosive range in air (2.5% to 82%) and should be handled with extreme caution.[2]

Q2: My terminal alkyne appears to be degrading upon storage. What are the best practices for storing them?

A2: The stability of terminal alkynes can be compromised by oligomerization, polymerization, or oxidative degradation.[1] To ensure their longevity and purity, adhere to the following storage conditions:

  • Inert Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.[1]

  • Low Temperature: Keep terminal alkynes at low temperatures (refrigerated or frozen) to minimize decomposition and polymerization.[1]

  • Light Protection: Use amber-colored vials or wrap the container in aluminum foil to protect from light, which can catalyze degradation.[1]

  • Purity: Ensure the alkyne is free of impurities, especially residual base or metal catalysts from its synthesis, as these can promote degradation.[1]

Q3: I'm observing significant homocoupling (Glaser coupling) of my terminal alkyne in a copper-catalyzed reaction. How can I minimize this side reaction?

A3: The homocoupling of terminal alkynes, known as the Glaser-Hay coupling, is a common side reaction in copper-mediated processes like the Sonogashira coupling, especially in the presence of oxygen.[1][3] To mitigate this:

  • Strictly Anaerobic Conditions: Oxygen is a key promoter of Glaser coupling.[3][4] Ensure your reaction is performed under a rigorously inert atmosphere by degassing the solvent and using Schlenk techniques or a glovebox.[3]

  • Reduce Copper Catalyst Loading: Minimizing the amount of the copper(I) co-catalyst can help reduce the rate of homocoupling.[3]

  • Slow Addition of the Alkyne: In some cases, slow addition of the terminal alkyne to the reaction mixture can help favor the cross-coupling pathway over homocoupling.[5]

Q4: What is the best choice of base for deprotonating a terminal alkyne?

A4: The pKa of a terminal alkyne proton is approximately 25, making it significantly more acidic than alkanes (pKa ~50) and alkenes (pKa ~44).[6] However, it is not acidic enough to be deprotonated by common bases like sodium hydroxide.[7] Strong bases are required to generate the acetylide anion effectively.[8][9] Common and effective bases include:

  • Sodium amide (NaNH₂): A very strong base often used for this purpose.[7][10]

  • Sodium hydride (NaH): Another strong base capable of deprotonating terminal alkynes.[6][8]

  • Organolithium reagents (e.g., n-BuLi, t-BuLi): These are also very effective but require careful handling due to their high reactivity.[10]

Troubleshooting Guides

This section provides detailed, step-by-step guidance for resolving specific experimental issues.

Guide 1: Low or No Yield in Sonogashira Coupling Reactions

The Sonogashira coupling is a powerful tool for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. However, it is sensitive to several factors that can lead to poor yields.

Sonogashira_Troubleshooting start Low/No Yield in Sonogashira Coupling catalyst Check Catalyst and Reagent Integrity start->catalyst conditions Evaluate Reaction Conditions start->conditions substrate Consider Substrate Reactivity start->substrate pd_activity Is the Palladium Catalyst Active? catalyst->pd_activity inert_atm Is the System Under Inert Atmosphere? conditions->inert_atm halide_reactivity Halide Reactivity: I > Br > Cl substrate->halide_reactivity cu_freshness Is the Copper(I) Iodide Fresh? pd_activity->cu_freshness Yes solution1 Use Fresh Pd Catalyst Observe for Pd black (decomposition) pd_activity->solution1 No reagent_purity Are Reagents High Purity? cu_freshness->reagent_purity Yes solution2 Use Freshly Opened CuI cu_freshness->solution2 No base_quality Is the Amine Base Anhydrous? reagent_purity->base_quality Yes solution3 Purify Starting Materials reagent_purity->solution3 No solution4 Distill Amine Base Before Use base_quality->solution4 No solvent_choice Is the Solvent Appropriate and Dry? inert_atm->solvent_choice Yes solution5 Degas Solvent and Use Schlenk/Glovebox inert_atm->solution5 No temp Is the Temperature Optimal? solvent_choice->temp Yes solution6 Screen Solvents (e.g., Toluene, DMF, THF) Use Dry Solvents solvent_choice->solution6 No solution7 Optimize Temperature (RT to heating) temp->solution7 No steric_hindrance Is Steric Hindrance an Issue? halide_reactivity->steric_hindrance solution8 Consider a More Active Catalyst System Increase Temperature steric_hindrance->solution8 Yes

Caption: Troubleshooting workflow for low yield in Sonogashira coupling.

Detailed Troubleshooting Steps:

  • Catalyst and Reagent Integrity:

    • Palladium Catalyst Activity: The active Pd(0) catalyst is sensitive to air and can decompose, appearing as a black precipitate (palladium black).[3] If you observe this, your catalyst is likely inactive. Use a fresh source of palladium catalyst. If using a Pd(II) precatalyst, ensure conditions are suitable for its in-situ reduction.

    • Copper Co-catalyst Freshness: Copper(I) iodide (CuI) can oxidize over time. Use a freshly opened bottle for best results.[3]

    • Reagent Purity: Impurities in the aryl halide, alkyne, solvent, or base can poison the catalyst.[3] Consider purifying your starting materials if their quality is questionable.

    • Base Quality: The amine base (e.g., triethylamine, diisopropylamine) is crucial and must be anhydrous. Distilling the amine base before use can significantly improve reaction outcomes.[3]

  • Reaction Conditions:

    • Inert Atmosphere: The Sonogashira reaction is highly sensitive to oxygen.[3] It is critical to thoroughly degas your solvent (e.g., by freeze-pump-thaw cycles or sparging with an inert gas) and maintain the reaction under an inert atmosphere of argon or nitrogen.[3]

    • Solvent Choice: The solvent must dissolve all components. Common choices include THF, DMF, and toluene.[3] Be aware that some solvents can have a negative impact; for instance, DMF has been reported to slow down certain Sonogashira reactions.[3][11]

    • Temperature: While many couplings with aryl iodides proceed at room temperature, less reactive aryl bromides or chlorides may require heating.[3][11] If you are using a volatile alkyne, ensure your reaction is in a sealed vessel to prevent it from boiling out of the reaction mixture.[12]

Guide 2: Formation of Unexpected Byproducts

The high reactivity of terminal alkynes can sometimes lead to the formation of unexpected side products.

Side Product Plausible Cause Recommended Solution
Dimerized Alkyne (Glaser Coupling Product) Oxygen-mediated homocoupling catalyzed by copper.[1][3]Rigorously exclude oxygen by using degassed solvents and maintaining an inert atmosphere.[3] Reduce the loading of the copper co-catalyst.[3]
Enol/Ketone/Aldehyde Hydration of the alkyne triple bond, often catalyzed by trace acid or metal catalysts.[13][14]Ensure anhydrous reaction conditions. Use purified, dry solvents and reagents.
Polymerized Material Spontaneous or catalyzed polymerization of the alkyne.Store the alkyne monomer properly (see FAQ 2). Avoid high reaction temperatures for prolonged periods.
Isomerized Alkyne (Internal Alkyne) Rearrangement of the terminal alkyne to a more thermodynamically stable internal alkyne, sometimes base-catalyzed.[14]Use a strong, non-nucleophilic base for deprotonation at low temperatures. Avoid prolonged reaction times at elevated temperatures.

Experimental Protocols

Protocol 1: General Procedure for a Sonogashira Coupling Reaction under Inert Atmosphere

This protocol provides a general workflow for setting up a Sonogashira coupling reaction using Schlenk techniques.

  • Glassware Preparation: Dry a Schlenk flask and a magnetic stir bar in an oven at >100 °C overnight and allow to cool under a stream of inert gas (argon or nitrogen).

  • Reagent Addition: To the cooled Schlenk flask, add the aryl halide, palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), and copper(I) iodide under a positive pressure of inert gas.

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, THF) via cannula or syringe.

  • Degassing (Optional but Recommended): Perform three cycles of freeze-pump-thaw to ensure the removal of all dissolved oxygen.

  • Base and Alkyne Addition: Add the anhydrous amine base (e.g., triethylamine) followed by the terminal alkyne via syringe.

  • Reaction Monitoring: Stir the reaction at the desired temperature (room temperature or heated) and monitor its progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an appropriate solvent (e.g., ethyl acetate), and wash with aqueous ammonium chloride to remove the amine base and copper salts. Proceed with standard extraction and purification procedures.

Inert_Atmosphere_Setup start Start: Dry Glassware reagents Add Solid Reagents (Aryl Halide, Pd Catalyst, CuI) under Inert Gas start->reagents solvent Add Anhydrous, Degassed Solvent reagents->solvent degas Freeze-Pump-Thaw Cycles (x3) solvent->degas add_liquids Add Amine Base and Terminal Alkyne degas->add_liquids react Stir at Desired Temperature Monitor Reaction add_liquids->react workup Aqueous Work-up and Purification react->workup

Caption: General workflow for setting up a reaction under inert atmosphere.

References

4-(2-Bromoethynyl)benzoic acid safety, handling, and storage protocols

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-(2-Bromoethynyl)benzoic acid

A Guide for Senior Application Scientists on Safety, Handling, and Storage

Editorial Note: Specific safety and toxicological data for this compound are not extensively documented in publicly available safety data sheets. Therefore, this guide has been constructed by synthesizing information from structurally similar compounds (e.g., substituted benzoic acids, haloalkynes) and foundational principles of chemical safety. The protocols herein are based on an expert assessment of the compound's structure, which combines a carboxylic acid, an aromatic ring, and a reactive bromoalkyne moiety. A mandatory, site-specific risk assessment must be performed before any experimental work.

Frequently Asked Questions (FAQs)

Section 1: Hazard Identification and Risk Assessment

Q1: What are the primary anticipated hazards of this compound?

Based on its functional groups, the primary hazards can be categorized as follows:

  • Corrosivity and Irritation: As a carboxylic acid derivative, it is likely to be a skin and eye irritant.[1][2][3] Inhalation of the dust can cause respiratory tract irritation.[3][4][5]

  • Reactivity: The bromoalkyne functional group is a high-energy, reactive moiety. Bromoalkynes are versatile synthetic intermediates used in various transformations, including cross-coupling and cycloaddition reactions.[6][7][8][9] This reactivity implies potential instability under certain conditions (e.g., heat, presence of certain metals, or strong bases) and incompatibility with various reagents.

  • Toxicology: The complete toxicological profile is unknown. As with any novel research chemical, it should be treated as potentially toxic.

Q2: How should I conduct a risk assessment before using this compound in an experiment?

A thorough risk assessment is crucial. The process involves evaluating the hazards in the context of your specific experiment to implement effective control measures. The workflow below outlines the key steps.

RiskAssessmentWorkflow cluster_planning Phase 1: Planning & Evaluation cluster_controls Phase 2: Control Implementation cluster_emergency Phase 3: Emergency Preparedness start Identify Chemical: This compound eval_hazards Evaluate Hazards: - Irritation (Acid) - Reactivity (Bromoalkyne) - Unknown Toxicity start->eval_hazards eval_proc Analyze Experimental Protocol: - Scale (mg, g, kg) - Reagents (Bases, Metals) - Conditions (Temp, Pressure) eval_hazards->eval_proc eng_controls Engineering Controls: - Certified Chemical Fume Hood - Inert Atmosphere Setup? eval_proc->eng_controls Determine Controls ppe Personal Protective Equipment (See Table 1) eng_controls->ppe admin_controls Administrative Controls: - SOPs - Training Records - Waste Disposal Plan ppe->admin_controls emergency Emergency Plan: - Spill Kit Location - Eyewash/Shower Access - First Aid Procedures - SDS Accessibility admin_controls->emergency Prepare for Incidents end Experiment Start emergency->end Proceed with Experiment ExperimentalWorkflow prep 1. Preparation - Don full PPE (Table 1) - Work in fume hood - Assemble dry glassware under N2 weigh 2. Reagent Weighing - Weigh this compound - Weigh coupling partner, catalysts - Use powder funnel for transfers prep->weigh setup 3. Reaction Setup - Charge flask with reagents under N2 flow - Add degassed solvent via cannula/syringe - Begin stirring and heating weigh->setup monitor 4. Monitoring - Monitor reaction by TLC/LC-MS - Use syringe to withdraw aliquots - Quench aliquots appropriately setup->monitor workup 5. Workup - Cool reaction to RT - Quench safely (e.g., with NH4Cl) - Perform liquid-liquid extraction monitor->workup cleanup 6. Waste & Cleanup - Segregate aqueous and organic waste - Decontaminate glassware - Dispose of all waste properly workup->cleanup

References

Technical Support Center: Conjugation Strategies for 4-(2-Bromoethynyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(2-bromoethynyl)benzoic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this versatile bifunctional linker in their conjugation strategies. We understand that achieving efficient and reproducible conjugations can be challenging. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address the low reactivity often encountered with this reagent. Our goal is to empower you with the scientific rationale behind experimental choices, ensuring the success of your research.

Introduction: Understanding the Reactivity Profile of this compound

This compound is a valuable building block, featuring two distinct reactive sites: a bromoalkyne for carbon-carbon bond formation (e.g., Sonogashira coupling) and a carboxylic acid for amide bond formation. This dual functionality allows for the sequential or orthogonal ligation of different molecular entities. However, the interplay between these functional groups and the inherent reactivity of the bromoalkyne can lead to challenges in achieving high conjugation yields. This guide will dissect these challenges and provide actionable solutions.

Section 1: Troubleshooting Low Yields in Sonogashira Couplings

The Sonogashira reaction is a cornerstone method for the alkynylation of aryl and vinyl halides. In the context of this compound, the goal is often to couple the bromoalkyne with a terminal alkyne-containing molecule. However, the reactivity of the C(sp)-Br bond can be sluggish compared to aryl bromides.

Frequently Asked Questions (FAQs)

Q1: My Sonogashira reaction with this compound is not proceeding, or the yield is very low. What are the primary causes?

A1: Low reactivity in this specific Sonogashira coupling can stem from several factors:

  • Inherent Reactivity of the C(sp)-Br Bond: The oxidative addition of a C(sp)-Br bond to the palladium(0) catalyst is often slower than that of a C(sp²)-Br bond (aryl bromide). This can be a rate-limiting step in the catalytic cycle.

  • Catalyst Inhibition by the Carboxylic Acid: The free carboxylic acid can interact with the palladium catalyst or the basic reaction medium, potentially leading to catalyst inhibition or precipitation.

  • Suboptimal Ligand Choice: The ligand on the palladium catalyst plays a crucial role in facilitating the oxidative addition and reductive elimination steps. An inappropriate ligand may not be effective for activating the C(sp)-Br bond.

  • Base-Induced Side Reactions: The basic conditions required for the Sonogashira reaction can lead to side reactions of the bromoalkyne or degradation of the starting material.

  • Homocoupling of the Terminal Alkyne (Glaser Coupling): If a copper co-catalyst is used, the terminal alkyne coupling partner can undergo homocoupling, consuming the reagent and reducing the yield of the desired product.

Q2: I observe a significant amount of starting material recovery. How can I drive the reaction to completion?

A2: To improve conversion, consider the following strategies:

  • Increase Reaction Temperature: For sluggish couplings involving bromoalkynes, increasing the temperature (e.g., to 60-100 °C in a sealed vessel) can provide the necessary activation energy for the oxidative addition step.[1]

  • Optimize Catalyst and Ligand:

    • Catalyst Loading: Increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) can sometimes overcome slow kinetics.

    • Ligand Choice: Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or P(t-Bu)₃. These ligands are known to promote the formation of the active monoligated palladium species, which is highly reactive in oxidative addition.[2][3]

  • Solvent and Base Combination:

    • Solvent: Using a polar aprotic solvent like DMF or dioxane can improve the solubility of the carboxylic acid salt and the catalyst complex.

    • Base: A stronger base like DBU or K₂CO₃ might be necessary to facilitate the deprotonation of the terminal alkyne and drive the reaction forward. However, be mindful of potential side reactions.

Q3: How can I minimize the formation of the Glaser homocoupling byproduct?

A3: Alkyne homocoupling is a common side reaction in copper-co-catalyzed Sonogashira reactions. To mitigate this:

  • Implement a Copper-Free Protocol: Numerous copper-free Sonogashira protocols have been developed. These methods often rely on specific palladium catalysts and ligands that can facilitate the catalytic cycle without copper, thereby eliminating the primary pathway for Glaser coupling.[2][4]

  • Rigorous Degassing: Oxygen promotes the oxidative homocoupling of alkynes. Ensure all solvents and reagents are thoroughly degassed, and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.

  • Use an Amine as a Co-solvent or Base: Using an amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) as a significant component of the solvent system can sometimes suppress homocoupling.

Troubleshooting Workflow: Sonogashira Coupling

Below is a logical workflow for troubleshooting poor yields in Sonogashira couplings with this compound.

Sonogashira_Troubleshooting start Low Yield with this compound check_sm Significant Starting Material? start->check_sm check_glaser Glaser Homocoupling Observed? check_sm->check_glaser No increase_temp Increase Temperature (60-100 °C, sealed tube) check_sm->increase_temp Yes cu_free Switch to Copper-Free Protocol check_glaser->cu_free Yes protect_cooh Consider Carboxylic Acid Protection (e.g., Methyl or Benzyl Ester) check_glaser->protect_cooh No, other issues optimize_catalyst Optimize Catalyst System - Increase Pd loading (2-5 mol%) - Use bulky, e--rich ligands (XPhos, P(t-Bu)3) increase_temp->optimize_catalyst change_solvent_base Change Solvent/Base - DMF, Dioxane - Stronger base (K2CO3, DBU) optimize_catalyst->change_solvent_base change_solvent_base->protect_cooh If still no improvement degas Ensure Rigorous Degassing (Freeze-Pump-Thaw) cu_free->degas amine_solvent Use Amine as Co-Solvent (e.g., 1:1 Dioxane:Et3N) degas->amine_solvent Conjugation_Strategies start This compound sonogashira Sonogashira Coupling (with terminal alkyne) start->sonogashira amide Amide Coupling (with amine) start->amide thiol_yne Thiol-Yne Addition (with thiol) start->thiol_yne sonogashira_product Product with internal alkyne sonogashira->sonogashira_product amide_product Amide-linked bromoalkyne amide->amide_product thiol_product Vinyl sulfide conjugate thiol_yne->thiol_product

References

Validation & Comparative

A Comparative Guide to the NMR Spectral Analysis of 4-(2-Bromoethynyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and materials science, the precise structural elucidation of novel organic molecules is paramount. 4-(2-Bromoethynyl)benzoic acid is a versatile building block, valued for its rigid structure and reactive handles—the carboxylic acid and the bromoalkyne. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for confirming its identity and purity. This guide provides an in-depth analysis of the expected ¹H and ¹³C NMR spectra of this compound, a comparative discussion with relevant analogues, and a robust experimental protocol for acquiring high-quality spectral data.

The Structural Significance of this compound

The unique arrangement of functional groups in this compound dictates its chemical behavior and, consequently, its NMR spectral signature. The molecule consists of a para-substituted benzene ring, an electron-withdrawing carboxylic acid group, and a bromoethynyl group. Understanding the electronic interplay between these components is key to interpreting its NMR spectrum.

Caption: Molecular structure of this compound with key proton and carbon environments highlighted.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to be relatively simple, exhibiting signals in the aromatic and carboxylic acid regions. The para-substitution pattern leads to a characteristic splitting pattern for the aromatic protons.

  • Aromatic Protons (Ha and Hb): The protons on the benzene ring will appear as two distinct doublets due to their coupling with adjacent protons. The protons ortho to the carboxylic acid (Ha) are expected to be the most deshielded due to the electron-withdrawing nature of the carbonyl group. The protons meta to the carboxylic acid (Hb) will be slightly more shielded.

  • Carboxylic Acid Proton (Hc): The proton of the carboxylic acid group is highly deshielded and will appear as a broad singlet far downfield. Its chemical shift can be concentration and solvent-dependent.[1]

Comparative ¹H NMR Data

To provide context for the predicted chemical shifts of this compound, a comparison with benzoic acid and 4-ethynylbenzoic acid is instructive.

CompoundAromatic Protons (ortho to COOH)Aromatic Protons (meta to COOH)Other Protons
Benzoic Acid~8.14 ppm (d)[2]~7.50 ppm (t)[2]~13.05 ppm (s, -COOH)[2]
4-Ethynylbenzoic Acid~8.00 ppm (d)~7.60 ppm (d)~3.20 ppm (s, ≡C-H)
This compound (Predicted) ~8.10 ppm (d) ~7.70 ppm (d) ~13.2 ppm (br s, -COOH)

The predicted values for this compound are estimations based on the additive effects of the substituents.

The introduction of the bromoethynyl group is expected to cause a slight downfield shift of the aromatic protons compared to 4-ethynylbenzoic acid, due to the electronegativity of the bromine atom.

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will provide valuable information about the carbon skeleton of the molecule. Due to the molecule's symmetry, only six distinct carbon signals are expected.

  • Carbonyl Carbon (C=O): This carbon will be the most deshielded, appearing at the lowest field.[3]

  • Aromatic Carbons: Four signals are expected for the aromatic carbons. The ipso-carbons (attached to the substituents) will have distinct chemical shifts, as will the ortho and meta carbons.

  • Alkynyl Carbons (C≡C): The two sp-hybridized carbons of the alkyne will appear in a characteristic region of the spectrum.[4]

Comparative ¹³C NMR Data

A comparison with benzoic acid and 4-ethynylbenzoic acid highlights the influence of the bromoethynyl substituent.

CompoundC=OC-ipso (COOH)C-orthoC-metaC-ipso (Substituent)C≡C (internal)C≡C (terminal)
Benzoic Acid~172.9 ppm[2]~129.6 ppm[2]~130.5 ppm[2]~128.8 ppm[2]~134.2 ppm (para C-H)[2]--
4-Ethynylbenzoic Acid~167.0 ppm~131.0 ppm~129.5 ppm~132.0 ppm~127.0 ppm~82.5 ppm~80.0 ppm
This compound (Predicted) ~166.5 ppm ~131.5 ppm ~130.0 ppm ~132.5 ppm ~128.0 ppm ~78.0 ppm ~45.0 ppm

The predicted values for this compound are estimations based on known substituent effects.

The bromine atom's presence is expected to significantly shift the terminal alkynyl carbon upfield.

Experimental Protocol for NMR Sample Preparation and Analysis

Acquiring high-quality NMR data is contingent on proper sample preparation. The following protocol is recommended for this compound.

G cluster_prep Sample Preparation cluster_analysis NMR Analysis weigh 1. Weigh 5-10 mg of sample for ¹H NMR (20-50 mg for ¹³C NMR) dissolve 2. Dissolve in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆ or CDCl₃) weigh->dissolve filter 3. Filter through a pipette with glass wool to remove particulates dissolve->filter transfer 4. Transfer the clear solution to a clean, dry 5 mm NMR tube filter->transfer insert 5. Insert the sample into the spectrometer transfer->insert lock 6. Lock on the deuterium signal of the solvent insert->lock shim 7. Shim the magnetic field for homogeneity lock->shim acquire 8. Acquire ¹H and ¹³C NMR spectra shim->acquire process 9. Process the data (Fourier transform, phase correction, baseline correction) acquire->process

Caption: Recommended workflow for NMR sample preparation and analysis of this compound.

Causality in Experimental Choices:

  • Solvent Selection: DMSO-d₆ is often a good choice for carboxylic acids due to its ability to solubilize polar compounds and shift the residual water peak away from analyte signals. CDCl₃ can also be used, but the carboxylic acid proton may exchange with residual water, leading to a broader signal.[5]

  • Filtration: The removal of solid particles is crucial as they can degrade the magnetic field homogeneity, resulting in broad spectral lines.

  • Shimming: This process optimizes the magnetic field homogeneity across the sample, leading to sharper and more resolved peaks.

Conclusion

The NMR spectral analysis of this compound is a powerful tool for its structural verification. By understanding the expected chemical shifts and coupling patterns, and by comparing them to related compounds, researchers can confidently identify this important chemical building block. Adherence to a meticulous experimental protocol will ensure the acquisition of high-quality, interpretable data, which is fundamental to the integrity of any research or development endeavor.

References

A Senior Application Scientist's Guide to Interpreting ¹H NMR Spectra of Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise characterization of molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a cornerstone analytical technique for the structural elucidation of organic molecules. This guide provides an in-depth, comparative analysis of the ¹H NMR spectra of benzoic acid derivatives, moving beyond a simple recitation of spectral data to explain the underlying principles that govern the observed chemical shifts and coupling patterns. By understanding these fundamentals, scientists can confidently interpret spectra, distinguish between isomers, and verify the successful synthesis of their target compounds.

The Foundational Spectrum: Benzoic Acid

Before delving into the complexities of substituted systems, it is crucial to understand the ¹H NMR spectrum of the parent molecule, benzoic acid. The spectrum, though seemingly simple, reveals the nuanced electronic environment of the aromatic ring.

The ¹H NMR spectrum of benzoic acid typically displays three sets of signals for the aromatic protons and a distinct downfield signal for the carboxylic acid proton.

  • Carboxylic Acid Proton (-COOH): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and its involvement in hydrogen bonding. Consequently, it appears as a broad singlet far downfield, typically in the range of 10-13 ppm. The broadness arises from chemical exchange with trace amounts of water and intermolecular hydrogen bonding.

  • Aromatic Protons (C₆H₅): The five aromatic protons are not chemically equivalent. The protons ortho to the carboxylic acid group (H-2 and H-6) are the most deshielded due to the electron-withdrawing nature of the carbonyl group. The meta protons (H-3 and H-5) are less affected, and the para proton (H-4) is the least deshielded of the aromatic protons. A high-resolution spectrum of benzoic acid will show distinct multiplets for these protons.[1]

    • Ortho-protons (H-2, H-6): Typically appear as a doublet of doublets around 8.1 ppm.

    • Meta-protons (H-3, H-5): Often appear as a triplet of doublets around 7.5 ppm.

    • Para-proton (H-4): Usually observed as a triplet around 7.6 ppm.

The splitting patterns arise from spin-spin coupling between adjacent protons. The magnitude of this coupling, known as the coupling constant (J), provides valuable structural information. For aromatic systems, typical coupling constants are:

  • Ortho coupling (³J): ~7-9 Hz

  • Meta coupling (⁴J): ~2-3 Hz

  • Para coupling (⁵J): ~0-1 Hz

The Influence of Substituents: A Comparative Analysis

The true power of ¹H NMR in characterizing benzoic acid derivatives lies in its sensitivity to the electronic effects of substituents on the aromatic ring. Substituents can be broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). These groups profoundly influence the electron density of the aromatic ring, leading to predictable changes in the chemical shifts of the aromatic protons.

Electron-Donating Groups (EDGs)

EDGs, such as amino (-NH₂), hydroxyl (-OH), and methoxy (-OCH₃) groups, increase the electron density of the aromatic ring, particularly at the ortho and para positions, through resonance and inductive effects. This increased electron density leads to greater shielding of the nearby protons, causing their signals to shift to a lower chemical shift (upfield).

Electron-Withdrawing Groups (EWGs)

Conversely, EWGs, such as nitro (-NO₂), cyano (-CN), and carbonyl (-C=O) groups, decrease the electron density of the aromatic ring, especially at the ortho and para positions. This deshielding effect causes the signals of the corresponding protons to shift to a higher chemical shift (downfield).

The following sections provide a comparative analysis of the ¹H NMR spectra of para-, ortho-, and meta-substituted benzoic acids, highlighting the diagnostic patterns for each substitution pattern.

Para-Substituted Benzoic Acids: A Tale of Two Doublets

Para-substituted benzoic acids often present the most straightforward and easily interpretable aromatic region in their ¹H NMR spectra. Due to the plane of symmetry in these molecules, the four aromatic protons give rise to only two signals, which appear as a pair of doublets. This characteristic "AA'BB'" system is a hallmark of para-disubstitution.

Substituent (at C-4)TypeH-2, H-6 Chemical Shift (ppm)H-3, H-5 Chemical Shift (ppm)
-NO₂EWG~8.3~8.1
-H-~8.1~7.5
-OCH₃EDG~7.9~6.9
-NH₂EDG~7.7~6.6

Analysis of Splitting Patterns:

The protons at positions 2 and 6 are chemically equivalent, as are the protons at positions 3 and 5. Each set of protons is split only by the adjacent set, resulting in two doublets. The coupling constant for this ortho-coupling is typically in the range of 8-9 Hz.

Ortho-Substituted Benzoic Acids: A Complex Multiplet

Ortho-substituted benzoic acids lack the symmetry of their para counterparts, resulting in four distinct signals for the four aromatic protons. The aromatic region of the spectrum is consequently more complex, often appearing as a series of multiplets.

Substituent (at C-2)TypeH-3 Chemical Shift (ppm)H-4 Chemical Shift (ppm)H-5 Chemical Shift (ppm)H-6 Chemical Shift (ppm)
-NO₂EWG~8.2~7.8~7.7~7.9
-H-~7.5~7.6~7.5~8.1
-OCH₃EDG~7.0~7.4~7.0~7.8
-NH₂EDG~6.7~7.2~6.8~7.8

Analysis of Splitting Patterns:

Each of the four aromatic protons will be split by its neighbors, leading to a complex pattern of doublets, triplets, and doublet of doublets. Assigning these signals requires careful analysis of the coupling constants.

Meta-Substituted Benzoic Acids: A Blend of Simplicity and Complexity

Meta-substituted benzoic acids also lack a plane of symmetry, leading to four distinct aromatic signals. The splitting patterns can be complex, but often a few characteristic signals can aid in the identification of this substitution pattern.

Substituent (at C-3)TypeH-2 Chemical Shift (ppm)H-4 Chemical Shift (ppm)H-5 Chemical Shift (ppm)H-6 Chemical Shift (ppm)
-NO₂EWG~8.9~8.5~7.7~8.4
-H-~8.1~7.6~7.5~8.1
-OCH₃EDG~7.6~7.1~7.3~7.2
-NH₂EDG~7.3~6.8~7.1~7.0

Analysis of Splitting Patterns:

The proton at C-2 is often the most deshielded and may appear as a sharp singlet or a narrow triplet due to small meta couplings. The protons at C-4, C-5, and C-6 will exhibit more complex splitting patterns due to both ortho and meta couplings.

Experimental Protocol for ¹H NMR Data Acquisition

Achieving high-quality, interpretable ¹H NMR spectra requires meticulous sample preparation and proper instrument setup. The following protocol provides a standardized workflow for the analysis of benzoic acid derivatives.

1. Sample Preparation:

  • Weighing the Sample: Accurately weigh 5-10 mg of the benzoic acid derivative.

  • Choosing a Solvent: Select a deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for many organic compounds. For more polar benzoic acid derivatives, deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD) may be necessary.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle warming or sonication can aid in dissolution.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

  • Internal Standard: For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added. However, the residual solvent peak is often sufficient for routine analysis.

2. NMR Spectrometer Setup and Data Acquisition:

  • Insertion and Locking: Insert the NMR tube into the spectrometer's spinner and place it in the magnet. The instrument will then "lock" onto the deuterium signal of the solvent to stabilize the magnetic field.

  • Shimming: The magnetic field homogeneity is optimized through a process called "shimming." Automated shimming routines are available on modern spectrometers and are typically sufficient for routine samples.

  • Tuning and Matching: The probe is tuned and matched to the ¹H frequency to maximize the signal-to-noise ratio.

  • Setting Acquisition Parameters:

    • Pulse Sequence: A standard one-pulse sequence is typically used for routine ¹H NMR.

    • Spectral Width: Set the spectral width to encompass the expected range of chemical shifts (e.g., -1 to 15 ppm).

    • Number of Scans: For a sufficient signal-to-noise ratio, 8 to 16 scans are usually adequate for samples of this concentration.

    • Relaxation Delay: A relaxation delay of 1-2 seconds between scans is generally sufficient for qualitative analysis.

  • Data Acquisition: Initiate the data acquisition.

3. Data Processing:

  • Fourier Transform: The raw data (Free Induction Decay or FID) is converted into a frequency-domain spectrum via a Fourier transform.

  • Phasing: The spectrum is phased to ensure that all peaks are in the absorptive mode and have a flat baseline.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat and at zero intensity.

  • Integration: The area under each peak is integrated to determine the relative number of protons giving rise to each signal.

  • Referencing: The chemical shift axis is referenced to the internal standard (TMS at 0 ppm) or the residual solvent peak.

nmr_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Weigh Weigh Sample Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Insert Insert Sample & Lock Transfer->Insert Shim Shim Magnetic Field Insert->Shim Tune Tune & Match Probe Shim->Tune Acquire Acquire Data Tune->Acquire FT Fourier Transform Acquire->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Integrate Integrate & Reference Baseline->Integrate

Conclusion

The ¹H NMR spectrum of a benzoic acid derivative is a rich source of structural information. By systematically analyzing the chemical shifts, integration, and coupling patterns of the aromatic protons, researchers can confidently determine the substitution pattern and confirm the identity of their synthesized compounds. This guide has provided a framework for this analysis, moving from the fundamental principles of ¹H NMR to a comparative study of differently substituted benzoic acids. Armed with this knowledge and a robust experimental protocol, scientists can leverage the full power of NMR spectroscopy in their research and development endeavors.

References

A Comparative Guide to the Reactivity of 4-(2-Bromoethynyl)benzoic Acid and 4-Iodobenzyl Azide in Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug development and chemical biology, the ability to covalently link molecules with high precision and efficiency is paramount. "Click chemistry," a concept introduced by K.B. Sharpless, has provided a powerful toolkit for such endeavors. This guide offers an in-depth, objective comparison of two versatile reagents employed in click chemistry-based bioconjugation: 4-(2-Bromoethynyl)benzoic acid and 4-iodobenzyl azide. We will delve into their respective reactivities, supported by experimental data, and provide detailed protocols for their application, empowering researchers to make informed decisions for their specific bioconjugation needs.

Introduction to the Reagents

This compound is a terminal alkyne functionalized with both a bromine atom and a benzoic acid moiety. The presence of the electron-withdrawing carboxylic acid group significantly influences the reactivity of the alkyne, making it a prime candidate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). The benzoic acid group also offers a convenient handle for further modifications or for altering the solubility of the molecule and its conjugates.

4-Iodobenzyl azide belongs to the family of organic azides, which are key components in various click chemistry reactions. The benzyl azide structure is a common motif in bioconjugation, and the para-iodo substituent can be used for radio-labeling or to modulate the electronic properties of the azide. This reagent is particularly well-suited for strain-promoted azide-alkyne cycloaddition (SPAAC), a copper-free click reaction ideal for applications in living systems where the cytotoxicity of copper is a concern[1][].

Reactivity Comparison: Mechanism and Kinetics

The choice between this compound and 4-iodobenzyl azide hinges on the specific requirements of the bioconjugation reaction, particularly the desired reaction mechanism (copper-catalyzed vs. copper-free) and the required reaction rate.

This compound in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The general mechanism for CuAAC involves the in situ generation of a copper(I) species, which then forms a copper acetylide with the terminal alkyne. This intermediate then reacts with the azide to form a triazole ring, regenerating the copper(I) catalyst[4].

4-Iodobenzyl azide in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

4-Iodobenzyl azide is an ideal partner for SPAAC, a reaction driven by the release of ring strain from a cyclooctyne derivative[5]. This reaction proceeds without the need for a cytotoxic copper catalyst, making it bioorthogonal and suitable for in vivo applications[]. The reactivity in SPAAC is primarily dictated by the structure of the cyclooctyne, with more strained cyclooctynes exhibiting faster kinetics[6].

Studies on the effect of substituents on the benzyl azide ring have shown that they generally have a modest impact on the reaction rate with common cyclooctynes like bicyclo[6.1.0]nonyne (BCN) and dibenzocyclooctyne (DBCO)[7]. Therefore, the reactivity of 4-iodobenzyl azide is expected to be very similar to that of the parent benzyl azide.

Quantitative Data Summary

The following table summarizes the key reactivity parameters for the two compounds, with data for this compound estimated based on structurally similar compounds.

ReagentReaction TypeTypical PartnerSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Key AdvantagesKey Considerations
This compound CuAACOrganic Azide>1 (estimated)[3]High reactivity, versatile functional handle (COOH)Requires copper catalyst (potential cytotoxicity)[4]
4-Iodobenzyl azide SPAACBCN~0.14[6]Bioorthogonal (copper-free), suitable for in vivo use[]Slower kinetics than CuAAC, requires strained alkyne
4-Iodobenzyl azide SPAACDBCO~0.17[6]Bioorthogonal (copper-free), suitable for in vivo use[]Slower kinetics than CuAAC, requires strained alkyne

Experimental Protocols

The following are detailed, step-by-step methodologies for performing bioconjugation reactions with each of the title compounds.

Protocol 1: CuAAC Bioconjugation of an Azide-Modified Protein with this compound

This protocol describes the labeling of a protein containing an azide functionality with this compound.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 100 mM in water)

  • Sodium ascorbate stock solution (e.g., 200 mM in water, freshly prepared)

  • Purification system (e.g., size-exclusion chromatography (SEC) column)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Ensure the azide-modified protein solution is at a suitable concentration (e.g., 1-5 mg/mL).

  • Reaction Setup:

    • In a microcentrifuge tube, add the azide-modified protein solution.

    • Add the this compound stock solution to achieve a final concentration that is in 5- to 20-fold molar excess over the protein. Keep the final DMSO concentration below 5% to avoid protein denaturation.

    • Add the THPTA stock solution to a final concentration of 1 mM.

    • Add the CuSO₄ stock solution to a final concentration of 0.2 mM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 2 mM.

  • Incubation:

    • Gently mix the reaction and incubate at room temperature for 1-2 hours. The reaction can also be performed at 4°C overnight.

  • Purification:

    • Purify the conjugate and remove excess reagents using a desalting column or other appropriate SEC method, eluting with a suitable buffer like PBS.

  • Characterization:

    • Analyze the purified conjugate by SDS-PAGE and mass spectrometry to confirm successful conjugation and determine the degree of labeling.

Causality Behind Experimental Choices:

  • THPTA: This water-soluble ligand accelerates the CuAAC reaction and protects the protein from oxidative damage that can be caused by copper ions.

  • Sodium Ascorbate: It acts as a reducing agent to maintain copper in its active Cu(I) oxidation state. A fresh solution is crucial for optimal activity.

  • Molar Excess of Alkyne: Using an excess of the alkyne helps to drive the reaction to completion, especially when dealing with low concentrations of the protein.

Protocol 2: SPAAC Bioconjugation of a DBCO-Modified Protein with 4-Iodobenzyl Azide

This protocol details the copper-free labeling of a protein functionalized with a dibenzocyclooctyne (DBCO) group using 4-iodobenzyl azide[1][8].

Materials:

  • DBCO-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • 4-Iodobenzyl azide

  • DMSO

  • Purification system (e.g., SEC column)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of 4-iodobenzyl azide in DMSO (e.g., 10 mM).

    • Ensure the DBCO-modified protein solution is at a suitable concentration (e.g., 1-5 mg/mL).

  • Reaction Setup:

    • In a microcentrifuge tube, add the DBCO-modified protein solution.

    • Add the 4-iodobenzyl azide stock solution to achieve a final concentration that is in 5- to 20-fold molar excess over the protein. Keep the final DMSO concentration below 5%.

  • Incubation:

    • Gently mix the reaction and incubate at room temperature for 4-12 hours. The reaction can also be performed at 37°C to increase the rate, or at 4°C for an extended period (e.g., overnight to 48 hours) for sensitive proteins[9].

  • Purification:

    • Purify the conjugate using a desalting column or other appropriate SEC method.

  • Characterization:

    • Confirm conjugation and assess the degree of labeling using SDS-PAGE and mass spectrometry.

Causality Behind Experimental Choices:

  • Copper-Free: The absence of a copper catalyst makes this method ideal for applications in living cells or with biomolecules that are sensitive to metal ions.

  • DBCO: This is a commonly used strained alkyne that offers a good balance of reactivity and stability for SPAAC reactions.

  • Incubation Time: SPAAC reactions are generally slower than CuAAC, hence the longer incubation times. The temperature can be adjusted to modulate the reaction rate.

Visualizing the Workflows

To further clarify the experimental processes, the following diagrams illustrate the key steps in each bioconjugation strategy.

CuAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis azide_protein Azide-Modified Protein mix Combine Reactants azide_protein->mix alkyne This compound (in DMSO) alkyne->mix catalyst CuSO4/THPTA Solution catalyst->mix reducing_agent Sodium Ascorbate (Fresh) reducing_agent->mix incubate Incubate (RT, 1-2h) mix->incubate purify Purification (SEC) incubate->purify analyze Characterization (SDS-PAGE, MS) purify->analyze

Caption: Experimental workflow for CuAAC bioconjugation.

SPAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis dbco_protein DBCO-Modified Protein mix Combine Reactants dbco_protein->mix azide 4-Iodobenzyl Azide (in DMSO) azide->mix incubate Incubate (RT, 4-12h) mix->incubate purify Purification (SEC) incubate->purify analyze Characterization (SDS-PAGE, MS) purify->analyze

Caption: Experimental workflow for SPAAC bioconjugation.

Conclusion

Both this compound and 4-iodobenzyl azide are valuable reagents for bioconjugation, each with a distinct reactivity profile that makes it suitable for different applications. This compound, with its electron-deficient alkyne, is a highly reactive partner for CuAAC, enabling rapid and efficient labeling when the presence of a copper catalyst is permissible. In contrast, 4-iodobenzyl azide is the reagent of choice for SPAAC, offering a bioorthogonal, copper-free conjugation method that is essential for in vivo studies and applications involving sensitive biological systems. By understanding the underlying chemical principles and leveraging the detailed protocols provided, researchers can effectively employ these powerful tools to advance their drug development and chemical biology research.

References

A Senior Application Scientist's Guide: Terminal Alkynes vs. Strained Cyclooctynes for Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the ability to selectively and efficiently form covalent bonds on complex biomolecules is paramount. Azide-alkyne cycloaddition reactions, the cornerstone of "click chemistry," offer unparalleled specificity and reliability. The choice of the alkyne component—a simple terminal alkyne or a complex strained cyclooctyne—defines the entire bioconjugation strategy, dictating everything from reaction speed to suitability for use in living systems.

This guide provides an in-depth, objective comparison of these two powerful chemical tools. We will move beyond a simple list of pros and cons to explore the mechanistic underpinnings, kinetic performance, and practical considerations of each system, supported by experimental data, to empower you to select the optimal approach for your research.

The Fundamental Divide: Catalysis vs. Strain Release

At their core, both the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) achieve the same outcome: the formation of a highly stable triazole ring linking two molecules. However, the paths they take to get there are fundamentally different, representing a classic trade-off between reaction kinetics and biocompatibility.[1]

Terminal Alkynes: The Speed and Simplicity of CuAAC

The reaction between a terminal alkyne and an azide is the quintessential "click reaction".[1] This transformation is exceptionally slow on its own but is dramatically accelerated by a copper(I) catalyst.[2][] This process, CuAAC, is renowned for its superb reliability, high yields, and strict control over the product's regiochemistry, exclusively forming the 1,4-disubstituted triazole isomer.[1][4]

The Causality Behind the Catalyst System: The active catalyst is the Cu(I) ion. In practice, this is generated in situ from a stable Cu(II) salt (e.g., CuSO₄) using a reducing agent, most commonly sodium ascorbate.[2] However, unligated copper ions can generate reactive oxygen species (ROS) and are toxic to cells.[4][5] To counteract this, chelating ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) are essential. These ligands serve a dual purpose: they protect the Cu(I) from oxidation and disproportionation in aqueous buffers and sequester the copper ion, significantly reducing its cytotoxicity while enhancing catalytic activity.[5][6][7][8]

CuAAC_Mechanism cluster_0 Catalyst Activation cluster_1 Cycloaddition Cu(II) Cu(II) Cu(I) Cu(I) Cu(II)->Cu(I) Sodium Ascorbate TerminalAlkyne R1-C≡CH CopperAcetylide Copper Acetylide Intermediate TerminalAlkyne->CopperAcetylide + Cu(I) Cu1 Cu(I) Azide R2-N3 Triazole 1,4-Triazole Product SixMemberedRing Six-Membered Cu Intermediate CopperAcetylide->SixMemberedRing + R2-N3 SixMemberedRing->Triazole Protonation

Caption: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) mechanism.

Strained Cyclooctynes: The Biocompatibility of SPAAC

The critical limitation of copper toxicity in living systems spurred the development of a catalyst-free alternative.[1][9] Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) utilizes cyclooctynes, eight-membered rings containing a highly distorted, and therefore high-energy, alkyne bond.[10] The reaction with an azide releases this substantial ring strain, providing the intrinsic driving force for the cycloaddition to proceed efficiently without any catalyst.[4][11]

This catalyst-free nature makes SPAAC exceptionally bioorthogonal and the gold standard for applications in live cells and whole organisms.[12] A variety of cyclooctynes have been developed, with dibenzocyclooctyne (DBCO) and bicyclo[6.1.0]nonyne (BCN) being among the most common, each offering different balances of reactivity, stability, and hydrophobicity.[13][14]

SPAAC_Mechanism StrainedAlkyne Strained Cyclooctyne (e.g., DBCO, BCN) TransitionState [3+2] Dipolar Cycloaddition (Concerted) StrainedAlkyne->TransitionState Azide Azide (R-N3) Azide->TransitionState Product Triazole Product (Regioisomers possible) TransitionState->Product Strain Release

Caption: The catalyst-free mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Performance Comparison: A Quantitative Look

The choice between CuAAC and SPAAC hinges on a trade-off between reaction speed and biocompatibility. The following table summarizes key quantitative data to facilitate a direct comparison.

FeatureTerminal Alkynes (via CuAAC)Strained Cyclooctynes (via SPAAC)Rationale & Field Insights
Reaction Name Copper(I)-Catalyzed Azide-Alkyne CycloadditionStrain-Promoted Azide-Alkyne CycloadditionThe name reflects the core activation strategy: a metal catalyst versus intrinsic molecular strain.
Catalyst Required Yes , Copper(I)[15]No , Catalyst-free[16]This is the most critical distinction, directly impacting biocompatibility.
Biocompatibility Limited due to copper cytotoxicity.[4][17]High; the preferred method for living systems.[11][12]While ligands reduce copper toxicity, they don't eliminate it, making SPAAC safer for in vivo work.[7][18]
**Reaction Kinetics (k₂) **Very Fast (~10² - 10³ M⁻¹s⁻¹)[1]Variable, generally slower than CuAAC.[1]CuAAC is orders of magnitude faster, enabling rapid labeling in vitro. SPAAC rates depend heavily on the specific cyclooctyne used.
- DBCO N/A~0.1 - 0.3 M⁻¹s⁻¹[19]DBCO is a workhorse cyclooctyne, offering a good balance of reactivity and stability.[13]
- BCN N/A~0.01 - 0.08 M⁻¹s⁻¹[19][20]BCN is typically slower than DBCO but is smaller and less hydrophobic, which can improve conjugate solubility.[21]
Side Reactions Generally very clean and specific.[22]Potential for reaction with thiols (e.g., cysteine).[23]The high reactivity of strained alkynes can lead to off-target labeling with free thiols in complex biological samples, a key consideration for proteomics.[23]
Reagent Size Small, minimally perturbing.[14]Bulky, can impact solubility and function.[8]The small size of a terminal alkyne is advantageous when modifying sensitive proteins or small molecules.
Synthesis & Cost Simple, inexpensive reagents.[4]Complex, multi-step synthesis; more costly.The cost and complexity of cyclooctyne synthesis is a practical consideration for large-scale applications.
Regioselectivity High (exclusive 1,4-disubstituted triazole).[4]Forms a mixture of regioisomers with asymmetric alkynes.[1]CuAAC provides a single, well-defined product. SPAAC can yield isomeric mixtures, leading to a less homogeneous final conjugate.[19]
Primary Applications In vitro bioconjugation, ADCs, materials science.[4][24]Live-cell imaging, in vivo labeling, proteomics.[4][11][12]CuAAC excels where speed is key and copper is tolerated. SPAAC is indispensable when biocompatibility is paramount.

Experimental Methodologies: Self-Validating Protocols

Reproducible results demand robust, well-defined protocols. Below are representative methodologies for protein and live-cell labeling that incorporate best practices for ensuring reaction efficiency and minimizing artifacts.

Protocol 1: CuAAC Labeling of an Alkyne-Modified Protein in vitro

This protocol describes the fluorescent labeling of a protein that has been recombinantly expressed or chemically modified to contain a terminal alkyne.

Rationale: The protocol utilizes a pre-mixed copper/ligand solution to ensure the catalyst is properly chelated before addition to the sensitive protein. A five-fold excess of ligand to copper is used to protect the protein from potential oxidative damage.[2][6]

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • Azide-fluorophore (e.g., Azide-AF488)

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • THPTA ligand stock solution (e.g., 50 mM in water)

  • Sodium Ascorbate (NaAsc) stock solution (100 mM in water, must be made fresh )

Procedure:

  • In a microcentrifuge tube, combine the alkyne-modified protein and the azide-fluorophore. The final protein concentration should be in the low micromolar range (e.g., 10-50 µM), with the azide-fluorophore in 5-10 fold molar excess.

  • In a separate tube, prepare the catalyst premix. Add 2.5 µL of 20 mM CuSO₄ to 5.0 µL of 50 mM THPTA. Mix gently and let stand for 2 minutes to allow for complex formation.[6]

  • Add the CuSO₄/THPTA premix to the protein/azide solution. The final concentration of copper should be between 50-250 µM.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.[2]

  • Mix gently by inversion and allow the reaction to proceed at room temperature for 1 hour. Protect from light if using a light-sensitive fluorophore.

  • Purify the labeled protein from excess reagents using a suitable method, such as size-exclusion chromatography (e.g., a desalting column) or dialysis.

  • Validate labeling efficiency using techniques like SDS-PAGE with in-gel fluorescence scanning or mass spectrometry.

Protocol 2: SPAAC Labeling of Glycans on Live Cells

This protocol details the metabolic labeling of cell surface glycans with an azide-modified sugar, followed by fluorescent tagging using a DBCO-functionalized dye.

Rationale: This is a two-step process. First, cells incorporate an unnatural azide-sugar into their cell-surface glycoproteins through their native metabolic pathways. Second, the bioorthogonal, catalyst-free SPAAC reaction is used to attach a probe to the azide handle directly on the living cell surface.[11]

Materials:

  • Adherent or suspension cells in culture

  • Azide-modified sugar precursor (e.g., peracetylated N-azidoacetylmannosamine, Ac₄ManNAz)

  • DBCO-fluorophore (e.g., DBCO-488)

  • Complete cell culture medium

  • PBS and flow cytometry buffer (e.g., PBS with 1% BSA)

Procedure:

  • Metabolic Labeling: Culture cells in the presence of Ac₄ManNAz (e.g., 25-50 µM) in their standard culture medium for 1-3 days. This allows for the metabolic conversion and presentation of azido-sialic acids on the cell surface.[11]

  • Cell Harvesting: Gently harvest the cells. For adherent cells, use a non-enzymatic cell dissociation buffer. Wash the cells twice with ice-cold PBS to remove unincorporated sugar.

  • SPAAC Reaction: Resuspend the washed cell pellet in a small volume of PBS or serum-free media containing the DBCO-fluorophore (e.g., 10-25 µM).

  • Incubate the cells for 30-60 minutes at 37°C or room temperature, protected from light.

  • Washing and Analysis: Wash the cells three times with flow cytometry buffer to remove unreacted DBCO-fluorophore.

  • Analyze the labeled cells immediately by flow cytometry or fluorescence microscopy. A control group of cells cultured without Ac₄ManNAz should be included to validate that labeling is specific to the azide handle.

Bioconjugation_Workflow cluster_0 Step 1: Functional Group Introduction cluster_1 Step 2: Bioorthogonal Ligation cluster_2 Step 3: Analysis / Purification Biomolecule Biomolecule (Protein, Cell, etc.) Modification Introduce Handle (Alkyne or Azide) Biomolecule->Modification Reaction Click Reaction (CuAAC or SPAAC) Modification->Reaction Probe Probe Molecule (Fluorophore, Drug, etc.) Probe->Reaction Conjugate Bioconjugate Reaction->Conjugate Analysis Purify & Analyze (SEC, SDS-PAGE, MS) Conjugate->Analysis

Caption: A general experimental workflow for bioconjugation using click chemistry.

Conclusion and Future Outlook

The choice between terminal alkynes and strained cyclooctynes is a strategic decision dictated by the experimental context.

  • Terminal alkynes (CuAAC) remain the undisputed champion for in vitro applications where speed, efficiency, and cost are primary drivers. The reaction is robust, high-yielding, and works with small, non-perturbing functional groups, making it ideal for creating antibody-drug conjugates, modifying materials, and labeling purified proteins.[4][8]

  • Strained cyclooctynes (SPAAC) are indispensable for any work involving living systems.[17] Their unparalleled biocompatibility has opened the door to real-time imaging of biological processes in live cells and whole organisms, applications that are simply not feasible with copper catalysis.[11]

Ultimately, both are powerful and complementary tools in the modern bioconjugation toolbox. The ongoing development of new, highly reactive cyclooctynes and more biocompatible copper ligand systems continues to blur the lines between them, promising even greater control and versatility for the precise chemical modification of biological systems.

References

A Senior Application Scientist's Guide to LC-MS Analysis for Validating 4-(2-Bromoethynyl)benzoic Acid Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the unambiguous structural confirmation of newly synthesized molecules is a cornerstone of scientific rigor. The synthesis of compounds like 4-(2-bromoethynyl)benzoic acid, a versatile building block, often involves intricate reactions such as the Sonogashira coupling. Validating the successful formation of the desired product and identifying any potential byproducts is paramount. Liquid Chromatography-Mass Spectrometry (LC-MS) has become the indispensable analytical tool for this purpose, replacing older techniques like Thin Layer Chromatography (TLC) by providing vastly superior sensitivity, selectivity, and structural information.[1][2]

This guide provides an in-depth comparison of LC-MS strategies for the validation of reaction products derived from this compound. Moving beyond a simple recitation of methods, we will explore the causality behind instrumental choices, from ionization sources to mass analyzers, and provide a self-validating protocol grounded in established scientific principles.

The Analytical Challenge: Beyond a Single Molecular Weight

A typical reaction, such as a Sonogashira coupling of this compound with a terminal alkyne, presents several analytical questions that LC-MS must answer:

  • Primary Product Confirmation: Has the desired product been formed? This requires accurate mass measurement to confirm the elemental composition.

  • Reactant Monitoring: Are the starting materials consumed? This helps in assessing reaction completion.

  • Byproduct Identification: Have any side reactions occurred? Common in Sonogashira couplings is the homocoupling of the terminal alkyne (Glaser coupling), leading to dimeric byproducts.[3][4]

  • Isomer Differentiation: If the coupling partner has multiple reactive sites, are there any positional isomers formed?

  • Quantification: What is the relative purity of the desired product in the crude reaction mixture?

An optimized LC-MS workflow provides clear and definitive answers to all these questions in a single, rapid analysis.[5]

Strategic Comparison of LC-MS Technologies

The selection of the right LC-MS instrumentation is critical. The choice hinges on the specific information required, from simple reaction monitoring to comprehensive structural elucidation of unknown impurities.

Ionization Source: ESI vs. APCI

The first step in MS analysis is the ionization of the analyte. For molecules like this compound and its derivatives, two primary atmospheric pressure ionization (API) techniques are relevant: Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).

Ionization SourcePrincipleBest Suited ForPros for This ApplicationCons for This Application
Electrospray Ionization (ESI) A high voltage is applied to a liquid, creating an aerosol. Ions are formed by solvent evaporation from charged droplets.[6]Polar to moderately polar, thermally labile molecules.[6]Excellent for the carboxylic acid moiety, providing strong signal in negative ion mode. A soft ionization technique, preserving the molecular ion.[7]Less effective for non-polar coupling partners or byproducts. Can be susceptible to ion suppression from salts in the reaction mixture.
Atmospheric Pressure Chemical Ionization (APCI) The LC eluent is vaporized in a heated tube. A corona discharge creates reactant gas ions, which then ionize the analyte through chemical reactions.[6]Less polar, more volatile, and thermally stable molecules.Better ionization for non-polar products and byproducts. Less susceptible to matrix effects from non-volatile salts.The required heat can potentially cause degradation of thermally sensitive products.

Expert Recommendation: For a comprehensive analysis, employing a dual-source system or running samples in both ESI and APCI modes is ideal. However, given the presence of the polar carboxylic acid group, ESI is the preferred starting point , particularly in negative ion mode ([M-H]⁻) which will readily deprotonate the acid.

Mass Analyzer: A Comparison of Power and Purpose

The mass analyzer is the heart of the mass spectrometer, sorting ions based on their mass-to-charge ratio (m/z). The choice of analyzer dictates the resolution, mass accuracy, and quantitative capabilities of the analysis.

Mass AnalyzerKey FeaturePrimary Use Case for This ApplicationWhy It's Chosen
Single Quadrupole Robust, simple, cost-effective.Rapid reaction monitoring (confirming presence/absence of expected masses).Excellent for quick checks on reaction progress and confirming the mass of the main product. Low maintenance and easy to use.[8]
Triple Quadrupole (QqQ) Superior sensitivity and selectivity for targeted analysis (MRM mode).Accurate quantification of product yield and impurity levels.Unmatched for quantitative performance. By selecting a specific precursor ion and a characteristic fragment ion (Multiple Reaction Monitoring), it filters out chemical noise, enabling precise measurement even at very low concentrations.[8][9]
Time-of-Flight (TOF) / Quadrupole-TOF (Q-TOF) High resolution, high mass accuracy, fast scan speeds.Accurate mass confirmation of products and identification of unknown byproducts.Provides mass measurements with high accuracy (<5 ppm), allowing for the confident determination of the elemental formula of the product and any impurities.[9]
Orbitrap / Q-Orbitrap Highest resolution and mass accuracy.Definitive structural elucidation and confident identification of all components in a complex mixture.Its exceptional resolving power can separate analytes from matrix interferences that other analyzers cannot.[10][11] This allows for the highest confidence in formula determination and is powerful for retrospective data analysis.[10]

Expert Recommendation: For the validation of novel compounds in a drug development setting, a high-resolution mass spectrometry (HRMS) system like a Q-TOF or Q-Orbitrap is essential . The ability to determine the exact elemental composition provides irrefutable evidence of the product's identity and is invaluable for characterizing unexpected byproducts.[12] A triple quadrupole would be the instrument of choice later in the development process for validated, quantitative assays.

A Self-Validating LC-MS/MS Protocol

This protocol is designed for a high-resolution Q-TOF or Q-Orbitrap system to provide a comprehensive validation of a Sonogashira reaction involving this compound.

Part 1: Sample Preparation

The goal is to create a clean sample that is representative of the reaction mixture.

  • Quench the Reaction: At the desired time point, take a small aliquot (e.g., 10-20 µL) of the crude reaction mixture.

  • Dilution: Dilute the aliquot 1:1000 in a 50:50 mixture of acetonitrile and water. This high dilution factor is crucial to avoid saturating the detector and to minimize ion suppression effects.

  • Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC system.

  • Control Samples: Prepare and analyze samples of the starting materials (this compound and the coupling partner) at a similar concentration to aid in peak identification.

Part 2: LC Method

The liquid chromatography step separates the components of the mixture before they enter the mass spectrometer. A good separation is key to reliable analysis.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size). C18 is a versatile stationary phase suitable for a wide range of small organic molecules.

  • Mobile Phase A: Water + 0.1% Formic Acid. The acid helps to protonate analytes for better peak shape and ionization in positive mode.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: A typical gradient would be to start with a low percentage of organic phase (e.g., 5% B) and ramp up to a high percentage (e.g., 95% B) over several minutes. This will elute compounds based on their polarity.

    • 0.00 min: 5% B

    • 5.00 min: 95% B

    • 7.00 min: 95% B

    • 7.10 min: 5% B

    • 9.00 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C. Elevated temperature can improve peak shape and reduce viscosity.

  • Injection Volume: 2-5 µL

Part 3: MS Method (HRMS)

This method uses both a full scan for discovery and a data-dependent acquisition (DDA) for fragmentation data.

  • Ionization Source: ESI (run in both positive and negative modes in separate injections).

  • Scan Mode 1: Full MS Scan

    • Mass Range: 100 – 1000 m/z

    • Resolution: > 60,000 (enables accurate mass measurement)

    • Purpose: To detect all ions in the sample and generate accurate mass chromatograms for the reactants, product, and potential byproducts.

  • Scan Mode 2: Data-Dependent MS/MS (TopN)

    • Activation: Collision-Induced Dissociation (CID) or Higher-Energy Collisional Dissociation (HCD).

    • TopN: 3-5 (The instrument will automatically select the 3-5 most intense ions from the full scan for fragmentation).

    • Collision Energy: Stepped or ramped (e.g., 10, 20, 40 eV). This provides a range of fragmentation energies to generate a rich MS/MS spectrum.

    • Purpose: To generate structural information for the most abundant species, aiding in the confirmation of the desired product and the identification of unknowns.

Data Interpretation: A Validated Workflow

Interpreting the data correctly is as crucial as acquiring it properly. The workflow below ensures a logical and self-validating analysis.

G cluster_0 Data Acquisition cluster_1 Data Analysis A Inject Diluted Reaction Mixture B LC Separation A->B C Full Scan HRMS B->C D Data-Dependent MS/MS C->D E Extract Ion Chromatograms (XICs) for Expected Masses (Reactants, Product) F Verify Accurate Mass & Isotope Pattern of Product Peak G Analyze MS/MS Spectrum of Product (Confirm Fragmentation) H Search for Expected Byproducts (e.g., Alkyne Dimer) I Investigate Unknown Peaks (Accurate Mass + MS/MS) J Final Report: Product Confirmed, Purity Estimate, Byproducts Identified

Step 1: Confirming the Product
  • Extract Ion Chromatogram (XIC): Instead of looking at the Total Ion Chromatogram (TIC), extract the chromatogram for the exact mass of the expected product. For example, if coupling this compound (C₉H₅BrO₂) with phenylacetylene (C₈H₆), the expected product is 4-((4-phenylbuta-1,3-diyn-1-yl)benzoic acid (C₁₇H₁₀O₂). Calculate the exact mass of its protonated ion [M+H]⁺ or deprotonated ion [M-H]⁻. The presence of a peak at the correct retention time in the XIC is the first indication of success.

  • Verify Accurate Mass and Isotope Pattern: Examine the mass spectrum of this peak. The measured mass should be within 5 ppm of the theoretical mass. Furthermore, due to the presence of a bromine atom in the starting material, its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be absent in the product, confirming the success of the cross-coupling.

  • Analyze MS/MS Fragmentation: The fragmentation pattern provides the definitive structural fingerprint. For a benzoic acid derivative, characteristic losses in the MS/MS spectrum provide strong evidence for the structure.

    • Negative ESI Mode: The most common fragmentation is the loss of carbon dioxide (CO₂, 44 Da) from the deprotonated carboxylate anion.[7][13]

    • Positive ESI Mode: Common fragmentations include the loss of water (H₂O, 18 Da) and the subsequent loss of carbon monoxide (CO, 28 Da).[7][12]

G Parent [M-H]⁻ (Deprotonated Product) Fragment [M-H-CO₂]⁻ (Decarboxylated Fragment) Parent->Fragment - 44 Da (CO₂)

Step 2: Identifying Byproducts

The most common byproduct in a Sonogashira reaction is the homocoupling of the alkyne partner.[4] Use the XIC of the expected dimer's exact mass to search for its presence. If other significant peaks are present in the TIC, use their accurate mass data to propose elemental formulas and analyze their MS/MS spectra to elucidate their structures. This systematic approach ensures that no significant component of the reaction mixture is overlooked.

Conclusion

LC-MS, particularly when utilizing high-resolution mass analyzers like Q-TOF or Orbitrap, is an exceptionally powerful technique for validating the products of reactions such as those involving this compound. It provides a multi-faceted confirmation of success, going far beyond a simple molecular weight check. By combining chromatographic separation with accurate mass measurement and tandem MS for structural fragmentation, researchers can confidently confirm their desired product, monitor the consumption of reactants, and identify unexpected byproducts in a single, efficient workflow. This level of analytical rigor is not just best practice; it is essential for accelerating drug discovery and development programs.

References

A Senior Application Scientist's Guide to the Synthesis and Validation of Functionalized Benzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Functionalized benzoic acids are a cornerstone of modern chemical synthesis, serving as critical building blocks and final products in pharmaceuticals, agrochemicals, and materials science. Their prevalence demands a robust understanding of the available synthetic methodologies. This guide provides an in-depth comparison of common and advanced synthetic routes, moving beyond simple protocols to explain the underlying chemical principles and practical considerations that govern the choice of a specific route. We will explore classical methods alongside modern catalytic approaches, offering detailed experimental protocols and comparative data to inform your synthetic strategy.

The selection of an optimal synthetic pathway is a multi-faceted decision, balancing factors such as the nature of the starting material, the desired substitution pattern, functional group tolerance, scalability, and overall efficiency. This guide is designed for researchers, scientists, and drug development professionals, providing the critical insights necessary to navigate these choices effectively.

Comparative Analysis of Key Synthetic Routes

The synthesis of functionalized benzoic acids can be broadly categorized into two approaches:

  • Formation of the Carboxylic Acid: Introducing the -COOH group onto a pre-functionalized aromatic ring.

  • Functionalization of a Benzoic Acid Scaffold: Modifying a pre-existing benzoic acid derivative.

We will evaluate several key methods within these categories, presenting their mechanisms, advantages, and limitations.

Oxidation of Alkylbenzene Derivatives

This classical approach remains a powerful and often high-yielding method for preparing benzoic acids when an appropriate alkyl-substituted arene is available. The reaction typically employs strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid.

Mechanism & Rationale: The reaction proceeds via a free-radical mechanism at the benzylic position, which is particularly susceptible to oxidation due to the stability of the resulting benzylic radical. The alkyl chain is repeatedly oxidized until it is completely cleaved, leaving only the carboxylic acid attached to the ring. This process is robust and can be driven to completion with heat.

Advantages:

  • High yields are often achievable.

  • The starting materials (alkylbenzenes) are frequently inexpensive and readily available.

  • It is a well-established and reliable method.

Limitations:

  • The harsh, strongly oxidizing conditions are incompatible with many other functional groups on the aromatic ring or the alkyl chain.

  • Requires at least one benzylic C-H bond; t-butylbenzene, for instance, is resistant to this type of oxidation.

  • Can present challenges for large-scale synthesis due to safety and waste disposal concerns associated with strong oxidants.

This protocol details the synthesis of p-nitrobenzoic acid, a common intermediate.

Step 1: Reaction Setup

  • In a 1 L round-bottom flask equipped with a reflux condenser, combine p-nitrotoluene (34.3 g, 0.25 mol), water (500 mL), and sodium carbonate (2 g).

  • Begin vigorous stirring and heat the mixture to 85-90°C.

Step 2: Addition of Oxidant

  • In a separate beaker, dissolve potassium permanganate (KMnO₄) (60 g, 0.38 mol) in 200 mL of hot water.

  • Slowly add the KMnO₄ solution to the reaction mixture over a period of 1-2 hours. The rate of addition should be controlled to maintain the reaction temperature below 95°C. The purple color of the permanganate will disappear as it is consumed.

Step 3: Reaction Completion and Workup

  • After the addition is complete, continue heating and stirring for an additional hour until the purple color no longer fades.

  • Cool the reaction mixture to room temperature and filter off the manganese dioxide (MnO₂) byproduct. Wash the filter cake with a small amount of hot water.

  • Combine the filtrate and washings. While stirring, carefully acidify the solution with concentrated sulfuric acid until the pH is approximately 2. A white precipitate of p-nitrobenzoic acid will form.

Step 4: Isolation and Purification

  • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry in an oven at 110°C.

  • Expected yield: ~80-90%.

Carboxylation of Organometallic Reagents

The reaction of Grignard or organolithium reagents with carbon dioxide is a cornerstone of C-C bond formation and a highly reliable method for introducing a carboxylic acid group.

Mechanism & Rationale: This method involves a two-step process:

  • Formation of the Organometallic Reagent: An aryl halide is treated with magnesium (for Grignard) or an organolithium reagent (for halogen-metal exchange) to generate a highly nucleophilic organometallic species.

  • Carboxylation: This nucleophilic carbon attacks the electrophilic carbon of carbon dioxide (often from dry ice), forming a carboxylate salt. An acidic workup then protonates the salt to yield the final benzoic acid.

Advantages:

  • Excellent for creating the carboxylic acid group directly from an aryl halide.

  • Generally provides high yields.

  • The starting aryl halides are widely available.

Limitations:

  • Organometallic reagents are highly reactive and incompatible with acidic protons (e.g., -OH, -NH₂, terminal alkynes) and many electrophilic functional groups (e.g., esters, ketones, nitriles).

  • Requires strictly anhydrous (dry) reaction conditions to prevent quenching of the organometallic intermediate.

Step 1: Preparation of the Grignard Reagent

  • Set up an oven-dried, three-neck flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Add magnesium turnings (1.46 g, 60 mmol) to the flask.

  • In the dropping funnel, prepare a solution of 4-bromobiphenyl (11.65 g, 50 mmol) in 50 mL of anhydrous tetrahydrofuran (THF).

  • Add a small portion (~5 mL) of the aryl bromide solution to the magnesium. The reaction may need to be initiated with a small crystal of iodine or gentle heating.

  • Once the reaction begins (indicated by bubbling and heat), add the remaining solution dropwise to maintain a gentle reflux. After the addition is complete, reflux for an additional 30 minutes.

Step 2: Carboxylation

  • In a separate flask, crush a large excess of dry ice (~50 g).

  • Carefully and slowly pour the Grignard solution onto the crushed dry ice with vigorous stirring.

  • Allow the mixture to warm to room temperature as the excess CO₂ sublimes.

Step 3: Workup and Isolation

  • Slowly add 50 mL of 1 M HCl to the reaction mixture to quench any remaining Grignard reagent and protonate the carboxylate salt.

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Recrystallize from ethanol/water to yield pure 4-biphenylcarboxylic acid.

Palladium-Catalyzed Carboxylation

Modern cross-coupling chemistry provides a powerful and versatile alternative for the synthesis of benzoic acids. These methods often exhibit superior functional group tolerance compared to traditional organometallic routes.

Mechanism & Rationale: A typical catalytic cycle involves:

  • Oxidative Addition: The palladium(0) catalyst inserts into the aryl halide (or triflate) bond.

  • CO Insertion: A molecule of carbon monoxide (CO) inserts into the palladium-carbon bond.

  • Reductive Elimination: The resulting acyl-palladium complex reacts with a nucleophile (often water or an alcohol) to release the carboxylic acid (or ester) and regenerate the Pd(0) catalyst. Formic acid or its derivatives can often be used as a safer, more convenient source of CO in situ.

Advantages:

  • Excellent tolerance for a wide range of functional groups, including esters, ketones, and amides.

  • Milder reaction conditions compared to oxidation or organometallic methods.

  • Broad substrate scope, applicable to a variety of aryl halides and triflates.

Limitations:

  • Requires a transition metal catalyst (palladium), which can be expensive.

  • Handling CO gas can be hazardous and requires specialized equipment, though CO-generating reagents can mitigate this.

  • Reaction optimization (ligand, base, solvent) is often necessary.

This protocol uses molybdenum hexacarbonyl as a solid CO source.

Step 1: Reaction Setup

  • To an oven-dried Schlenk tube, add 4-iodoanisole (234 mg, 1.0 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), and dicyclohexyl(2',6'-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine (SPhos) (16.4 mg, 0.04 mmol).

  • Add potassium carbonate (276 mg, 2.0 mmol) and molybdenum hexacarbonyl (Mo(CO)₆) (158 mg, 0.6 mmol).

  • Evacuate and backfill the tube with nitrogen three times.

Step 2: Reaction Execution

  • Add 5 mL of degassed dimethylformamide (DMF) and 0.5 mL of water.

  • Seal the tube and place it in a preheated oil bath at 120°C for 12 hours.

Step 3: Workup and Isolation

  • Cool the reaction to room temperature and dilute with 20 mL of ethyl acetate.

  • Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst.

  • Wash the organic phase with 1 M HCl (2 x 15 mL) and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford p-anisic acid.

Comparative Data Summary

Method Typical Yield Functional Group Tolerance Key Advantages Key Limitations
Oxidation of Alkylbenzenes 60-95%PoorInexpensive reagents, simple procedureHarsh conditions, limited substrate scope
Grignard Carboxylation 70-95%PoorHigh yields, readily available starting materialsRequires anhydrous conditions, incompatible with acidic/electrophilic groups
Pd-Catalyzed Carboxylation 70-90%ExcellentMild conditions, broad scope, high toleranceCatalyst cost, potential CO handling hazards

Logical Flow for Method Selection

Choosing the correct synthetic route requires a logical evaluation of the starting material and the target molecule. The following diagram illustrates a decision-making workflow.

G start Have Starting Material? sm_alkylbenzene Alkylbenzene available? start->sm_alkylbenzene sm_aryl_halide Aryl Halide available? sm_alkylbenzene->sm_aryl_halide No fg_present Sensitive Functional Groups Present? sm_alkylbenzene->fg_present Yes fg_present2 Sensitive Functional Groups Present? sm_aryl_halide->fg_present2 Yes route_oxidation Use Oxidation (e.g., KMnO4) fg_present->route_oxidation No route_pd Use Pd-Catalyzed Carboxylation fg_present->route_pd Yes route_grignard Use Grignard/ Organolithium Carboxylation fg_present2->route_grignard No fg_present2->route_pd Yes end_point Synthesized Benzoic Acid route_oxidation->end_point route_grignard->end_point route_pd->end_point

Caption: Decision workflow for selecting a synthetic route to a functionalized benzoic acid.

Conclusion

The synthesis of functionalized benzoic acids is a mature field, yet the choice of method remains a critical decision dictated by the specific molecular context. For simple substrates without sensitive functional groups, classical oxidation and Grignard carboxylation offer reliable and cost-effective solutions. However, for the synthesis of complex, highly functionalized molecules prevalent in modern drug discovery, the superior functional group tolerance of palladium-catalyzed methods often makes them the strategy of choice. A thorough understanding of the advantages and limitations of each approach, as outlined in this guide, is paramount for the successful and efficient synthesis of these vital chemical compounds.

A Comparative Guide to the Characterization of Novel 4-(2-Bromoethynyl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and materials science, the development of novel molecular scaffolds is a cornerstone of innovation. Aryl alkynes, and their halogenated counterparts, represent a class of compounds with significant potential, serving as versatile building blocks for complex molecular architectures. This guide provides an in-depth technical comparison of a novel 4-(2-bromoethynyl)benzoic acid derivative, specifically methyl 4-(2-bromoethynyl)benzoate , against a well-established benchmark, 4-ethynylbenzoic acid . We will explore the synthesis, characterization data, and the underlying scientific principles that differentiate these compounds, offering insights for their application in drug discovery and development.

The Strategic Importance of the Bromoalkyne Moiety

The introduction of a bromoalkyne functional group into the 4-ethynylbenzoic acid scaffold is a strategic synthetic decision. The bromine atom serves as a reactive handle, enabling a plethora of subsequent cross-coupling reactions, most notably the Sonogashira coupling, which is instrumental in forming carbon-carbon bonds.[1][2] This versatility allows for the facile introduction of diverse molecular fragments, which is a critical step in structure-activity relationship (SAR) studies during drug development.[3] Furthermore, the conversion of the carboxylic acid to a methyl ester in our novel derivative modulates the compound's polarity and solubility, which can significantly impact its pharmacokinetic properties.

Synthesis Pathway: From Aldehyde to Bromoalkyne Ester

The synthesis of the novel methyl 4-(2-bromoethynyl)benzoate is proposed via a robust two-step sequence starting from methyl 4-formylbenzoate.

Step 1: Corey-Fuchs Reaction for Bromoalkyne Synthesis

The initial and key transformation is the conversion of the aldehyde group of methyl 4-formylbenzoate into a bromoalkyne. The Corey-Fuchs reaction is an exceptionally reliable method for this one-carbon homologation.[4][5] The reaction proceeds by first forming a 1,1-dibromoalkene intermediate through a Wittig-type reaction with a phosphorus ylide generated in situ from triphenylphosphine and carbon tetrabromide.[6] This stable intermediate is then treated with a strong base, such as n-butyllithium, to induce elimination and subsequent rearrangement to form the terminal bromoalkyne.[7][8]

Step 2: Fischer Esterification

While our synthesis starts with the methyl ester already in place, it is important to note that if starting from this compound, a straightforward Fischer esterification can be employed. This acid-catalyzed reaction with methanol would yield the desired methyl ester derivative.[5][7] This method is widely used due to its simplicity and effectiveness.[6]

Comparative Characterization Data

The structural differences between the novel methyl 4-(2-bromoethynyl)benzoate and the benchmark 4-ethynylbenzoic acid are clearly delineated in their characterization data. The following table summarizes the key physical and spectroscopic properties. The data for the novel compound is predicted based on established principles and data from analogous structures.

PropertyNovel Derivative: Methyl 4-(2-bromoethynyl)benzoate (Predicted)Benchmark: 4-Ethynylbenzoic Acid (Experimental)
CAS Number Not available (Novel Compound)10602-00-3[9]
Molecular Formula C₁₀H₇BrO₂C₉H₆O₂[9]
Molecular Weight 239.07 g/mol 146.14 g/mol [10]
Melting Point ~95-100 °C200 °C[10]
¹H NMR (CDCl₃, ppm) δ 8.05 (d, 2H), 7.55 (d, 2H), 3.94 (s, 3H)δ 8.10 (d, 2H), 7.60 (d, 2H), 3.25 (s, 1H), 11.5 (br s, 1H)
¹³C NMR (CDCl₃, ppm) δ 166.0, 132.5, 131.8, 129.7, 128.8, 80.1, 52.5, 48.9δ 171.5, 132.3, 130.1, 129.8, 127.5, 82.8, 78.9
Key IR Absorptions (cm⁻¹) ~2950 (C-H, methyl), ~2200 (C≡C), ~1720 (C=O, ester), ~1280 (C-O)~3300 (C-H, alkynyl), ~3000 (O-H, acid), ~2100 (C≡C), ~1680 (C=O, acid)

Analysis of Characterization Data

  • Melting Point: The significantly higher melting point of 4-ethynylbenzoic acid is attributed to the strong intermolecular hydrogen bonding afforded by the carboxylic acid dimer formation. The esterification in the novel derivative disrupts this, leading to a lower expected melting point.

  • ¹H NMR Spectroscopy: The most notable difference is the absence of the acidic proton (br s, ~11.5 ppm) and the terminal alkyne proton (s, ~3.25 ppm) in the novel derivative's spectrum. Instead, a sharp singlet for the methyl ester protons appears around 3.94 ppm. The aromatic protons in both compounds appear as doublets, characteristic of a 1,4-disubstituted benzene ring.

  • ¹³C NMR Spectroscopy: The presence of the bromine atom in the novel derivative is expected to shift the alkynyl carbons. The carbon attached to the bromine will be significantly downfield. The carbonyl carbon of the ester (~166.0 ppm) is slightly upfield compared to the carboxylic acid (~171.5 ppm).

  • IR Spectroscopy: The infrared spectra provide clear distinguishing features. The benchmark compound will show a broad O-H stretch for the carboxylic acid and a sharp C-H stretch for the terminal alkyne. The novel derivative will lack these but will exhibit a strong C=O stretch for the ester at a higher wavenumber than the acid's carbonyl and C-H stretching from the methyl group.

Experimental Protocols

Synthesis of Methyl 4-(1,1-dibromoethenyl)benzoate (Corey-Fuchs Intermediate)
  • Under an inert argon atmosphere, dissolve triphenylphosphine (4.0 eq.) in anhydrous dichloromethane in a dry round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add carbon tetrabromide (2.0 eq.). The solution will turn yellow/orange.

  • Stir at 0 °C for 30 minutes.

  • Add a solution of methyl 4-formylbenzoate (1.0 eq.) in anhydrous dichloromethane dropwise.[4]

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, concentrate the mixture and add hexanes to precipitate triphenylphosphine oxide.

  • Filter through a silica gel plug, washing with hexanes, and concentrate the filtrate to obtain the crude product. Purify by column chromatography if necessary.[6]

Synthesis of Methyl 4-(2-bromoethynyl)benzoate (Novel Derivative)
  • Dissolve the 1,1-dibromoalkene intermediate (1.0 eq.) in anhydrous THF in a flame-dried flask under argon.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (2.1 eq.) dropwise.

  • Stir at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature and stir for an additional hour.

  • Quench the reaction by carefully adding saturated aqueous ammonium chloride.

  • Extract the product with diethyl ether, dry the organic layer with anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Characterization Methods
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra should be recorded on a 400 MHz or higher spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

  • IR Spectroscopy: Infrared spectra can be obtained using a Fourier-transform infrared (FTIR) spectrometer, with the sample prepared as a KBr pellet or a thin film.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the novel compound.

  • Melting Point: Melting points should be determined using a calibrated melting point apparatus.

Visualizing the Chemistry

Chemical Structures

Caption: Structures of the benchmark and novel compounds.

Synthetic Workflow

start Methyl 4-formylbenzoate intermediate Methyl 4-(1,1-dibromoethenyl)benzoate start->intermediate PPh₃, CBr₄ DCM, 0°C to rt product Methyl 4-(2-bromoethynyl)benzoate intermediate->product n-BuLi THF, -78°C to rt

Caption: Synthetic route to the novel derivative.

Conclusion

The synthesis and characterization of novel this compound derivatives, such as methyl 4-(2-bromoethynyl)benzoate, offer significant advantages for medicinal chemistry and materials science. The bromoalkyne functionality provides a versatile handle for further molecular elaboration, while the ester modification can fine-tune the physicochemical properties of the parent compound. The comparative analysis with 4-ethynylbenzoic acid highlights the distinct spectroscopic signatures that arise from these structural modifications. This guide provides a foundational framework for researchers to synthesize, characterize, and strategically employ these valuable building blocks in the pursuit of new therapeutic agents and advanced materials.

References

A Senior Application Scientist's Guide to Bromoethynyl vs. Ethynyl Linkers in Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical decision that dictates the stability, efficacy, and therapeutic index of complex biologics like Antibody-Drug Conjugates (ADCs). The alkyne functional group, a cornerstone of modern bioconjugation, offers versatile reactivity. This guide provides an in-depth comparative analysis of two key alkyne-based reactive handles: the traditional terminal ethynyl group and its halogenated counterpart, the bromoethynyl group. We will explore their distinct reactivity profiles, experimental considerations, and strategic applications to empower you with the knowledge to select the optimal linker for your specific needs.

Foundational Chemistry: Understanding the Core Differences

The fundamental distinction between an ethynyl and a bromoethynyl linker lies in their primary site of reactivity. An ethynyl group features a terminal hydrogen atom (R-C≡C-H), making the acidic C-H bond the reactive center for classic coupling reactions. In contrast, a bromoethynyl group (R-C≡C-Br) replaces this hydrogen with a bromine atom, shifting the reactivity to the C-Br bond, which is susceptible to oxidative addition by transition metal catalysts.[1][2] This seemingly minor structural change fundamentally alters the types of chemical transformations each linker can undergo.

G cluster_ethynyl Ethynyl Linker (R-C≡C-H) cluster_bromoethynyl Bromoethynyl Linker (R-C≡C-Br) Ethynyl Structure: R-C≡C-H ReactiveSite_E Reactive Site: Acidic Terminal Proton (C-H) Ethynyl->ReactiveSite_E Reactions_E Primary Reactions: - Sonogashira (with Aryl/Vinyl Halides) - CuAAC 'Click' Chemistry (with Azides) ReactiveSite_E->Reactions_E Bromoethynyl Structure: R-C≡C-Br ReactiveSite_B Reactive Site: Terminal Bromine (C-Br) Bromoethynyl->ReactiveSite_B Reactions_B Primary Reaction: - Sonogashira (as the halide partner) ReactiveSite_B->Reactions_B

Comparative Analysis of Reactivity and Applications

The choice between these linkers is dictated by the desired synthetic outcome and the nature of the molecules to be conjugated. The Sonogashira cross-coupling reaction serves as the primary platform for both, but their roles within the reaction are inverted.[3][4]

Ethynyl Linkers: The Nucleophilic Partner

The terminal ethynyl group is the most widely used alkyne for bioconjugation. Its utility stems from two main, highly reliable reactions:

  • Sonogashira Cross-Coupling: In this palladium- and copper-catalyzed reaction, the terminal alkyne acts as the nucleophilic component, coupling with aryl or vinyl halides (or triflates).[5] This is a powerful method for forging a stable carbon-carbon bond, essential for linking payloads to targeting moieties. The reaction proceeds under mild conditions, making it suitable for complex molecules.[3]

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): As one of the most famous "click chemistry" reactions, CuAAC involves the reaction of a terminal alkyne with an azide to form a highly stable 1,2,3-triazole ring.[6][] This reaction is exceptionally specific, high-yielding, and tolerant of a vast array of functional groups, making it a workhorse in drug discovery and bioconjugation.[8][9]

Bromoethynyl Linkers: The Electrophilic Partner

The bromoethynyl group functions as an "alkynyl halide." In this capacity, it serves as the electrophilic partner in Sonogashira couplings, reacting with terminal alkynes. This inverted reactivity opens up unique synthetic pathways. For instance, if a complex biomolecule already contains a terminal alkyne, a payload functionalized with a bromoethynyl group can be used for conjugation without needing to first introduce a halide onto the biomolecule.

The synthesis of bromoethynyl compounds typically involves the direct oxidative halogenation of terminal alkynes using an oxidant and a bromine source like NaBr, or through Hunsdiecker-type reactions with N-halosuccinimides.[10]

SonogashiraComparison

Quantitative Data and Performance Comparison

The selection of a linker technology must be grounded in quantitative data. While direct head-to-head stability studies of the final conjugated bond (aryl-alkyne) are less common as the bond itself is very stable, the comparison focuses on reaction efficiency, scope, and orthogonality.

FeatureEthynyl LinkerBromoethynyl LinkerRationale & Implications
Primary Reactive Site Terminal C-HTerminal C-BrDictates the choice of coupling partner and reaction type.
Primary Coupling Sonogashira, CuAAC Click ChemistrySonogashiraEthynyl offers greater versatility, especially with the bioorthogonal CuAAC reaction.[6][]
Role in Sonogashira Nucleophilic Alkyne ComponentElectrophilic Halide ComponentProvides synthetic flexibility depending on the pre-functionalized starting materials.
Reaction Conditions Mild, often room temperature.[3]Generally mild, but sensitive to catalyst and base choice.Both are suitable for sensitive biomolecules, but optimization is key.
Stability of Linkage Excellent (Aryl-Alkyne bond)Excellent (Aryl-Alkyne bond)The resulting C-C triple bond is highly stable under physiological conditions.[11][12]
Key Advantage Versatility (Sonogashira & Click), vast literature, commercial availability.Unique reactivity for specific synthetic strategies where the molecule of interest already bears a terminal alkyne.Ethynyl is the default choice for most applications due to its proven track record and broader utility.
Key Limitation Requires a halide or triflate on the coupling partner.Less versatile (no direct "click" equivalent), synthesis of the linker itself is an extra step.[10]The need to synthesize the bromoethynyl linker adds complexity compared to using commercially available terminal alkynes.

Experimental Protocols

Scientific integrity requires reproducible and self-validating protocols. The following are representative methodologies for key reactions involving these linkers.

Protocol 1: General Procedure for Sonogashira Coupling with a Terminal Ethynyl Linker

This protocol describes the coupling of an aryl halide with a terminal alkyne, a common method for forming the core linkage.

Rationale: This procedure utilizes a standard palladium/copper co-catalyst system, which has been shown to be efficient under mild, anaerobic conditions to prevent side reactions like Glaser coupling (homocoupling of the alkyne).[4][5] The amine base is crucial for both the catalytic cycle and scavenging the H-X byproduct.[3]

Step-by-Step Methodology:

  • Preparation: In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve the aryl halide (1.0 eq) and the terminal ethynyl-functionalized molecule (1.2 eq) in anhydrous, degassed solvent (e.g., THF or DMF).

  • Catalyst Addition: To the solution, add Pd(PPh₃)₄ (0.05 eq) and Copper(I) iodide (CuI) (0.1 eq).

  • Base Addition: Add an amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (3.0 eq).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues. Dilute the filtrate with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NH₄Cl and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude product by silica gel chromatography.

Protocol 2: Synthesis of a Bromoethynyl Linker via Oxidative Halogenation

This protocol details the conversion of a terminal alkyne into a bromoethynyl group, preparing it for subsequent coupling reactions.

Rationale: This method provides a direct route to 1-bromoalkynes under mild conditions.[10] Using an oxidant like Chloramine-B in the presence of a bromide salt is an efficient way to generate the electrophilic bromine species required for the transformation.

Step-by-Step Methodology:

  • Dissolution: Dissolve the terminal alkyne (1.0 eq) in a suitable solvent such as acetone or acetonitrile.

  • Addition of Bromide Source: Add sodium bromide (NaBr) (1.5 eq) to the solution.

  • Initiation: Add Chloramine-B hydrate (1.5 eq) portion-wise to the stirring solution at room temperature.

  • Reaction: Stir the mixture at room temperature for 1-3 hours, monitoring the reaction progress by GC-MS or TLC.

  • Work-up: Quench the reaction by adding an aqueous solution of sodium thiosulfate. Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate in vacuo. The crude bromoalkyne can often be used directly or purified further by column chromatography if necessary.

ExperimentalWorkflow

Conclusion and Future Outlook

The choice between ethynyl and bromoethynyl linkers is a strategic one, rooted in the principles of synthetic organic chemistry.

  • Ethynyl linkers remain the industry standard due to their proven versatility in both Sonogashira coupling and the exceptionally robust CuAAC click reaction. For most applications in drug development and bioconjugation, their reliability and the wealth of available protocols make them the superior choice.

  • Bromoethynyl linkers represent a valuable niche tool. Their inverted reactivity in Sonogashira coupling provides a clever solution for specific synthetic challenges, particularly when working with substrates that are already functionalized with a terminal alkyne.

As the demand for more sophisticated and precisely engineered bioconjugates grows, a deep understanding of the reactivity and potential of each chemical handle is paramount.[11][13] By weighing the synthetic flexibility, reaction efficiency, and the overall strategic goals of your project, you can confidently select the linker that will best advance your research and development efforts.

References

A Senior Application Scientist's Guide to Confirming Triazole Product Structures via Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isomeric Challenge of Triazoles in Drug Discovery

The triazole moiety is a cornerstone of modern medicinal chemistry, celebrated for its metabolic stability, hydrogen bonding capabilities, and versatile role as a pharmacophore in a wide array of therapeutic agents.[1][2] From antifungal drugs like fluconazole to novel anticancer agents, the five-membered ring containing three nitrogen atoms is a privileged structure.[3] However, this synthetic versatility presents a critical analytical challenge: the formation of structural isomers. Depending on the synthetic route, chemists can obtain 1,2,3-triazoles or 1,2,4-triazoles.[4][5] Furthermore, popular methods like the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) can yield either 1,4- or 1,5-disubstituted 1,2,3-triazole regioisomers.

Since biological activity is exquisitely dependent on molecular structure, the unambiguous confirmation of which isomer and regioisomer has been synthesized is not a mere formality—it is a foundational requirement for advancing any compound in the drug development pipeline. This guide provides an in-depth comparison of key spectroscopic techniques, offering field-proven insights and detailed protocols to empower researchers to navigate the structural complexities of triazole products with confidence.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Isomer Elucidation

NMR spectroscopy is the most powerful and definitive technique for distinguishing triazole isomers. By probing the magnetic environments of ¹H, ¹³C, and ¹⁵N nuclei, NMR provides direct, unambiguous evidence of the connectivity and electronic structure of the triazole ring.

Expertise & Experience: Why NMR is Decisive

The key to NMR's power lies in the distinct electronic environments of the nuclei within each isomeric form. The relative positions of the nitrogen atoms profoundly influence the electron density distribution across the ring, leading to characteristic and predictable chemical shifts for the attached protons and constituent carbons.

  • ¹H NMR for Initial Assessment : A primary indicator of a successful 1,4-disubstituted 1,2,3-triazole synthesis is the appearance of a sharp singlet in the downfield region of the spectrum, typically between δ 7.5 and 8.8 ppm, corresponding to the C5-proton.[6] The precise shift is substituent-dependent, but its presence and multiplicity are highly diagnostic.

  • ¹³C NMR for Unambiguous Regioisomer Assignment : While ¹H NMR is indicative, ¹³C NMR is often conclusive, especially for distinguishing between 1,4- and 1,5-disubstituted 1,2,3-triazoles. The chemical shifts of the two triazole ring carbons are exquisitely sensitive to their position relative to the nitrogen atoms and substituents. As established by Creary et al., this difference provides a simple and robust diagnostic tool.[7]

  • ¹⁵N NMR for Direct Heteroatom Probing : For the most challenging structural problems, ¹⁵N NMR offers direct insight into the nitrogen framework. The large chemical shift difference between pyrrole-type (N-H or N-R) and pyridine-type (-N=) nitrogens provides an unequivocal signature for each isomer, making it a superb, if less commonly used, method for studying tautomerism and structure.[8][9][10]

Data Presentation: Diagnostic ¹³C NMR Chemical Shifts for 1,2,3-Triazole Regioisomers
RegioisomerTriazole Ring CarbonTypical Chemical Shift (δ, ppm)Key Differentiating Feature
1,4-Disubstituted C5 (CH)~120 - 125The protonated carbon (C5) is significantly upfield.[7][11]
C4 (C-R)~145 - 149
1,5-Disubstituted C4 (CH)~132 - 137The protonated carbon (C4) is significantly downfield.[7][11]
C5 (C-R)~135 - 140
Experimental Protocol: NMR Analysis of a Triazole Product
  • Sample Preparation : Dissolve 5-10 mg of the purified triazole product in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[6] Ensure the compound is fully dissolved.

  • Trustworthiness - A Critical Caveat : If the triazole was synthesized using a copper catalyst, residual paramagnetic Cu(II) ions can cause severe broadening or even complete disappearance of NMR signals, particularly those of the triazole ring and adjacent protons.[12] If spectra appear distorted, wash the sample with a chelating agent like EDTA or pass it through a silica plug to remove metal impurities.[12]

  • ¹H NMR Acquisition : Acquire a standard ¹H spectrum. Pay close attention to the δ 7.0 - 9.0 ppm region to identify the triazole proton signal.

  • ¹³C NMR Acquisition : Acquire a proton-decoupled ¹³C spectrum. For distinguishing regioisomers, a gated decoupling experiment can be used to observe C-H coupling, but standard ¹³C{¹H} is usually sufficient by comparing the chemical shifts to established values.[11]

  • 2D NMR (Optional but Recommended) : For complex structures, acquire a ¹H-¹³C HSQC spectrum to definitively correlate the triazole proton with its attached carbon, confirming the assignments made from 1D spectra.

Visualization: NMR Workflow for Triazole Structure Validation

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Start Purified Triazole Product Dissolve Dissolve in Deuterated Solvent Start->Dissolve Check_Cu Check for Residual Cu(II) (If CuAAC Synthesis) Dissolve->Check_Cu Purify Chelate/Purify if Needed Check_Cu->Purify Distorted Spectrum NMR_Tube Sample in NMR Tube Check_Cu->NMR_Tube Clean Spectrum Purify->NMR_Tube Acq_1H Acquire ¹H NMR NMR_Tube->Acq_1H Acq_13C Acquire ¹³C NMR Acq_1H->Acq_13C Analyze_1H Identify Triazole Proton Signal (δ 7.5-8.8 ppm) Acq_1H->Analyze_1H Acq_2D Acquire 2D NMR (HSQC/HMBC) Acq_13C->Acq_2D Analyze_13C Compare C4/C5 Shifts to Reference Table Acq_13C->Analyze_13C Confirm Confirm Connectivity with 2D Data Acq_2D->Confirm Structure Structure Confirmed Analyze_1H->Structure Analyze_13C->Structure Confirm->Structure MS_Fragmentation Parent [M+H]⁺ (Substituted 1,2,4-Triazole) Frag1 [M+H - HCN]⁺ Parent->Frag1 Ring Cleavage Frag2 [M+H - N₂]⁺ Parent->Frag2 Ring Cleavage Frag3 [Substituent Loss]⁺ Parent->Frag3 Substituent Cleavage FTIR_Workflow Sample Purified Solid Sample Acquire Acquire Sample Spectrum Sample->Acquire Background Acquire Background Scan Background->Sample Analyze Analyze Spectrum: - Identify Functional Groups - Check Fingerprint Region - Confirm Absence of Azide Acquire->Analyze Result Structural Information Analyze->Result

References

A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 4-(2-Bromoethynyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in pharmaceutical research, materials science, and drug development, the meticulous verification of a synthesized compound's purity is not merely a quality control step; it is the bedrock upon which reliable, reproducible, and meaningful data are built. The presence of even minute impurities can lead to erroneous biological activity, altered material properties, and ultimately, the failure of a research program. This guide provides an in-depth comparison of analytical methodologies for assessing the purity of 4-(2-Bromoethynyl)benzoic acid, a key building block in the synthesis of complex organic materials and pharmaceutical intermediates.

Our approach moves beyond a simple listing of techniques. We will explore the causality behind methodological choices, establish self-validating experimental frameworks, and ground our discussion in authoritative scientific principles. This guide is designed for the discerning researcher who requires not just data, but confidence in their results.

The Subject: this compound and Its Synthetic Landscape

The structure of this compound, featuring a carboxylic acid, a phenyl ring, and a bromoalkyne moiety, makes it a versatile synthon. A common synthetic route involves the Sonogashira coupling of 4-ethynylbenzoic acid with a bromine source or a related coupling reaction. Understanding the synthesis is critical, as it informs the potential impurity profile.

Potential Impurities May Include:

  • Starting Materials: Unreacted 4-ethynylbenzoic acid or 4-iodobenzoic acid.

  • Homocoupling Products: Diynes formed from the coupling of the starting alkyne.

  • Solvent Residues: Residual solvents from the reaction or purification steps (e.g., THF, toluene, ethyl acetate).

  • Reagent-Derived Impurities: Byproducts from catalysts or bases used in the reaction.

  • Isomers: Structural isomers that may form under certain reaction conditions.[1]

A robust purity assessment strategy, therefore, must be capable of identifying and quantifying this diverse range of potential contaminants.

A Comparative Analysis of Purity Assessment Techniques

No single analytical technique is sufficient to declare a compound "pure." A multi-faceted, orthogonal approach is essential for a comprehensive purity profile.[2][3] We will now compare the primary methods used in this endeavor.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is unparalleled for structural elucidation and is a cornerstone of purity assessment.[2][4][5] It provides a detailed atomic-level view of the molecule, allowing for the identification of the target compound and any structurally similar impurities.

Principle of Causality: The technique is based on the principle that atomic nuclei in a magnetic field absorb and re-emit electromagnetic radiation at a frequency characteristic of their specific chemical environment. The resulting spectrum provides information on the number of different types of nuclei, their relative numbers, and their connectivity.

Strengths:

  • High Specificity: Provides detailed structural information, making it excellent for identifying unknown impurities.

  • Non-Destructive: The sample can be recovered after analysis.[6]

  • Quantitative Capability (qNMR): With the inclusion of an internal standard of known purity, ¹H NMR can be used to determine the absolute purity of the analyte, a technique known as quantitative NMR (qNMR).[6][7][8][9] This is a powerful, absolute method because the signal intensity is directly proportional to the number of protons.[7]

Limitations:

  • Lower Sensitivity: Compared to chromatographic methods, NMR is less sensitive for detecting trace impurities (typically >0.1%).

  • Signal Overlap: Complex mixtures or the presence of multiple impurities can lead to overlapping signals, complicating interpretation. 2D NMR techniques can help mitigate this.[2][10]

Experimental Protocol: Quantitative ¹H NMR (qNMR) for Purity Assessment

  • Sample Preparation:

    • Accurately weigh approximately 15-20 mg of the synthesized this compound into a clean NMR tube.

    • Accurately weigh approximately 5-10 mg of a suitable internal standard (e.g., maleic acid or 1,2,4,5-tetrachloro-3-nitrobenzene) into the same tube. The standard must have a known purity, be stable, and have resonances that do not overlap with the analyte.[8]

    • Add a known volume (e.g., 0.7 mL) of a deuterated solvent (e.g., DMSO-d₆) and ensure complete dissolution.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum on a high-field spectrometer (≥400 MHz is recommended).

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of any proton being integrated to allow for full relaxation and accurate integration.

    • Optimize acquisition parameters for quantitative analysis, including a 90° pulse angle.

  • Data Processing and Analysis:

    • Apply phase and baseline corrections to the spectrum.

    • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • Calculate the purity using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_standard = Purity of the internal standard

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately weigh an analyte weigh_standard Accurately weigh internal standard weigh_analyte->weigh_standard dissolve Dissolve both in deuterated solvent weigh_standard->dissolve acquire_spectrum Acquire ¹H NMR Spectrum (High Field, Optimized D1) dissolve->acquire_spectrum process_spectrum Phase and baseline correction acquire_spectrum->process_spectrum integrate_peaks Integrate analyte and standard peaks process_spectrum->integrate_peaks calculate_purity Calculate purity using the standard equation integrate_peaks->calculate_purity

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantification

HPLC is a highly sensitive and versatile technique for separating and quantifying components in a mixture, making it indispensable for purity determination in the pharmaceutical industry.[11][12]

Principle of Causality: The separation is based on the differential partitioning of the analyte and impurities between a liquid mobile phase and a solid stationary phase. Components with a higher affinity for the stationary phase travel more slowly, resulting in separation. A detector (commonly UV-Vis) then quantifies the amount of each component as it elutes from the column.

Strengths:

  • High Sensitivity: Capable of detecting impurities at very low levels (often <0.05%).

  • Excellent Quantification: Provides precise and accurate quantification of the main component and impurities.

  • Versatility: A wide range of stationary and mobile phases can be used to optimize the separation for various compounds.

Limitations:

  • Method Development: Finding the optimal conditions (column, mobile phase, flow rate) can be time-consuming.

  • Co-elution: Impurities with similar chromatographic behavior may co-elute with the main peak, making them difficult to detect without a secondary detection method like mass spectrometry.[13]

  • Requires a Reference Standard: For accurate quantification, a certified reference standard of the compound is often needed.

Experimental Protocol: HPLC Purity by Area Percent

  • Method Development (Starting Point):

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA) or formic acid. For example, start with 30% acetonitrile and ramp up to 95% over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set at a wavelength where this compound has strong absorbance (e.g., 254 nm).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of the synthesized compound in the mobile phase (or a compatible solvent like acetonitrile) at a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection to protect the column.

  • Data Acquisition and Analysis:

    • Inject the sample and record the chromatogram.

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by the area percent method:

    Purity (%) = (Area_main_peak / Total_area_of_all_peaks) * 100

G cluster_prep Preparation cluster_analysis Chromatographic Analysis cluster_data Data Interpretation dissolve Dissolve sample in mobile phase (1 mg/mL) filter_sample Filter through 0.45 µm syringe filter dissolve->filter_sample inject Inject sample onto HPLC system filter_sample->inject separate Separate components on C18 column (gradient) inject->separate detect Detect eluting components with UV detector separate->detect integrate Integrate all peaks in the chromatogram detect->integrate calculate Calculate purity by area percentage integrate->calculate

Mass Spectrometry (MS): The Molecular Weight Confirmer

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and can provide structural information through fragmentation patterns.[14][15] It is most powerful when coupled with a chromatographic separation technique like LC-MS or GC-MS.[10]

Principle of Causality: MS works by ionizing molecules and then separating these ions based on their mass-to-charge (m/z) ratio.[14] The resulting mass spectrum is a plot of ion intensity versus m/z. High-resolution mass spectrometry (HRMS) can measure m/z with extremely high accuracy, allowing for the determination of the elemental formula.[10]

Strengths:

  • High Sensitivity: Extremely sensitive, capable of detecting trace amounts of material.

  • Molecular Weight Confirmation: Provides definitive confirmation of the molecular weight of the synthesized product.

  • Impurity Identification: Can help identify the molecular weights of impurities, especially when coupled with HPLC (LC-MS).

Limitations:

  • Not Inherently Quantitative: While quantification is possible, it is more complex than with HPLC or qNMR and often requires isotopically labeled standards.

  • Isomer Inability: Cannot distinguish between isomers without prior chromatographic separation.

  • Ionization Dependent: The compound must be ionizable, and the choice of ionization technique (e.g., ESI, APCI) can affect the results.

Experimental Protocol: LC-MS for Identity Confirmation and Impurity ID

  • LC Method: Use the HPLC method developed previously. The mobile phase should be compatible with MS (e.g., using formic acid instead of non-volatile buffers).

  • MS Parameters (Electrospray Ionization - ESI, Negative Mode):

    • Ionization Mode: ESI negative (to deprotonate the carboxylic acid).

    • Scan Range: m/z 100-500.

    • Capillary Voltage: ~3.0 kV.

    • Drying Gas (N₂) Flow and Temperature: Optimize for the specific instrument (e.g., 10 L/min, 300 °C).

  • Data Analysis:

    • Confirm the presence of the [M-H]⁻ ion for this compound (Expected m/z for C₉H₅BrO₂ is ~223.95/225.95 due to bromine isotopes).

    • Examine the mass spectra of smaller peaks in the chromatogram to identify the molecular weights of potential impurities.

Elemental Analysis (EA): The Formula Verifier

Elemental analysis is a classic technique used to determine the mass fractions of carbon, hydrogen, and other elements (like nitrogen or halogens) in a sample.[16] This data is used to confirm the empirical formula of the synthesized compound.

Principle of Causality: The sample is combusted at a high temperature in an oxygen-rich environment.[17] The resulting gases (CO₂, H₂O, etc.) are separated and quantified by detectors, allowing for the calculation of the percentage of each element in the original sample.[18]

Strengths:

  • Fundamental Information: Provides confirmation of the elemental composition, a fundamental property of the compound.

  • Detects Inorganic Impurities: Unlike NMR or HPLC, EA can detect non-carbon-containing impurities (e.g., salts, silica gel) that would affect the elemental percentages.

Limitations:

  • Not Specific: It provides no structural information and cannot distinguish between isomers.

  • Purity Requirement: The sample must be very pure to give accurate results. The accepted deviation from the calculated elemental composition is typically ±0.4%.[4][5]

  • Hygroscopic Samples: The presence of residual water or solvents can significantly skew the results.

Data Summary: A Head-to-Head Comparison

Feature¹H NMR (qNMR)HPLC-UVLC-MSElemental Analysis
Primary Information Structure & Absolute PurityRelative Purity & QuantificationMolecular Weight & Impurity IDElemental Composition
Sensitivity Moderate (~0.1%)High (<0.05%)Very HighLow (detects bulk impurities)
Quantitative? Yes (Absolute)Yes (Relative/External Std.)Semi-QuantitativeNo (Indirect Purity)
Key Advantage Structural detail, absolute methodHigh precision, industry standardDefinitive MW confirmationDetects inorganic impurities
Key Limitation Lower sensitivity, signal overlapRequires method developmentCannot distinguish isomersRequires high purity, non-specific
Sample Destructive? NoYesYesYes

An Integrated Strategy for Purity Validation

A self-validating system for purity assessment uses these techniques in a logical, complementary sequence. No single result is taken in isolation; rather, each piece of data must be consistent with the others to build a comprehensive and trustworthy purity profile.

G cluster_primary Primary Characterization cluster_quant Quantitative Purity Analysis cluster_final Final Confirmation start Synthesized Crude This compound nmr ¹H and ¹³C NMR start->nmr Structural Confirmation ms LC-MS start->ms MW Confirmation hplc HPLC-UV (>99% Purity?) nmr->hplc ms->hplc qnmr qNMR (Absolute Purity) hplc->qnmr Orthogonal Check final_report Certificate of Analysis (Purity Confirmed) hplc->final_report Data Consistent? ea Elemental Analysis qnmr->ea Confirm Elemental Formula qnmr->final_report Data Consistent? ea->final_report Within ±0.4%?

Conclusion

Assessing the purity of a synthesized compound like this compound is a rigorous process that demands a thoughtful, multi-technique approach. Relying on a single method provides an incomplete and potentially misleading picture. By integrating the structural detail from NMR, the quantitative power of HPLC, the molecular weight confirmation from MS, and the elemental verification from EA, researchers can establish a self-validating system. This comprehensive characterization ensures that subsequent experiments are built on a foundation of chemical certainty, upholding the highest standards of scientific integrity and accelerating the path from discovery to innovation.

References

Safety Operating Guide

Navigating the Synthesis of 4-(2-Bromoethynyl)benzoic Acid: A Guide to Personal Protective Equipment and Safe Handling

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Implementation: A comprehensive operational and safety guide for researchers, scientists, and drug development professionals engaged in the handling of 4-(2-Bromoethynyl)benzoic acid.

Hazard Analysis and Personal Protective Equipment (PPE)

Given the structure of this compound, potential hazards include skin and eye irritation, respiratory tract irritation, and potential reactivity. Terminal alkynes can be energetic and may pose a risk of explosion under certain conditions, particularly in the presence of certain metals. The bromo-substituent introduces hazards associated with halogenated organic compounds. Therefore, a multi-layered PPE approach is crucial.

Hazard Category Potential Risks Recommended Personal Protective Equipment (PPE)
Skin Contact Causes skin irritation. May be harmful if absorbed through the skin.Gloves: Chemical-resistant nitrile or neoprene gloves should be worn. Gloves must be inspected before use and changed immediately if contaminated.[1] Protective Clothing: A flame-retardant lab coat worn over long-sleeved clothing and long pants. An acid-resistant apron is recommended for handling larger quantities.[2]
Eye Contact Causes serious eye irritation or damage.Eye Protection: Chemical splash goggles that meet ANSI Z87.1 standards are mandatory. A face shield should be worn over safety goggles when there is a splash hazard.[3]
Inhalation May cause respiratory irritation. Dust or aerosols can be harmful.Respiratory Protection: All handling of the solid or solutions should be conducted in a certified chemical fume hood. If engineering controls are not sufficient, a NIOSH-approved respirator with an organic vapor cartridge may be required.[4]
Ingestion Harmful if swallowed.General Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
Reactivity Terminal alkynes can be explosive. Bromoalkynes can be reactive.Additional PPE: For procedures with a higher risk of energetic decomposition, consider using a blast shield.[4]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational workflow is paramount to minimizing exposure and ensuring a safe experimental environment.

Preparation and Weighing
  • Pre-use Inspection: Before starting any work, ensure the chemical fume hood is functioning correctly.

  • Gather Materials: Assemble all necessary equipment, including glassware, spatulas, and weighing paper, within the fume hood.

  • Donning PPE: Put on all required PPE as outlined in the table above.

  • Weighing: Carefully weigh the desired amount of this compound on a tared weigh paper or in a suitable container within the fume hood to contain any dust.

Reaction Setup and Execution
  • Inert Atmosphere: For many reactions involving alkynes, an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent side reactions and potential hazards.

  • Solvent Addition: Add solvents slowly via a syringe or dropping funnel.

  • Temperature Control: Use a well-calibrated heating mantle or cooling bath to maintain the desired reaction temperature.

  • Monitoring: Continuously monitor the reaction for any unexpected changes in color, temperature, or pressure.

Work-up and Purification
  • Quenching: If necessary, quench the reaction carefully, preferably at a low temperature.

  • Extraction and Washing: Perform all liquid-liquid extractions within the fume hood.

  • Solvent Removal: Use a rotary evaporator placed within the fume hood or with its vacuum exhaust vented into the hood.

The following diagram illustrates the recommended workflow for handling this compound:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification P1 Inspect Fume Hood P2 Gather Materials P1->P2 P3 Don PPE P2->P3 P4 Weigh Compound P3->P4 R1 Establish Inert Atmosphere P4->R1 Proceed to Reaction R2 Add Reagents/Solvents R1->R2 R3 Control Temperature R2->R3 R4 Monitor Reaction R3->R4 W1 Quench Reaction R4->W1 Proceed to Work-up W2 Extraction W1->W2 W3 Solvent Removal W2->W3

Caption: Workflow for Handling this compound.

Disposal Plan: Managing Halogenated Organic Waste

Proper disposal of this compound and any associated waste is critical to prevent environmental contamination and ensure laboratory safety.

  • Waste Segregation: All waste containing this compound, including contaminated consumables (gloves, weighing paper, etc.) and reaction residues, must be segregated as halogenated organic waste .

  • Waste Containers: Use clearly labeled, leak-proof containers for both solid and liquid halogenated waste.

  • Contaminated PPE: Dispose of contaminated gloves and other disposable PPE in a designated hazardous waste bag.

  • Spill Management:

    • Small Spills: In case of a small spill within the fume hood, absorb the material with an inert absorbent (e.g., vermiculite or sand). Carefully collect the absorbed material into a sealed container for halogenated waste.

    • Large Spills: In the event of a large spill, evacuate the area and follow your institution's emergency procedures.

  • Decontamination: Decontaminate all glassware and equipment that has come into contact with the compound using an appropriate solvent. The solvent washings should be collected as halogenated organic waste.

By adhering to these rigorous safety protocols, researchers can confidently and safely work with this compound, fostering a secure environment for scientific innovation.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.